C.I.Reactive Blue 19
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H16N2Na2O11S3 |
|---|---|
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[3-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-7-2-1-6-14(15)21(18)25)24-12-4-3-5-13(10-12)36(27,28)9-8-35-38(32,33)34;;/h1-7,10-11,24H,8-9,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
KUIXZSYWBHSYCN-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Reactive Blue 19: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Blue 19, also widely known by its trade name Remazol Brilliant Blue R, is a synthetic anthraquinone (B42736) dye.[1] Due to its vibrant color, high fixation efficiency, and good fastness properties, it is extensively used in the textile industry for dyeing cellulosic fibers such as cotton, linen, and viscose.[2] Beyond its industrial importance in dyeing, Reactive Blue 19 has garnered significant interest in biochemical and biomedical research. Its ability to interact with and inhibit various enzymes, coupled with its use as a ligand in affinity chromatography, makes it a valuable tool for researchers exploring protein structure and function, and for professionals in the field of drug development.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reaction mechanisms of C.I. Reactive Blue 19, along with detailed experimental protocols and an exploration of its biochemical applications.
Chemical Structure and Properties
C.I. Reactive Blue 19 is a sulfonated anthraquinone derivative containing a vinyl sulfone group, which serves as the reactive moiety for forming covalent bonds with hydroxyl groups on cellulosic fibers.[5]
Chemical Identity
| Identifier | Value |
| Common Name | C.I. Reactive Blue 19, Remazol Brilliant Blue R |
| CAS Number | 2580-78-1[6] |
| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃[6] |
| IUPAC Name | disodium (B8443419);1-amino-9,10-dioxo-4-[[3-[[2-(sulfonatooxy)ethyl]sulfonyl]phenyl]amino]anthracene-2-sulfonate[7] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 626.54 g/mol [6] |
| Appearance | Dark blue to black powder[7] |
| Solubility | Soluble in water[7] |
| Melting Point | Decomposes before melting |
| UV-Vis λmax | 592 nm in water |
Synthesis and Manufacturing
The industrial synthesis of C.I. Reactive Blue 19 typically involves the condensation of 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid) with m-((2-sulfatoethyl)sulfonyl)aniline.[6]
Laboratory Synthesis Protocol
A detailed laboratory-scale synthesis procedure is as follows:
-
Preparation of the reaction mixture: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 31.66 g (0.1 mol) of 3-(sulfatoethylsulfonyl)aniline in water and adjust the pH to 6.3.
-
Addition of Bromaminic Acid: To this solution, add 71.8 g (0.1 mol, assuming 53.2% purity) of bromaminic acid and stir until a homogenous dispersion is formed.
-
Addition of Catalyst and Buffer: Add 0.12 mol of sodium dihydrogen phosphate (B84403), 0.2 mol of disodium hydrogen phosphate, and 6 g of copper powder to the mixture.
-
Reaction: Heat the mixture to 90 °C. The pH will drop to approximately 5.6. The reaction is typically complete within 15 minutes, which can be monitored by the stabilization of the pH.
-
Isolation: After the reaction is complete, the mixture is clarified by filtration. The final product can be isolated by spray drying the filtrate or by salting out with potassium chloride.[8][9]
Reaction Mechanism with Cellulose (B213188)
The key to the effectiveness of C.I. Reactive Blue 19 as a reactive dye lies in the reactivity of its vinyl sulfone group. The dyeing process occurs under alkaline conditions, which facilitates the formation of a covalent bond between the dye and the hydroxyl groups of cellulose.
The reaction proceeds in two main steps:
-
Activation of the Dye: Under alkaline conditions (typically pH 10-11), the sulfatoethylsulfonyl group of the dye undergoes an elimination reaction to form the highly reactive vinyl sulfone group.
-
Nucleophilic Addition: The ionized hydroxyl groups of the cellulose fibers act as nucleophiles and attack the electrophilic double bond of the vinyl sulfone group through a Michael-type addition reaction. This results in the formation of a stable ether linkage, covalently bonding the dye to the fiber.
A competing reaction is the hydrolysis of the vinyl sulfone group by hydroxide (B78521) ions in the dyebath, which leads to the formation of an unreactive hydroxyethyl (B10761427) sulfone derivative. This hydrolyzed dye can no longer react with the fiber and must be washed out.
Caption: Reaction mechanism of C.I. Reactive Blue 19 with cellulose.
Experimental Protocols
Protocol for Dyeing Cotton Fabric with C.I. Reactive Blue 19
This protocol describes a typical laboratory procedure for dyeing cotton fabric.
Materials:
-
C.I. Reactive Blue 19
-
Scoured and bleached cotton fabric
-
Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Wetting agent
-
Sequestering agent
-
Laboratory dyeing machine or water bath with a beaker and stirrer
Procedure:
-
Preparation of the Dyebath:
-
Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1 g of fabric).
-
Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L) to the water.
-
Add the required amount of C.I. Reactive Blue 19 (e.g., 2% on weight of fabric) to the dyebath and stir until fully dissolved.
-
-
Dyeing:
-
Introduce the wet cotton fabric into the dyebath at room temperature.
-
Gradually raise the temperature to 60°C over 20 minutes.
-
Add the required amount of salt (e.g., 60 g/L NaCl) in two portions over 20 minutes. The salt helps in the exhaustion of the dye onto the fabric.
-
Continue dyeing at 60°C for 30 minutes.
-
-
Fixation:
-
Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH to 10.5-11. This initiates the fixation reaction.
-
Continue the dyeing process at 60°C for a further 60 minutes.
-
-
Washing Off:
-
After dyeing, remove the fabric from the dyebath and rinse thoroughly with cold water.
-
Treat the dyed fabric in a boiling solution containing a non-ionic detergent (e.g., 2 g/L) for 15 minutes to remove any unfixed and hydrolyzed dye.
-
Rinse the fabric again with hot water and then with cold water.
-
-
Drying:
-
Squeeze the excess water from the fabric and air-dry.
-
Biochemical Applications
C.I. Reactive Blue 19 has found several applications in biochemical research, primarily due to its ability to mimic the structure of nucleotides and other biological ligands, allowing it to bind to the active sites of various enzymes.
Enzyme Inhibition
Reactive Blue 19 is known to be a potent inhibitor of a variety of enzymes, including kinases, dehydrogenases, and phosphatases.[4] The mechanism of inhibition is often competitive, where the dye molecule binds to the active site of the enzyme, preventing the natural substrate from binding. The anthraquinone core and the sulfonate groups of the dye often play a crucial role in this interaction, mimicking the phosphate groups of nucleotides like ATP or NAD⁺.
References
- 1. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]
- 2. Inhibition of protein tyrosine phosphatase non-receptor type 2 by PTP inhibitor XIX: Its role as a multiphosphatase inhibitor [bmbreports.org]
- 3. Biosorption of Remazol Brilliant Blue R dye onto chemically modified and unmodified Yarrowia lipolytica biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of Cibacron Blue 3GA and Remazol Brilliant Blue R with the nucleotide binding site of lactate dehydrogenase and (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. Reactive Blue 19 | C22H16N2Na2O11S3 | CID 17409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Remazol Brilliant Blue R: A Technical Guide to Spectral Characteristics in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone (B42736) dye widely utilized in the textile industry.[1] Its chemical structure, characterized by a chromophore with extensive conjugation, imparts a vibrant blue color. Beyond its industrial applications, RBBR serves as a crucial model compound in environmental science and biotechnology for studying the efficacy of dye degradation and decolorization processes, such as photocatalysis and enzymatic treatments.[2][3][4] Understanding the spectral characteristics of RBBR in solution is fundamental for its quantification, monitoring its transformation, and elucidating the mechanisms of its degradation. This guide provides an in-depth overview of its spectral properties, experimental protocols for its analysis, and factors that influence its spectrophotometric behavior.
Core Spectral Characteristics
The absorption spectrum of Remazol Brilliant Blue R is distinguished by two primary absorption maxima (λmax). The most prominent peak occurs in the visible region of the electromagnetic spectrum, which is responsible for its characteristic blue color. A secondary, stronger absorption peak is observed in the ultraviolet region. These absorption bands arise from electronic transitions (primarily π → π*) within the dye's conjugated system.[5]
The exact position of the visible absorption maximum can vary slightly depending on the solvent, pH, and concentration.[3][6] However, it is consistently reported in the range of 590 nm to 600 nm.
| Spectral Property | Wavelength (λmax) | Region | Notes |
| Primary Absorption Peak | ~590 - 600 nm | Visible | This peak is used for quantification and monitoring color removal in degradation studies.[2][6][7][8] |
| Secondary Absorption Peak | ~231 nm | Ultraviolet | Corresponds to other electronic transitions within the molecule's structure.[9] |
Factors Influencing Spectral Properties
Several environmental and experimental factors can alter the absorption spectrum of RBBR. These are critical considerations for accurate and reproducible measurements.
-
pH: The pH of the solution can significantly impact the dye's structure and, consequently, its absorption spectrum. Studies on dye degradation often note that pH influences the rate of decolorization, which is monitored by changes in the absorbance at the λmax.[3][10] For instance, the efficiency of enzymatic degradation of RBBR by laccase is highly pH-dependent.[3]
-
Concentration: In accordance with the Beer-Lambert Law, the absorbance of an RBBR solution is directly proportional to its concentration at a given wavelength. This relationship forms the basis for its quantification.[6] Calibration curves plotting absorbance versus concentration are essential for accurate measurements.[6]
-
Solvent: While typically analyzed in aqueous solutions, the polarity of the solvent can influence the electronic transitions and may cause a shift in the absorption maxima (solvatochromism).
-
Degradation: During degradation processes (e.g., photocatalytic, enzymatic), the chromophore of the RBBR molecule is broken down. This leads to a decrease in the absorbance at its visible λmax, signifying decolorization. The rate of this decrease is used to determine the kinetics of the degradation reaction.[2][4][8]
Experimental Protocols
The following section details a generalized methodology for determining the absorption spectrum of RBBR in solution using UV-Visible spectrophotometry.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Visible spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
-
Cuvettes: Quartz cuvettes are required for measurements in the UV region (<350 nm), while glass or plastic cuvettes are suitable for the visible region. A matched pair of cuvettes (one for the sample, one for the blank) is recommended.
-
Reagents: Remazol Brilliant Blue R dye, high-purity solvent (e.g., deionized water, methanol, or a specific buffer solution).
-
Glassware: Volumetric flasks and pipettes for accurate preparation of solutions.
Detailed Methodology
| Step | Procedure | Rationale |
| 1. Solution Preparation | Accurately weigh a known mass of RBBR powder and dissolve it in a specific volume of the chosen solvent (e.g., deionized water) in a volumetric flask to create a stock solution of known concentration. | Ensures accurate starting concentrations for subsequent dilutions and analysis. |
| 2. Preparation of Dilutions | Prepare a series of dilutions from the stock solution to create standards of varying concentrations. This is crucial for creating a calibration curve and ensuring the sample absorbance falls within the instrument's linear range (typically 0.2 to 1.0).[11] | High concentrations can lead to deviations from the Beer-Lambert Law. |
| 3. Spectrophotometer Setup | Turn on the spectrophotometer and allow the lamp to warm up for the manufacturer-recommended time (usually 15-30 minutes). Set the desired wavelength range for the scan (e.g., 350-750 nm for the visible spectrum). | A stable lamp source is critical for reproducible measurements. |
| 4. Blank Calibration | Fill a clean cuvette approximately three-quarters full with the pure solvent used to prepare the dye solutions.[12] Wipe the transparent sides of the cuvette with a lint-free cloth. Place the cuvette in the reference holder of the spectrophotometer and run a baseline or "zero" scan. | This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement, ensuring that the measured absorbance is solely due to the dye.[12] |
| 5. Sample Measurement | Empty the blank cuvette, rinse it twice with a small amount of the RBBR sample solution, and then fill it three-quarters full.[13][14] Place it in the sample holder and initiate the spectral scan. | Rinsing the cuvette with the sample solution prevents dilution from any residual solvent. |
| 6. Data Collection | Record the full absorption spectrum. Identify the wavelength of maximum absorbance (λmax) and the absorbance value at this peak. Repeat the measurement for all prepared dilutions. | The λmax is the most sensitive wavelength for concentration measurements. A full spectrum can reveal shifts or the appearance of new peaks, which is important in degradation studies. |
Logical and Experimental Workflows
The following diagrams illustrate the standard workflows for spectral analysis and a typical application in degradation studies.
Caption: General workflow for UV-Vis spectrophotometry of RBBR.
Caption: Typical workflow for an RBBR photocatalytic degradation experiment.
References
- 1. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. UV-Based Advanced Oxidation Processes of Remazol Brilliant Blue R Dye Catalyzed by Carbon Dots [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Absorption [Remazol Brilliant Blue R] | AAT Bioquest [aatbio.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 13. ursinus.edu [ursinus.edu]
- 14. lakeheadu.ca [lakeheadu.ca]
The Nexus of Color and Chemistry: An In-depth Technical Guide to the Covalent Bond Formation of Reactive Blue 19
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate mechanism of covalent bond formation of the anthraquinone (B42736) dye, Reactive Blue 19. This document provides a deep dive into the reaction kinetics, experimental protocols, and the underlying principles governing the formation of a stable ether linkage with cellulosic substrates.
Executive Summary
Reactive Blue 19 (RB-19), a prominent member of the vinyl sulfone class of reactive dyes, is distinguished by its ability to form a highly stable covalent bond with nucleophilic substrates, most notably the hydroxyl groups present in cellulose (B213188). This bond formation is the cornerstone of its application in the textile industry, ensuring exceptional wash fastness and color retention. The mechanism hinges on the transformation of the dye's latent reactive group, a β-sulfatoethylsulfonyl moiety, into a highly electrophilic vinyl sulfone group under alkaline conditions. This activated intermediate then undergoes a nucleophilic addition reaction with the deprotonated hydroxyl groups of the substrate. This guide elucidates the fundamental chemical principles, kinetic parameters, and analytical methodologies pertinent to this covalent interaction.
The Core Mechanism: A Two-Step Pathway to Permanence
The covalent fixation of Reactive Blue 19 onto a cellulosic substrate is not a direct reaction but a sequential process initiated by a change in the chemical environment, specifically an increase in pH.
Step 1: Activation of the Reactive Group
The commercially available form of Reactive Blue 19 typically contains a β-sulfatoethylsulfonyl group (-SO₂-CH₂-CH₂-OSO₃Na). This group is relatively stable under neutral conditions. The application of an alkali, such as sodium carbonate or sodium hydroxide (B78521), instigates an elimination reaction, resulting in the formation of the highly reactive vinyl sulfone group (-SO₂-CH=CH₂) and a sulfate (B86663) salt as a byproduct.[1] This transformation is the rate-determining step for the subsequent covalent bonding.
Step 2: Nucleophilic Addition and Covalent Bond Formation
The vinyl sulfone group is a potent Michael acceptor, characterized by an electron-deficient double bond. Concurrently, the alkaline medium facilitates the deprotonation of the hydroxyl groups on the cellulose polymer, forming highly nucleophilic cellulosate anions (Cell-O⁻).[2][3] These anions then attack the terminal carbon of the vinyl sulfone's double bond, leading to the formation of a stable ether linkage (Dye-SO₂-CH₂-CH₂-O-Cellulose). This covalent bond is the basis for the high fastness properties of the dye.[4][5]
A competing, and undesirable, side reaction is the hydrolysis of the vinyl sulfone group. In this reaction, the vinyl sulfone reacts with hydroxide ions (OH⁻) from the water to form the non-reactive hydroxyethyl (B10761427) sulfone derivative.[2][6] This hydrolyzed dye can no longer form a covalent bond with the fiber and must be washed off.[7][8]
Quantitative Analysis of Reaction Kinetics
The efficiency of the covalent bond formation is a delicate balance between the rate of fixation and the rate of hydrolysis. These rates are significantly influenced by experimental conditions.
Influence of pH and Temperature on Hydrolysis
The hydrolysis of Reactive Blue 19 is highly dependent on both pH and temperature. Higher values for both parameters generally lead to an increased rate of hydrolysis.
| pH | Temperature (°C) | Observation | Reference |
| 7.5 | 64 | Slow hydrolysis | [6] |
| 8.77 | 64 | Complete hydrolysis within 5 minutes | [6] |
| >10.57 | 64 | Vinyl sulfone becomes less stable | [6] |
| 7.5 | 30 | Sulfatoethyl sulfonyl form is stable | [6] |
| 8.77 | 50 | Vinyl sulfone form is relatively stable | [6] |
Table 1: Effect of pH and Temperature on the Hydrolysis of Reactive Blue 19.
Adsorption and Fixation Kinetics
The overall dyeing process involves an initial adsorption of the dye onto the fiber surface, followed by the covalent fixation. Kinetic models are used to describe these processes.
| Kinetic Model | Observation | Reference |
| Pseudo-first-order | Often describes the initial adsorption phase. | [9] |
| Pseudo-second-order | Frequently provides a good fit for the overall dyeing process, suggesting chemisorption is rate-limiting. | [9][10] |
| Power kinetic equation | Used to describe the fixation process on inhomogeneous surfaces like cotton. | [11] |
Table 2: Kinetic Models Applied to the Dyeing of Cotton with Reactive Dyes.
Quantitative Determination of Dye Fixation
The percentage of dye that covalently bonds to the fiber is a critical parameter. This can be determined using various methods, including spectrophotometric analysis of the dye bath before and after dyeing, and colorimetric measurements of the dyed fabric.[12][13] The Kubelka-Munk function (K/S value) is often used to relate the reflectance of the dyed fabric to the concentration of the fixed dye.[14][15]
| Parameter | Typical Values | Factors Influencing the Value | Reference |
| Fixation Percentage (%) | 50 - 85 | Dye structure, pH, temperature, electrolyte concentration, time. | [16] |
| Hydrolysis Percentage (%) | 15 - 50 | pH, temperature, time. | [8] |
Table 3: Typical Fixation and Hydrolysis Percentages for Vinyl Sulfone Dyes.
Experimental Protocols
Protocol for Dyeing Cotton with Reactive Blue 19
This protocol outlines a standard laboratory procedure for dyeing cotton fabric with Reactive Blue 19 to achieve covalent fixation.
Materials:
-
Cotton fabric
-
Reactive Blue 19
-
Sodium chloride (NaCl) or sodium sulfate (Na₂SO₄)
-
Sodium carbonate (Na₂CO₃)
-
Wetting agent
-
Distilled water
-
Beakers, heating and stirring plate, thermometer
Procedure:
-
Preparation of Dyebath: Prepare a dyebath with a specific liquor ratio (e.g., 1:20). Dissolve the required amount of Reactive Blue 19, electrolyte (e.g., 60 g/L NaCl), and a wetting agent in distilled water.[3]
-
Exhaustion: Immerse the cotton fabric in the dyebath. Raise the temperature to the desired level (e.g., 60°C) and maintain for a set period (e.g., 30 minutes) with constant agitation. This allows the dye to adsorb onto the fabric.[3][10]
-
Fixation: Add the required amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to raise the pH and initiate the covalent bonding reaction. Continue the dyeing process at the same temperature for an extended period (e.g., 60 minutes).[3][13]
-
Washing-off: After dyeing, remove the fabric and rinse it thoroughly with cold water to remove excess dye and chemicals.
-
Soaping: To remove any unfixed or hydrolyzed dye, wash the fabric in a solution containing a detergent at a high temperature (e.g., 95°C) for about 10-15 minutes.[14]
-
Final Rinse and Drying: Rinse the fabric again with hot and then cold water until the water runs clear. Dry the fabric.
Protocol for Quantification of Hydrolyzed Reactive Blue 19 using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the original dye, its active vinyl sulfone form, and its hydrolyzed form.[7]
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) is often employed. An ion-pairing agent like tetrabutylammonium (B224687) bromide can be added to the mobile phase to improve peak shape.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of Reactive Blue 19, which is around 592 nm.[17]
Procedure:
-
Sample Preparation: At various time points during the dyeing or a separate hydrolysis study, withdraw an aliquot of the dye solution. Immediately neutralize the sample to quench the reaction. Dilute the sample to a suitable concentration within the calibration range.
-
Calibration: Prepare a series of standard solutions of Reactive Blue 19 of known concentrations. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: The unhydrolyzed dye and the hydrolyzed product will have different retention times. Identify the peaks based on their retention times (comparison with standards of fully hydrolyzed dye may be necessary).[7] Quantify the amount of each species using the calibration curve.
Protocol for Spectroscopic Analysis of Covalently Bound Dye
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to obtain evidence of the covalent bond formation.
Procedure:
-
Sample Preparation: Obtain FTIR spectra of undyed cotton, the pure Reactive Blue 19 dye, and the covalently dyed and thoroughly washed cotton fabric.
-
Analysis: Compare the spectra. The spectrum of the dyed fabric should show characteristic peaks from both the cellulose and the dye. The formation of the ether bond (C-O-C) might be difficult to observe directly due to overlapping peaks with the cellulose backbone. However, changes in the regions associated with the vinyl sulfone group and the hydroxyl groups of cellulose can provide indirect evidence of the reaction.[18]
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a powerful, non-destructive technique for studying the structure of solid materials like dyed cellulose.
Procedure:
-
Sample Preparation: The dyed and thoroughly washed cotton fabric is packed into an NMR rotor.
-
Analysis: ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired. By comparing the spectrum of the dyed cellulose with that of undyed cellulose, it may be possible to identify new signals or shifts in existing cellulose signals corresponding to the carbons involved in the ether linkage with the dye.[19][20][21] This provides strong evidence for covalent bond formation.
Conclusion
The covalent bond formation of Reactive Blue 19 with cellulosic fibers is a well-defined yet complex process that is fundamental to its performance as a reactive dye. A thorough understanding of the reaction mechanism, the kinetics of fixation and hydrolysis, and the influence of various process parameters is crucial for optimizing dyeing processes to maximize efficiency and minimize environmental impact. The analytical techniques outlined in this guide provide the necessary tools for researchers and scientists to quantitatively assess and further investigate these interactions, paving the way for advancements in dye chemistry and sustainable textile processing.
References
- 1. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 2. irjet.net [irjet.net]
- 3. textilelearner.net [textilelearner.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencepub.net [sciencepub.net]
- 10. researchgate.net [researchgate.net]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 14. CN105158176A - Method for determining reactive dye fixation rate through K/S value coating method - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics [mdpi.com]
- 17. journals.najah.edu [journals.najah.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Investigating cellulose structure using solid-state NMR spectroscopy [research.chalmers.se]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Absorption Spectrum of C.I. Reactive Blue 19 in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption characteristics of C.I. Reactive Blue 19 (also known as Remazol Brilliant Blue R) in different solvent environments. This information is crucial for researchers in various fields, including analytical chemistry, environmental science, and drug development, where this dye is used as a model compound or a reagent.
Introduction to C.I. Reactive Blue 19
C.I. Reactive Blue 19 is an anthraquinone-based reactive dye widely utilized in the textile industry.[1][2] Its stable structure and vibrant color also make it a subject of interest in advanced oxidation processes and other chemical studies. The absorption of electromagnetic radiation by C.I. Reactive Blue 19 is primarily attributed to its extensive chromophore system, which includes the anthraquinone (B42736) core and associated auxochromes. The solvent environment can significantly influence the electronic transitions within the molecule, leading to shifts in the absorption spectrum, a phenomenon known as solvatochromism. Understanding these solvent-dependent spectral changes is essential for accurate quantification and for elucidating molecular interactions.
Data Presentation: Absorption Characteristics of C.I. Reactive Blue 19
The absorption spectrum of C.I. Reactive Blue 19 is characterized by two main absorption bands: one in the UV region and a prominent one in the visible region, which is responsible for its brilliant blue color.
-
UV Region: An absorption band is observed in the ultraviolet region, which is attributed to the electronic transitions within the anthraquinone structure.[1]
-
Visible Region: The most intense absorption band occurs in the visible spectrum, with a maximum absorption wavelength (λmax) consistently reported to be around 592-595 nm in aqueous solutions.[1][2]
The following table summarizes the known absorption maxima (λmax) and provides a template for researchers to populate with their own experimental data for molar extinction coefficients (ε) in various solvents.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |
| Water (pH 7) | 592 | Data not available in searched literature |
| Ethanol | Data not available in searched literature | Data not available in searched literature |
| Dimethylformamide (DMF) | Data not available in searched literature | Data not available in searched literature |
| Dimethyl Sulfoxide (B87167) (DMSO) | Data not available in searched literature | Data not available in searched literature |
Researchers are encouraged to experimentally determine the molar extinction coefficient in their solvent of choice using the protocol outlined below.
Experimental Protocols
This section details the methodology for determining the absorption spectrum and molar extinction coefficient of C.I. Reactive Blue 19 in a given solvent.
Materials and Equipment
-
C.I. Reactive Blue 19 (analytical grade)
-
Solvents of interest (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Preparation of Stock Solution
-
Accurately weigh a precise amount of C.I. Reactive Blue 19 powder using an analytical balance.
-
Dissolve the weighed dye in a small amount of the chosen solvent in a volumetric flask of a specific volume (e.g., 100 mL).
-
Ensure complete dissolution by gentle agitation or sonication.
-
Once dissolved, fill the volumetric flask to the mark with the same solvent.
-
Calculate the molar concentration of the stock solution. The molar mass of C.I. Reactive Blue 19 (disodium salt) is 626.54 g/mol .
Preparation of Standard Solutions
-
Perform a series of dilutions from the stock solution to prepare a set of standard solutions of known concentrations.
-
The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
Measurement of Absorption Spectrum
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Use the solvent of interest as the blank to zero the spectrophotometer.
-
Rinse a quartz cuvette with one of the standard solutions and then fill it with the same solution.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for all standard solutions.
Determination of Molar Extinction Coefficient (ε)
-
According to the Beer-Lambert law, absorbance (A) is directly proportional to the concentration (c) and the path length (l) of the cuvette: A = εcl
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
The plot should be a straight line passing through the origin.
-
The slope of this line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l). Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient.
Mandatory Visualization
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for determining the molar extinction coefficient.
Caption: Logical relationships in spectrophotometric analysis.
References
Unveiling the Chromophore of Remazol Brilliant Blue R: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remazol Brilliant Blue R (RBBR), also known as Reactive Blue 19, is a synthetic anthraquinone (B42736) dye widely utilized in the textile industry for its vibrant color and ability to form covalent bonds with fibers.[1] Its robust chemical structure, centered around a substituted anthraquinone core, is responsible for its characteristic blue color. This technical guide provides an in-depth exploration of the chromophore of Remazol Brilliant Blue R, presenting key structural and spectroscopic data, detailed experimental protocols for its characterization, and an examination of its reactive group.
The Core Chromophore: An Anthraquinone Derivative
The color of Remazol Brilliant Blue R originates from its chromophore, which is a derivative of anthraquinone. The fundamental structure consists of a 1-amino-4-(3-((2-(sulfonatooxy)ethyl)sulfonyl)phenylamino)-9,10-dioxoanthracene-2-sulfonic acid. The extensive system of conjugated π-electrons within the fused aromatic rings of the anthraquinone core is the primary determinant of its ability to absorb light in the visible spectrum. The presence of auxochromes, such as the amino group (-NH2) and the anilino bridge (-NH-), and a sulfonic acid group (-SO3H) further modulate the spectroscopic properties of the chromophore.
Chemical Structure of Remazol Brilliant Blue R
A simplified diagram illustrating the core components of the Remazol Brilliant Blue R molecule.
Spectroscopic Properties of the Chromophore
The interaction of the chromophore with electromagnetic radiation can be quantified using UV-Visible (UV-Vis) spectroscopy. Remazol Brilliant Blue R exhibits characteristic absorption maxima in both the ultraviolet and visible regions of the spectrum.
| Spectroscopic Parameter | Value | Reference |
| Visible Absorption Maximum (λmax) | ~592 nm | [2] |
| UV Absorption Maximum 1 (λmax) | ~231 nm | [3] |
| UV Absorption Maximum 2 (λmax) | ~286 nm | |
| Molar Extinction Coefficient (ε) at ~590 nm | 5,000 - 10,000 M⁻¹ cm⁻¹ | [4] |
Note: The exact λmax and molar extinction coefficient can vary slightly depending on the solvent, pH, and purity of the dye.
The Reactive Group: Vinyl Sulfone
Remazol Brilliant Blue R is classified as a reactive dye due to the presence of a vinyl sulfone group (-SO2-CH=CH2) in its structure. This group is typically present in a protected form as a sulfatoethylsulfone group (-SO2-CH2-CH2-O-SO3H). Under alkaline conditions, this precursor undergoes an elimination reaction to form the highly reactive vinyl sulfone moiety. This electrophilic group then readily reacts with nucleophilic groups, such as the hydroxyl groups in cellulose (B213188) or the amino groups in proteins, to form a stable covalent bond.
Activation and reaction of the vinyl sulfone group with a cellulosic fiber.
Experimental Protocols
Determination of UV-Visible Absorption Maxima (λmax)
Objective: To determine the wavelengths of maximum absorbance of Remazol Brilliant Blue R in the UV and visible regions.
Materials:
-
Remazol Brilliant Blue R powder
-
Distilled or deionized water (or other appropriate solvent)
-
Volumetric flasks (100 mL, 50 mL, 25 mL)
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of Remazol Brilliant Blue R and dissolve it in a 100 mL volumetric flask with distilled water. Ensure the dye is completely dissolved.
-
Preparation of Working Solution (e.g., 10 mg/L): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Rinse the cuvette with the working solution of Remazol Brilliant Blue R and then fill it. Place the cuvette in the spectrophotometer and record the absorbance spectrum from 200 to 800 nm.
-
Data Analysis: Identify the wavelengths at which the absorbance is at its maximum in the UV and visible regions.
Determination of Molar Extinction Coefficient (ε)
Objective: To determine the molar absorptivity of Remazol Brilliant Blue R at its visible λmax.
Materials:
-
Same as for λmax determination.
Procedure:
-
Prepare a Series of Standard Solutions: From the stock solution (e.g., 100 mg/L, which is approximately 0.159 mM given a molecular weight of 626.54 g/mol ), prepare a series of dilutions with known concentrations (e.g., 2, 4, 6, 8, 10 mg/L).
-
Measure Absorbance: Set the spectrophotometer to the predetermined visible λmax (e.g., 592 nm). Measure the absorbance of each standard solution, starting from the least concentrated.
-
Construct a Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration in mol/L (x-axis).
-
Calculate Molar Extinction Coefficient: The data should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) is the slope of this line. The slope can be calculated using linear regression analysis.
A workflow diagram for the experimental determination of the molar extinction coefficient.
Advanced Characterization (Further Research)
While UV-Vis spectroscopy is the primary method for characterizing the chromophore, a more complete understanding can be achieved through other analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of the anthraquinone core and the positions of its substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would allow for the precise determination of the molecular weight and fragmentation pattern of Remazol Brilliant Blue R, further corroborating its chemical structure.
Disclaimer: Detailed, publicly available NMR and high-resolution mass spectrometry data specifically for the chromophore characterization of Remazol Brilliant Blue R are limited. The information provided here is based on the known chemical structure and general principles of these analytical techniques.
Conclusion
The chromophore of Remazol Brilliant Blue R is a substituted anthraquinone system, which is responsible for its characteristic blue color. Its spectroscopic properties are well-defined by its UV-Vis absorption maxima. The presence of a vinyl sulfone reactive group enables this dye to form stable covalent bonds, a key feature for its industrial applications. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this important dye molecule in a research setting. Further investigation using advanced analytical techniques such as NMR and mass spectrometry would provide a more comprehensive structural elucidation.
References
An In-depth Technical Guide to the Interaction of C.I. Reactive Blue 19 with Amino Acid Residues
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Reactive Blue 19, a synthetically produced anthraquinone (B42736) dye, is extensively utilized beyond the textile industry, notably in biochemical research for protein purification and analysis. Its utility is primarily due to its ability to form specific interactions with a range of proteins. This technical guide provides a comprehensive overview of the molecular interactions between C.I. Reactive Blue 19 and amino acid residues, detailing the nature of these interactions, summarizing quantitative binding data, and outlining key experimental protocols for studying these phenomena. Furthermore, this guide illustrates the implicated signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers in drug development and related scientific fields.
Introduction to C.I. Reactive Blue 19
C.I. Reactive Blue 19 (CAS 2580-78-1), also known as Remazol Brilliant Blue R, is an anionic dye characterized by an anthraquinone chromophore.[1][2] Its molecular structure includes a vinyl sulfone group, which is a key feature responsible for its reactive nature.[3][4] This group can form stable, covalent bonds with nucleophilic amino acid residues under specific conditions. The dye's structure, with its multiple aromatic rings and sulfonate groups, also allows for non-covalent interactions, including hydrophobic, electrostatic, and hydrogen bonding with proteins.[3]
The interaction of Reactive Blue 19 with proteins is of significant interest due to its widespread use in affinity chromatography, where it is commonly immobilized on a solid support like Sepharose to create "Blue Sepharose" or "Cibacron Blue agarose". This affinity matrix is highly effective for the purification of a wide range of proteins, including dehydrogenases, kinases, and serum albumin.
Nature of the Interaction with Amino Acid Residues
The interaction between C.I. Reactive Blue 19 and proteins is multifaceted, involving both non-covalent and covalent binding.
Non-Covalent Interactions
The planar aromatic rings of the anthraquinone structure contribute to hydrophobic interactions with nonpolar amino acid residues within protein binding pockets. Additionally, the negatively charged sulfonate groups on the dye molecule can form electrostatic interactions with positively charged amino acid residues such as lysine (B10760008), arginine, and histidine. Hydrogen bonds can also be formed between the dye's functional groups and various amino acid side chains. These non-covalent interactions are often the initial basis for the binding of many proteins to Reactive Blue 19 in affinity chromatography.
Covalent Interactions
The vinyl sulfone group of Reactive Blue 19 is an electrophilic Michael acceptor that can react with nucleophilic side chains of amino acids to form stable covalent bonds. The reactivity of the vinyl sulfone group is pH-dependent. Under alkaline conditions, the hydroxyl groups of the vinyl sulfone are eliminated, forming the highly reactive vinyl sulfone moiety.
The primary targets for covalent modification by the vinyl sulfone group are the side chains of the following amino acid residues:
-
Lysine: The ε-amino group of lysine is a strong nucleophile and readily reacts with the vinyl sulfone group.
-
Histidine: The imidazole (B134444) ring of histidine can also be alkylated by the vinyl sulfone group.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and can react with the vinyl sulfone group.
-
Serine: While less reactive, the hydroxyl group of serine can also be a target for covalent modification.
Studies on the reaction of vinyl sulfones with proteins have confirmed the modification of cysteine, lysine, and histidine residues.[5][6]
Quantitative Analysis of Interactions
The strength of the interaction between C.I. Reactive Blue 19 and proteins can be quantified by determining the dissociation constant (Kd) for non-covalent binding and the inhibition constant (Ki) for enzyme inhibition.
Table 1: Quantitative Binding and Inhibition Data for C.I. Reactive Blue 19 and Analogs with Various Proteins
| Protein Target | Ligand | Method | Kd / Ki | Comments | Reference |
| Thylakoid Protein Kinase | Reactive Blue 2 | Enzyme Kinetics | 6 µM (purified), 8 µM (membrane-bound) | Non-competitive inhibition. Reactive Blue 2 is a structural analog of Reactive Blue 19. | [7] |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Steroidal inhibitors (uncompetitive) | Enzyme Kinetics | - | Reactive Blue 19 is a known inhibitor, but specific Ki values were not found in the provided search results. Steroidal inhibitors show uncompetitive inhibition. | [8] |
| Lactate Dehydrogenase (LDH) | C.I. Reactive Blue 19 | Not Specified | - | Binds to the NADH/NAD+ binding site. No specific Kd value found. | [9][10][11][12] |
| Epidermal Growth Factor Receptor (EGFR) | Various TKIs | In vitro kinase assays | Varies | Reactive Blue 19 has been implicated in kinase inhibition, but specific Ki for EGFR was not found. | [13][14] |
Experimental Protocols
Affinity Chromatography using Blue Sepharose
This protocol outlines the general steps for purifying a protein using a Blue Sepharose affinity column.
Materials:
-
Blue Sepharose 6 Fast Flow resin
-
Chromatography column
-
Binding Buffer (e.g., 50 mM Na2HPO4, 50 mM Sodium citrate, pH 7.0)
-
Elution Buffer (e.g., 50 mM Na2HPO4, 50 mM Sodium citrate, 1-2 M NaCl, pH 7.0)
-
Protein sample, clarified by centrifugation or filtration
Procedure:
-
Column Packing: Pack the Blue Sepharose resin into a suitable chromatography column according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Application: Apply the clarified protein sample to the column. The flow rate should be slow enough to allow for efficient binding.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
-
Elution: Elute the bound protein using the Elution Buffer. The high salt concentration in the elution buffer disrupts the electrostatic interactions between the protein and the dye. Elution can be performed in a single step or using a linear gradient of increasing salt concentration.
-
Regeneration: After elution, regenerate the column by washing with several column volumes of Elution Buffer followed by re-equilibration with Binding Buffer. For strongly bound proteins, a cleaning-in-place (CIP) procedure with 0.1 M NaOH may be necessary.[15]
Workflow for Affinity Chromatography:
Caption: A typical workflow for protein purification using affinity chromatography.
Spectrophotometric Analysis of Protein Binding
The binding of C.I. Reactive Blue 19 to a protein can induce a shift in the dye's absorption spectrum, which can be monitored spectrophotometrically to study the binding event.
Materials:
-
Spectrophotometer
-
C.I. Reactive Blue 19 solution of known concentration
-
Purified protein solution of known concentration
-
Appropriate buffer solution
Procedure:
-
Determine the Absorption Spectrum of Free Dye: Record the absorption spectrum of a known concentration of Reactive Blue 19 in the buffer.
-
Titration: Add increasing amounts of the purified protein to the dye solution and record the absorption spectrum after each addition.
-
Analysis: Monitor the changes in absorbance at the wavelength of maximum difference between the free and protein-bound dye.
-
Data Fitting: Plot the change in absorbance against the protein concentration and fit the data to a suitable binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
Identification of Covalent Adduction Sites by Mass Spectrometry
Mass spectrometry is a powerful tool to identify the specific amino acid residues that have been covalently modified by Reactive Blue 19.
Materials:
-
Protein of interest
-
C.I. Reactive Blue 19
-
Reaction buffer (alkaline pH, e.g., pH 8-9)
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Reaction: Incubate the protein with an excess of Reactive Blue 19 in the reaction buffer to allow for covalent modification.
-
Removal of Excess Dye: Remove the unreacted dye by dialysis or gel filtration.
-
Proteolytic Digestion: Digest the modified protein into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS data against the protein sequence, including a modification corresponding to the mass of the Reactive Blue 19 adduct on potential target residues (lysine, histidine, cysteine).
Workflow for Mass Spectrometry Analysis:
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein reactions with methyl and ethyl vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of proteins with ethyl vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive blue 2 is a potent inhibitor of a thylakoid protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boosting the Discovery of Small Molecule Inhibitors of Glucose-6-Phosphate Dehydrogenase for the Treatment of Cancer, Infectious Diseases, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Ligand Binding and Protein Dynamics in Lactate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the Activity of Lactate Dehydrogenases from Four Lactic Acid Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. store.sangon.com [store.sangon.com]
A Technical Guide to the Aqueous Solubility of C.I. Reactive Blue 19 for Researchers and Drug Development Professionals
Introduction
C.I. Reactive Blue 19, also known to researchers as Remazol Brilliant Blue R, is a synthetic anthraquinone (B42736) dye.[1] Due to its ability to form covalent bonds with fibers, it is widely used in the textile industry.[2] Beyond textiles, its unique chemical structure allows it to serve as a valuable tool in various biochemical and pharmaceutical research applications. C.I. Reactive Blue 19 is utilized as a ligand in affinity chromatography for protein purification and as a chromogenic substrate or inhibitor in enzyme assays.[3][4] A thorough understanding of its solubility in aqueous buffers is paramount for its effective use in these scientific contexts, as it directly impacts solution stability, concentration accuracy, and interaction kinetics.
This technical guide provides a comprehensive overview of the aqueous solubility of C.I. Reactive Blue 19, detailed experimental protocols for its determination and application, and visual workflows for its use in research.
Quantitative Solubility Data
The solubility of C.I. Reactive Blue 19 is influenced by factors such as temperature, pH, and the presence of electrolytes. While specific data in various buffers is not extensively published, the following table summarizes the available quantitative data for its solubility in water.
| Solvent | Temperature | Solubility |
| Water | 20 °C | 100 g/L[5] |
| Water | 20 °C | >150 g/L[3] |
| Water | 70 °F (approx. 21 °C) | 10 to 50 mg/mL[6][7] |
| Water | Not Specified | 1 mg/mL[8] |
Experimental Protocols
Protocol for Determining Aqueous Solubility of C.I. Reactive Blue 19 via UV-Vis Spectrophotometry
This protocol outlines a method to determine the solubility of C.I. Reactive Blue 19 in a specific aqueous buffer at a given pH and temperature. The principle is based on creating a saturated solution, and then measuring the concentration of the dissolved dye in the supernatant using UV-Vis spectrophotometry and a pre-established calibration curve.
1. Materials and Equipment:
-
C.I. Reactive Blue 19 powder
-
Selected aqueous buffer (e.g., phosphate, acetate, citrate) at the desired pH
-
Volumetric flasks and pipettes
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
0.22 µm syringe filters
2. Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of C.I. Reactive Blue 19 of a known concentration (e.g., 1 mg/mL) in the chosen buffer.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for C.I. Reactive Blue 19 (approximately 592 nm) using the buffer as a blank.[9][10]
-
Plot a graph of absorbance versus concentration and determine the linear regression equation (y = mx + c), which will serve as the calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of C.I. Reactive Blue 19 powder to a known volume of the desired aqueous buffer in a flask.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
After stirring, allow the suspension to settle.
-
-
Sample Analysis:
-
Centrifuge the saturated solution to pellet the undissolved dye.
-
Carefully collect the supernatant. To remove any remaining suspended particles, filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the clear, saturated filtrate with the buffer to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate at the λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of C.I. Reactive Blue 19 in the buffer.
-
Protocol for Protein Purification using C.I. Reactive Blue 19 Affinity Chromatography
C.I. Reactive Blue 19 can be immobilized on a chromatography matrix and used as a pseudo-affinity ligand to purify proteins, such as albumin and certain enzymes, that have binding sites for the dye.[11][12]
1. Materials and Equipment:
-
C.I. Reactive Blue 19-agarose column
-
Chromatography system (e.g., FPLC or a simple column setup)
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., Binding buffer + 1.5 M NaCl or a specific substrate/inhibitor)
-
Protein sample containing the target protein
-
Fraction collector
-
UV detector or protein assay reagents (e.g., Bradford)
2. Procedure:
-
Column Equilibration: Equilibrate the C.I. Reactive Blue 19-agarose column with 5-10 column volumes of binding buffer.
-
Sample Loading: Apply the clarified protein sample to the column at a low flow rate to allow for binding of the target protein to the immobilized dye.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound target protein by applying the elution buffer. This can be done using a step or gradient elution with increasing salt concentration or by competitive elution with a molecule that has a higher affinity for the protein's binding site.
-
Fraction Collection: Collect the eluted fractions and analyze them for the presence of the target protein using SDS-PAGE and a protein assay.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: A flowchart illustrating the key steps for determining the aqueous solubility of a compound.
Caption: A diagram showing the process of protein purification using dye-affinity chromatography.
Conclusion
C.I. Reactive Blue 19 is a versatile tool for researchers in drug development and various scientific fields. While its general solubility in water is documented, specific solubility in different aqueous buffers at varying pH values often needs to be determined empirically for precise experimental control. The protocols and workflows provided in this guide offer a solid foundation for researchers to accurately measure the solubility of C.I. Reactive Blue 19 and effectively utilize it in applications such as affinity chromatography. A clear understanding and application of these methodologies will lead to more reliable and reproducible experimental outcomes.
References
- 1. Remazol Brilliant Blue R - Wikipedia [en.wikipedia.org]
- 2. CAS 2580-78-1: Reactive Blue 19 | CymitQuimica [cymitquimica.com]
- 3. REACTIVE BLUE 19 | 2580-78-1 [chemicalbook.com]
- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. Reactive Blue 19 Properties And Stability - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 6. Reactive Blue 19 | C22H16N2Na2O11S3 | CID 17409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. Remazol Brilliant Blue R anthraquinone dye 2580-78-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. science.valenciacollege.edu [science.valenciacollege.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Technical Guide to the Physical and Chemical Properties of C.I. 61200 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. 61200, commonly known as Remazol Brilliant Blue R (RBBR) or Reactive Blue 19, is a synthetic anthraquinone (B42736) dye.[1] Its vibrant blue color and high reactivity have led to its widespread use in the textile industry for dyeing cellulosic fibers.[2] Beyond its industrial applications, the unique chemical structure of C.I. 61200 has garnered interest in various research fields, including biochemistry and toxicology. This guide provides a comprehensive overview of the physical and chemical properties of C.I. 61200, detailed experimental protocols for its characterization, and an exploration of its known biological interactions, offering a valuable resource for researchers and professionals in drug development.
Chemical Identity
| Identifier | Value |
| C.I. Name | C.I. 61200 |
| Common Name | Remazol Brilliant Blue R |
| Synonyms | Reactive Blue 19, RBBR |
| CAS Number | 2580-78-1 |
| Chemical Class | Anthraquinone Dye |
| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ |
| Molecular Weight | 626.54 g/mol |
| Chemical Structure | Disodium 1-amino-9,10-dioxo-4-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-2-anthracenesulfonate |
Physical Properties
A summary of the key physical properties of C.I. 61200 is presented in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| Appearance | Dark blue to black crystalline powder | [C.I. 61200 MSDS] |
| Melting Point | Decomposes at >500 °C | [Reactive Blue 19 Safety Data Sheet] |
| Boiling Point | Data not available | N/A |
| Solubility in Water | 10-50 mg/mL | [Reactive Blue 19 PubChem] |
| UV-Vis Absorption (λmax) | ~231 nm, ~594 nm | [Remazol Brilliant Blue R UV-Vis Spectrum] |
Chemical Properties
C.I. 61200 is a reactive dye, a class of colored organic compounds that form a covalent bond with the substrate they are dyeing. This reactivity is attributed to the vinyl sulfone group, which can react with nucleophilic groups in fibers like cellulose.
| Property | Description |
| Reactivity | The vinyl sulfone group acts as a reactive handle, enabling the dye to form covalent bonds with hydroxyl or amino groups on substrates under alkaline conditions. |
| Thermal Stability | Decomposes at temperatures exceeding 500 °C. |
| Hazardous Decomposition Products | Upon heating to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. |
Experimental Protocols
Determination of Melting Point
The melting point of C.I. 61200, or more accurately its decomposition temperature, can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of C.I. 61200 is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to decompose is recorded. Given that it decomposes at a high temperature, a specialized apparatus may be required.
UV-Visible Spectroscopy
The absorption spectrum of C.I. 61200 can be determined using a UV-Visible spectrophotometer to identify its maximum absorbance wavelengths (λmax).
Methodology:
-
A stock solution of C.I. 61200 is prepared in a suitable solvent, typically deionized water.
-
A series of dilutions are made to obtain a concentration that falls within the linear range of the spectrophotometer.
-
The spectrophotometer is blanked using the solvent.
-
The absorbance of the C.I. 61200 solution is measured across the UV-Visible range (typically 200-800 nm).
-
The wavelengths of maximum absorbance are identified from the resulting spectrum.
Determination of Solubility
A qualitative and semi-quantitative determination of the solubility of C.I. 61200 in water can be performed as follows.
Methodology:
-
A known volume of deionized water is placed in a beaker with a magnetic stir bar.
-
Small, pre-weighed increments of C.I. 61200 are added to the water while stirring.
-
The solution is observed for complete dissolution after each addition.
-
The process is continued until the dye no longer dissolves, and a saturated solution is formed.
-
The total mass of dissolved dye is used to calculate the solubility in mg/mL.
Biological Interactions and Signaling Pathways
While C.I. 61200 is primarily recognized as a textile dye, research has indicated its interaction with biological molecules, suggesting potential applications and toxicological considerations for drug development professionals.
Enzyme Inhibition
Studies have shown that C.I. 61200 can act as an inhibitor for certain enzymes by competing with their natural substrates at the nucleotide-binding site.
-
Lactate (B86563) Dehydrogenase (LDH): C.I. 61200 has been found to inhibit LDH. This inhibition is competitive, suggesting that the dye binds to the active site of the enzyme, preventing the binding of its natural substrate, pyruvate.[3][4]
-
(Na+ + K+)-ATPase: This enzyme, crucial for maintaining cellular membrane potential, is also inhibited by C.I. 61200.[3][4]
Caption: Competitive inhibition of Lactate Dehydrogenase by C.I. 61200.
Potential Involvement in Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by C.I. 61200 in mammalian cells is limited. However, studies on other anthraquinone compounds provide insights into potential mechanisms. For instance, the biosynthesis of anthraquinones in the plant Rubia tinctorum has been shown to be stimulated by chitosan (B1678972) through the activation of the Mitogen-Activated Protein Kinase (MAPK) and calcium messenger signaling pathways.[5] This suggests that anthraquinone structures, in general, may have the potential to interact with and modulate these key cellular signaling cascades. Further research is required to determine if C.I. 61200 exerts similar effects.
Caption: Hypothetical involvement of an anthraquinone compound in the MAPK signaling pathway.
Experimental Workflows
Cytotoxicity Assessment
To evaluate the potential toxicity of C.I. 61200 on a cellular level, a standard cytotoxicity assay can be employed.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Interaction of Cibacron Blue 3GA and Remazol Brilliant Blue R with the nucleotide binding site of lactate dehydrogenase and (Na+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
C.I. Reactive Blue 19: A Versatile Molecular Probe for In-Depth Protein Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
C.I. Reactive Blue 19, a monochlorotriazine anthraquinone (B42736) dye, has transcended its origins in the textile industry to become an indispensable tool in the realm of protein science. Its unique chemical structure allows it to serve as a versatile molecular probe, enabling researchers to purify, characterize, and investigate the function of a wide array of proteins. This technical guide provides a comprehensive overview of the applications of C.I. Reactive Blue 19 in protein studies, complete with detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Core Principles of Interaction
C.I. Reactive Blue 19, also widely known as Cibacron Blue 3G-A, interacts with proteins through a combination of electrostatic, hydrophobic, and hydrogen bonding interactions.[1][2] Its polyaromatic core and sulfonate groups are key to its binding capabilities. The dye's structure bears a resemblance to nucleotide cofactors such as NAD+ and ATP, which contributes to its high affinity for many nucleotide-binding enzymes, including kinases and dehydrogenases.[3][4] However, its utility extends far beyond this class of proteins, encompassing a broad spectrum of proteins with diverse structures and functions.[5]
Quantitative Data on Protein Interactions
The affinity of C.I. Reactive Blue 19 for various proteins can be quantified by its dissociation constant (Kd), a measure of the binding strength between the dye and the protein. A lower Kd value signifies a stronger interaction. The following tables summarize key quantitative data for the interaction of C.I. Reactive Blue 19 with several proteins, as well as its spectral properties.
Table 1: Dissociation Constants (Kd) of C.I. Reactive Blue 19 with Various Proteins
| Protein | Organism/Source | Method | Dissociation Constant (Kd) | Reference(s) |
| Human Serum Albumin | Human | Affinity Gel Electrophoresis | ~1 µM | [6] |
| Bovine Serum Albumin | Bovine | Affinity Gel Electrophoresis | ~15 µM | [6] |
| Rat Serum Albumin | Rat | Affinity Gel Electrophoresis | ~15 µM | [6] |
| Rabbit Serum Albumin | Rabbit | Affinity Gel Electrophoresis | ~15 µM | [6] |
| Sheep Serum Albumin | Sheep | Affinity Gel Electrophoresis | ~15 µM | [6] |
| Goat Serum Albumin | Goat | Affinity Gel Electrophoresis | ~15 µM | [6] |
| Interferon α-2b | Recombinant Human | Spectrophotometry | 1.8 µM | [7] |
| Lactate Dehydrogenase | - | Analytical Affinity Chromatography | 0.29 µM | [8] |
| Rhodanese | - | Analytical Affinity Chromatography | 44 µM | [8] |
Table 2: Spectral Properties of C.I. Reactive Blue 19
| Property | Value | Conditions | Reference(s) |
| Absorption Maximum (λmax) | 592 nm | pH 7.0 | [9] |
| ~595 nm | - | ||
| ~610 nm | In presence of some proteins | ||
| Molar Extinction Coefficient (ε) | Varies (e.g., ~7,000 - 10,000 M⁻¹cm⁻¹) | At λmax | |
| UV Absorption Peaks | 200-300 nm | pH 7.0 (due to anthraquinone structure) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of C.I. Reactive Blue 19 in protein studies. The following sections provide step-by-step protocols for key experiments.
Dye-Ligand Affinity Chromatography
This is the most common application of C.I. Reactive Blue 19, used for the purification of a wide range of proteins.[10]
Materials:
-
C.I. Reactive Blue 19-Agarose resin (e.g., Cibacron Blue 3GA Agarose)[11][12]
-
Chromatography column
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., Equilibration Buffer with 0.1-0.5 M NaCl)
-
Elution Buffer (e.g., Equilibration Buffer with 1-2 M NaCl, or a specific competing ligand like ATP or NADH at 1-10 mM)
-
Protein sample
-
Spectrophotometer or protein assay reagents
Protocol:
-
Column Packing and Equilibration:
-
Prepare a slurry of the C.I. Reactive Blue 19-Agarose resin in Equilibration Buffer.
-
Pour the slurry into the chromatography column and allow it to settle, avoiding the introduction of air bubbles.
-
Wash the packed column with 5-10 column volumes of Equilibration Buffer to ensure the pH and ionic strength are stable.[12]
-
-
Sample Loading:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Load the clarified sample onto the equilibrated column at a flow rate that allows for efficient binding (typically 0.5-1 mL/min).
-
-
Washing:
-
After the entire sample has entered the column, wash the column with 5-10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline, indicating that all non-adsorbed proteins have been washed away.
-
-
Elution:
-
Elute the bound protein using the Elution Buffer. This can be done in a single step with a high salt concentration or by applying a linear gradient of increasing salt or competing ligand concentration.
-
Collect fractions and monitor the protein concentration in each fraction using a spectrophotometer at 280 nm or a suitable protein assay.
-
-
Column Regeneration:
-
After elution, regenerate the column by washing with 3-5 column volumes of high salt buffer (e.g., 2 M NaCl), followed by 5-10 column volumes of Equilibration Buffer.
-
For long-term storage, the column can be stored in a buffer containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) at 4°C.[11]
-
Enzyme Inhibition Assay
C.I. Reactive Blue 19 can act as a competitive or non-competitive inhibitor for many enzymes, particularly those that bind nucleotides.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
C.I. Reactive Blue 19 solution of known concentration
-
Assay Buffer (optimal for the enzyme's activity)
-
Spectrophotometer or other suitable detection instrument
Protocol:
-
Determine Optimal Assay Conditions:
-
Establish the optimal substrate concentration, enzyme concentration, temperature, and pH for the enzyme assay in the absence of the inhibitor.
-
-
Perform Inhibition Assay:
-
Prepare a series of reaction mixtures, each containing the Assay Buffer, the enzyme at a fixed concentration, and varying concentrations of C.I. Reactive Blue 19.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 5-10 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the nature of the assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the type of inhibition and the inhibition constant (Ki), create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Fluorescence Quenching Studies
The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon binding of a ligand like C.I. Reactive Blue 19. This phenomenon can be used to study binding affinity.
Materials:
-
Purified protein with intrinsic tryptophan fluorescence
-
C.I. Reactive Blue 19 solution of known concentration
-
Buffer solution
-
Fluorometer
Protocol:
-
Determine Excitation and Emission Wavelengths:
-
Determine the optimal excitation wavelength for tryptophan (typically around 295 nm) and the emission maximum for the protein.
-
-
Titration Experiment:
-
Prepare a solution of the protein at a fixed concentration in the buffer.
-
Record the initial fluorescence emission spectrum.
-
Add small aliquots of the C.I. Reactive Blue 19 solution to the protein solution, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity as a function of the C.I. Reactive Blue 19 concentration.
-
Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation for collisional quenching or equations for static quenching) to determine the binding constant.
-
Visualizations
Logical Relationship: C.I. Reactive Blue 19 Interaction with Proteins
Caption: Binding forces between C.I. Reactive Blue 19 and a protein.
Experimental Workflow: Protein Purification using Dye-Ligand Affinity Chromatography
Caption: Workflow for protein purification via affinity chromatography.
Signaling Pathway: Inhibition of Purinergic Signaling by C.I. Reactive Blue 19
Caption: C.I. Reactive Blue 19 inhibits purinergic signaling pathways.
Conclusion
C.I. Reactive Blue 19 remains a powerful and cost-effective molecular probe for a multitude of applications in protein science. Its ability to interact with a diverse range of proteins makes it an invaluable tool for purification, while its inhibitory and spectral properties provide avenues for functional and structural characterization. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively harness the potential of this versatile dye in their scientific endeavors, from basic research to drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. agscientific.com [agscientific.com]
- 3. Interaction of Cibacron Blue 3G-A and related dyes with nucleotide-requiring enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of ligand presaturation on the interaction of serum albumins with an immobilized Cibacron Blue 3G-A studied by affinity gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of specific interactions of coenzymes, regulatory nucleotides and cibacron blue with nucleotide binding domains of enzymes by analytical affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Theoretical Binding Models of Reactive Blue 19 with Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 19 (RB19), a vinyl sulfone-containing anthraquinone (B42736) dye, is widely utilized in the textile industry. Beyond its industrial applications, RB19 and its structural analogs have garnered significant interest in the scientific community for their ability to interact with a diverse range of proteins. This interaction is often characterized by competitive inhibition at nucleotide-binding sites, making these molecules valuable tools for studying enzyme kinetics and protein function. Their potential as scaffolds for drug design, particularly as antagonists for purinergic receptors, further underscores the importance of understanding their binding mechanisms.
This technical guide provides a comprehensive overview of the theoretical binding models of Reactive Blue 19 with various proteins. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key interaction pathways and workflows to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development.
Theoretical Binding Models and Mechanisms
The binding of Reactive Blue 19 to proteins is primarily attributed to its structural mimicry of nucleotides, such as adenosine (B11128) triphosphate (ATP) and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The anthraquinone core, sulfonic acid groups, and the flexible side chain of RB19 can occupy the binding pockets of these co-factors in a variety of enzymes.
Key Interaction Points:
-
Anthraquinone Core: The planar, aromatic structure of the anthraquinone core facilitates hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine) within the protein's binding site.
-
Sulfonate Groups: The negatively charged sulfonate groups are crucial for electrostatic interactions with positively charged amino acid residues, such as Arginine and Lysine, which are often involved in coordinating the phosphate (B84403) groups of nucleotides.
-
Vinyl Sulfone Group: While primarily known for its reactive properties in dyeing, the vinyl sulfone group can also participate in hydrogen bonding and other non-covalent interactions within the binding pocket.
Due to these structural features, RB19 and its analogs, like Reactive Blue 2 and Cibacron Blue F3GA, are known to be potent inhibitors of a range of enzymes, including:
-
Kinases: By competing with ATP for its binding site.
-
Dehydrogenases: By competing with NAD(P)+/NAD(P)H for the dinucleotide-binding fold.[1][2][3]
-
P2Y Receptors: Acting as antagonists by blocking the binding of native nucleotide ligands.[4][5][6][7]
Quantitative Binding Data
The following tables summarize the available quantitative data for the interaction of Reactive Blue 19 and its close structural analogs with various proteins. The data is compiled from multiple studies and presented for easy comparison.
| Protein/Receptor | Ligand | Binding Constant/Inhibition Constant | Method | Reference |
| P2Y1-like Receptor | Reactive Blue 2 (para-isomer) | IC50 = 2.6 µM | Functional Assay | [5] |
| P2Y1-like Receptor | Reactive Blue 2 (meta-isomer) | IC50 = 12.0 µM | Functional Assay | [5] |
| P2Y1-like Receptor | Reactive Blue 2 (mixture) | IC50 = 7.7 µM | Functional Assay | [5] |
| P2X1 Receptor | Reactive Blue 2 (para-isomer) | IC50 = 35.5 µM | Functional Assay | [5] |
| P2X1 Receptor | Reactive Blue 2 (meta-isomer) | IC50 = 19.7 µM | Functional Assay | [5] |
| P2X1 Receptor | Reactive Blue 2 (mixture) | IC50 = 28.4 µM | Functional Assay | [5] |
| P2Y Purinoceptor | Reactive Blue 2 | IC50 = 150 µM | Surfactant Secretion Assay | [7] |
| Human Serum Albumin | Cibacron Blue F3GA | K_D1 = 118 ± 107 nM (High-affinity site) | Isothermal Titration Calorimetry | [8] |
| Human Serum Albumin | Cibacron Blue F3GA | K_D2 = 31.20 ± 18.40 µM (Low-affinity site) | Isothermal Titration Calorimetry | [8] |
Note: Data for Reactive Blue 19 itself is limited in the literature. The data for its close analogs, Reactive Blue 2 and Cibacron Blue F3GA, are included to provide insights into the potential binding affinities of RB19.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding of Reactive Blue 19 to proteins.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified target protein (e.g., 10-50 µM in the sample cell)
-
Reactive Blue 19 solution (e.g., 100-500 µM in the injection syringe)
-
ITC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4), meticulously matched for both protein and ligand solutions.
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the protein against the ITC buffer to ensure buffer matching.
-
Dissolve Reactive Blue 19 in the final dialysis buffer.
-
Degas both protein and ligand solutions immediately before use to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the reference power (e.g., 10 µcal/s).
-
-
Titration:
-
Load the protein solution into the sample cell and the RB19 solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each with a 150-second spacing).
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to determine Kd, n, ΔH, and ΔS.
-
Fluorescence Spectroscopy (Fluorescence Quenching)
This technique measures the quenching of a protein's intrinsic tryptophan fluorescence upon ligand binding. The change in fluorescence intensity can be used to determine the binding affinity and mechanism.
Materials:
-
Purified target protein containing tryptophan residues (e.g., 2-5 µM)
-
Stock solution of Reactive Blue 19
-
Spectrofluorometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
Prepare a solution of the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of solutions with a fixed concentration of the protein and increasing concentrations of Reactive Blue 19.
-
-
Spectra Acquisition:
-
Set the excitation wavelength to 280 nm or 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectra from 300 nm to 450 nm for each sample.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
For static quenching, use the modified Stern-Volmer equation to calculate the binding constant (Ka) and the number of binding sites (n).
-
Thermodynamic parameters can be determined by performing the experiment at different temperatures.
-
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein. It provides insights into the binding mode and can estimate the binding affinity.
Software:
-
Molecular modeling software (e.g., AutoDock, UCSF Chimera, PyMOL)[1][9][10][11][12]
-
Protein and ligand structure files (PDB and MOL2/SDF formats, respectively)
Protocol:
-
Preparation of Protein and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Obtain or draw the 3D structure of Reactive Blue 19 and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the protein (grid box) based on known ligand-binding sites or by using blind docking.
-
Run the docking algorithm to generate a series of possible binding poses for RB19 within the defined site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies.
-
Visualize the interactions between RB19 and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.
-
Visualizations
Signaling Pathway
Caption: P2Y Receptor signaling pathway and the antagonistic action of Reactive Blue 19.
Experimental Workflow
Caption: General experimental workflow for characterizing RB19-protein interactions.
Conclusion
Reactive Blue 19 and its analogs represent a versatile class of molecules for probing protein structure and function. Their ability to competitively inhibit nucleotide-binding sites provides a foundation for their use as research tools and as starting points for the development of novel therapeutics. This guide has summarized the theoretical basis of their binding, presented available quantitative data, and detailed the primary experimental and computational methodologies used for their characterization. The provided workflows and pathway diagrams offer a visual framework for understanding these complex interactions. Further research focusing on generating a broader quantitative dataset for RB19 with a wider range of proteins will be invaluable for advancing our understanding of its biological activities and potential applications.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of Cibacron blue F3GA to proteins containing the dinucleotide fold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of reactive blue 2 derivatives as selective antagonists for P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactive blue 2 selectively inhibits P2y-purinoceptor-stimulated surfactant phospholipid secretion from rat isolated alveolar type II cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal titration calorimetry binding properties of Cibacron Blue F3GA in complex with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. youtube.com [youtube.com]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
Methodological & Application
Application Notes and Protocols for Dye-Ligand Affinity Chromatography using C.I. Reactive Blue 19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-ligand affinity chromatography is a powerful and versatile technique for the purification of proteins and other biomolecules. This method utilizes synthetic dyes, such as C.I. Reactive Blue 19, covalently immobilized onto a solid support matrix to act as affinity ligands.[1][2] C.I. Reactive Blue 19, an anthraquinone (B42736) dye, exhibits a broad binding specificity for a variety of proteins, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases) and albumin.[3] The interaction between the dye and proteins is typically a combination of electrostatic and hydrophobic interactions.
This technique offers several advantages over other affinity chromatography methods, including the low cost of the ligand, ease of immobilization, high protein binding capacity, and resistance to chemical and enzymatic degradation.[4][5] These characteristics make it particularly suitable for large-scale protein purification in research and industrial settings, including drug development.[6][7]
These application notes provide a detailed protocol for performing dye-ligand affinity chromatography using C.I. Reactive Blue 19, from matrix preparation to protein purification and column regeneration.
Data Presentation
Table 1: Binding Capacity of C.I. Reactive Blue 19 Affinity Media for Various Proteins
| Protein | Matrix | Binding Conditions (pH) | Binding Capacity (mg/g matrix) | Reference |
| Human Serum Albumin (HSA) | Magnetic Silica (B1680970) Particles | 5.5 | 48.6 | [6] |
| Human Serum Albumin (HSA) | mPVAL beads | Not Specified | 88.7 | [6] |
| Human Serum Albumin (HSA) | Affi-gel Blue | Not Specified | >2 (per column) | [5] |
Note: Binding capacity can vary depending on the matrix, ligand density, and experimental conditions such as pH, ionic strength, and flow rate.
Table 2: Exemplary Purification Factors and Recovery Yields
| Target Protein | Source | Purification Factor | Recovery Yield (%) | Reference |
| α-fetoprotein (negative chromatography) | Human Cord Serum | 16.6-fold enrichment | Not Specified | [8] |
| Albumin | Human Serum | Not Specified | ~97% purity | [6] |
Experimental Protocols
Protocol 1: Immobilization of C.I. Reactive Blue 19 on an Agarose (B213101) Matrix (e.g., Sepharose)
This protocol describes the covalent attachment of C.I. Reactive Blue 19 to an agarose support.
Materials:
-
Agarose matrix (e.g., Sepharose CL-6B)
-
C.I. Reactive Blue 19 dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Buchner funnel and filter paper
-
Shaking incubator or magnetic stirrer
Procedure:
-
Matrix Activation:
-
Wash 10 g (wet weight) of agarose matrix with copious amounts of distilled water on a Buchner funnel.
-
Suspend the washed matrix in 20 mL of distilled water.
-
-
Dye Solution Preparation:
-
Dissolve 0.5 g of C.I. Reactive Blue 19 in 20 mL of distilled water.
-
-
Coupling Reaction:
-
Combine the matrix suspension and the dye solution in a suitable flask.
-
Add 0.4 g of sodium carbonate and allow the mixture to react for 1 hour at room temperature with gentle agitation.
-
Increase the temperature to 60°C and add 0.4 g of sodium chloride. Continue the reaction for another 2 hours with agitation.
-
-
Washing the Immobilized Matrix:
-
Terminate the reaction by filtering the matrix on a Buchner funnel.
-
Wash the matrix sequentially with:
-
Distilled water until the filtrate is colorless.
-
1 M NaCl to remove non-covalently bound dye.
-
8 M Urea to remove any remaining adsorbed dye.
-
Distilled water to remove urea and NaCl.
-
-
-
Storage:
-
Store the prepared C.I. Reactive Blue 19 agarose matrix in a suitable buffer (e.g., phosphate-buffered saline, PBS) containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.
-
Protocol 2: Protein Purification using a C.I. Reactive Blue 19 Affinity Column
This protocol provides a general procedure for the purification of a target protein. Optimization of buffer pH, ionic strength, and elution conditions may be required for specific applications. The purification of Human Serum Albumin (HSA) is used as an example.
Materials:
-
C.I. Reactive Blue 19 affinity column (prepared as in Protocol 1 or commercially available)
-
Binding/Equilibration Buffer: 0.1 M Acetate Phosphate Buffer, pH 5.5.[6]
-
Elution Buffer: 1.0 M Sodium Chloride (NaCl) in Equilibration Buffer.[6] Other potential elution agents include increasing the pH or using specific eluents like NADH for dehydrogenases.
-
Regeneration Solution 1: High pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5)
-
Regeneration Solution 2: Low pH buffer (e.g., 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5)
-
Cleaning-in-Place (CIP) Solution: 0.1 M NaOH[4]
-
Protein sample containing the target protein (e.g., human serum or plasma for HSA purification)
-
Peristaltic pump and chromatography system
-
Fraction collector
-
UV spectrophotometer or protein assay reagents
Procedure:
-
Column Packing and Equilibration:
-
Pack the C.I. Reactive Blue 19 agarose into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding/Equilibration Buffer at a recommended flow rate (e.g., 1 mL/min for a 5 mL column) until the UV absorbance at 280 nm stabilizes at baseline.
-
-
Sample Application:
-
Prepare the protein sample by dialyzing or buffer exchanging it into the Binding/Equilibration Buffer.
-
Clarify the sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.
-
Apply the prepared sample to the equilibrated column at a low flow rate to ensure maximum binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding/Equilibration Buffer to remove unbound proteins.
-
Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein by applying the Elution Buffer.
-
Collect fractions and monitor the protein concentration using UV absorbance at 280 nm or a suitable protein assay.
-
The target protein should be present in the eluted fractions.
-
-
Column Regeneration and Cleaning:
-
After elution, regenerate the column by washing with 3-5 CV of Regeneration Solution 1 followed by 3-5 CV of Regeneration Solution 2.
-
For more rigorous cleaning to remove precipitated proteins or strongly bound contaminants, a Cleaning-in-Place (CIP) procedure can be performed by washing with 2-4 CV of 0.1 M NaOH.[4]
-
Immediately after regeneration or cleaning, re-equilibrate the column with Binding/Equilibration Buffer.
-
-
Storage:
-
For long-term storage, wash the column with a solution containing a bacteriostatic agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 4°C.
-
Visualizations
Experimental Workflow for Dye-Ligand Affinity Chromatography
References
- 1. Synthetic Ligand Affinity Chromatography Purification of Human Serum Albumin and Related Fusion Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive blue 19 decolouration by laccase immobilized on silica beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triazine dye binding of human alpha-fetoprotein and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Immobilization of Remazol Brilliant Blue R on Agarose Beads: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of Remazol Brilliant Blue R (RBBR) onto agarose (B213101) beads. The resulting affinity chromatography resin can be utilized for the purification of a variety of proteins, particularly those with nucleotide-binding sites or other specific affinities for triazine dyes.
Introduction
Remazol Brilliant Blue R is a reactive anthraquinone (B42736) dye that can be covalently coupled to hydroxyl-containing matrices, such as agarose, to create a stable affinity chromatography support. The immobilized dye acts as a pseudo-affinity ligand, capable of binding a range of proteins through a combination of electrostatic, hydrophobic, and specific interactions that mimic the binding of natural substrates or cofactors. This technique is a cost-effective and versatile tool for protein purification.
The protocol described herein is based on the well-established methods for immobilizing triazine dyes, such as Cibacron Blue 3G-A, to agarose supports. The resulting RBBR-agarose resin is suitable for the purification of enzymes like dehydrogenases, kinases, and other nucleotide-binding proteins, as well as serum albumin.
Quantitative Data Summary
The following table summarizes typical quantitative data for the immobilization of triazine dyes on agarose beads. These values can be used as a benchmark for the successful preparation of RBBR-agarose.
| Parameter | Typical Value | Method of Determination |
| Ligand Density | 2 - 6 µmol of dye per mL of settled agarose beads | Spectrophotometric analysis of the supernatant before and after coupling, or acid hydrolysis of the resin and subsequent spectrophotometry. |
| Immobilization Efficiency | > 80% | Calculation based on the initial amount of dye used and the amount remaining in the supernatant after the coupling reaction. |
| Binding Capacity | ≥ 5 mg of Bovine Serum Albumin (BSA) per mL of settled resin | Determined by frontal analysis or batch binding assays using a standard protein solution. |
| Bead Concentration | Approximately 1.4 x 10⁶ beads per mL of settled resin[1] | Can be determined empirically by microscopy and a hemocytometer.[1] |
Experimental Protocols
Materials and Reagents
-
Cross-linked 4% or 6% beaded agarose (e.g., Sepharose 4B or 6B)
-
Remazol Brilliant Blue R (RBBR)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Bovine Serum Albumin (BSA) for binding capacity determination
-
Spectrophotometer
-
pH meter
-
Shaking incubator or overhead stirrer
-
Chromatography column
Protocol 1: Immobilization of Remazol Brilliant Blue R on Agarose Beads
This protocol details the covalent coupling of RBBR to agarose beads.
-
Agarose Bead Preparation:
-
Wash 100 mL of settled cross-linked agarose beads with 5 volumes of distilled water on a sintered glass funnel.
-
Suction dry the beads to a moist cake.
-
-
Dye Solution Preparation:
-
Dissolve 2 g of Remazol Brilliant Blue R in 100 mL of distilled water.
-
-
Coupling Reaction:
-
In a suitable beaker, add the washed agarose beads and the RBBR solution.
-
Slowly add 100 mL of 2 M sodium carbonate (Na₂CO₃) solution while gently stirring.
-
Adjust the pH of the suspension to 10.5-11.0 with 2 M NaOH.
-
Incubate the suspension at 60°C for 2 hours with gentle agitation.
-
-
Washing the RBBR-Agarose Resin:
-
After the incubation, cool the suspension to room temperature.
-
Collect the beads on a sintered glass funnel and wash extensively with the following solutions in sequence:
-
5 volumes of distilled water
-
5 volumes of 1 M NaCl
-
5 volumes of distilled water
-
5 volumes of 20% ethanol
-
-
Continue washing with distilled water until no more blue color is observed in the filtrate.
-
-
Storage:
-
Store the prepared RBBR-agarose resin in 20% ethanol at 4°C.
-
Protocol 2: Determination of Ligand Density
-
Collect Supernatants:
-
Collect the supernatant and all the washings from the coupling reaction.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the pooled supernatant and washings at the maximum absorbance wavelength of RBBR (approximately 592 nm).
-
Calculate the amount of unreacted dye using a standard curve of RBBR.
-
-
Calculate Ligand Density:
-
Subtract the amount of unreacted dye from the initial amount of dye to determine the amount of immobilized dye.
-
Divide the amount of immobilized dye (in µmol) by the volume of the settled agarose beads (in mL) to obtain the ligand density.
-
Protocol 3: Application of RBBR-Agarose for Protein Purification (Example: Purification of Serum Albumin)
-
Column Preparation:
-
Pack a chromatography column with the prepared RBBR-agarose resin.
-
Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Application:
-
Apply the protein sample (e.g., diluted serum) to the equilibrated column. The recommended protein concentration is 1-10 mg/mL.
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using an elution buffer containing a high salt concentration (e.g., 20 mM Tris-HCl, 1.5 M NaCl, pH 7.5).
-
Collect fractions and monitor the protein content by measuring the absorbance at 280 nm.
-
-
Regeneration and Storage:
-
Regenerate the column by washing with 5 column volumes of high salt buffer, followed by 5 column volumes of distilled water.
-
Store the column in 20% ethanol at 4°C.[2]
-
Visualizations
Caption: Conceptual pathway for the immobilization of Remazol Brilliant Blue R on agarose beads.
Caption: Experimental workflow for the preparation of RBBR-agarose beads.
Caption: General workflow for affinity purification using RBBR-agarose.
References
Purifying Dehydrogenases: An Application Note on C.I. Reactive Blue 19 Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed overview and experimental protocols for the purification of dehydrogenases using C.I. Reactive Blue 19 affinity chromatography. This well-established method offers a robust and efficient strategy for isolating these critical enzymes, which play a pivotal role in various metabolic pathways and are significant targets in drug development.
Introduction
C.I. Reactive Blue 19, also known as Cibacron Blue 3G-A, is a triazine dye that exhibits a remarkable affinity for the nucleotide-binding sites of many enzymes, particularly dehydrogenases that utilize NAD⁺, NADP⁺, or ATP as cofactors.[1][2][3] This interaction is attributed to the dye's structural resemblance to these nucleotides. The dye can be covalently immobilized onto a solid support matrix, most commonly agarose (B213101), to create an affinity chromatography resin.[4] This resin, often referred to as Blue Sepharose, selectively binds dehydrogenases from complex protein mixtures, allowing for their efficient separation and purification.[2][3] The binding is based on a combination of electrostatic and hydrophobic interactions.[3] Elution of the bound dehydrogenase is typically achieved by either a non-specific increase in ionic strength or, more specifically, by competition with the free cofactor.[2]
Key Advantages of C.I. Reactive Blue 19 Affinity Chromatography:
-
High Selectivity: Specifically targets the conserved nucleotide-binding domain of dehydrogenases.
-
High Capacity: The resin can bind significant amounts of protein.
-
Versatility: Applicable to a wide range of dehydrogenases.[1][3]
-
Cost-Effective: The dye and matrix are relatively inexpensive.
Application Data: Purification of Dehydrogenases
The following tables summarize quantitative data from published studies on the purification of various dehydrogenases using C.I. Reactive Blue 19 affinity chromatography.
Table 1: Purification of Lactate (B86563) Dehydrogenase (LDH) from Bovine Heart [5]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2.0 | 100 | 1 |
| Biomimetic Dye Affinity | 40 | 1920 | 48 | 64 | 24 |
| DEAE-Agarose Ion-Exchange | 28 | 1497.6 | 53.5 | 49.9 | 26.8 |
Table 2: Purification of 6-Phosphogluconate Dehydrogenase from Bacillus stearothermophilus [6]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 2880 | 595 | 0.207 | 100 | 1 |
| Procion Red HE-3B-Sepharose | 12.4 | 468 | 37.7 | 78.7 | 182 |
| Cibacron Blue F3G-A-Sepharose | 6.8 | 369 | 54.3 | 62 | 262 |
Experimental Protocols
This section provides detailed protocols for the key steps in dehydrogenase purification using C.I. Reactive Blue 19 affinity chromatography.
Protocol 1: Immobilization of C.I. Reactive Blue 19 on Agarose Beads
This protocol describes the covalent coupling of C.I. Reactive Blue 19 to an agarose matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose CL-6B)
-
C.I. Reactive Blue 19 dye
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Acetone
-
Distilled water
-
Reaction vessel with overhead stirrer
-
Sintered glass funnel
Procedure:
-
Activation of Agarose:
-
Wash 100 mL of agarose beads with 1 L of distilled water on a sintered glass funnel.
-
Suspend the washed beads in 100 mL of a 2 M NaCl solution containing 1 g of C.I. Reactive Blue 19.
-
-
Dye Coupling:
-
Stir the suspension gently at room temperature for 10 minutes.
-
Add 200 mg of sodium carbonate to initiate the coupling reaction.
-
Continue stirring at 60°C for 2 hours.
-
-
Washing:
-
Wash the blue agarose beads extensively with distilled water on a sintered glass funnel until the filtrate is colorless to remove any unbound dye.
-
Wash the beads with 1 M NaCl to remove any ionically bound dye.
-
Finally, wash with several volumes of distilled water.
-
-
Storage:
-
Store the Reactive Blue 19 agarose resin in a 20% ethanol (B145695) solution at 4°C.
-
Protocol 2: Purification of Lactate Dehydrogenase (LDH)
This protocol is a general guideline for the purification of LDH from a crude cell lysate or tissue homogenate.
Materials:
-
Reactive Blue 19 Agarose resin (prepared as in Protocol 1 or commercially available)
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
UV spectrophotometer
-
Binding Buffer: 10 mM Tris-HCl, pH 7.5
-
Wash Buffer: 10 mM Tris-HCl, pH 7.5 containing 0.1 M NaCl
-
Elution Buffer (Non-specific): 10 mM Tris-HCl, pH 7.5 containing 1 M NaCl
-
Elution Buffer (Specific): 10 mM Tris-HCl, pH 7.5 containing 1 mM NADH
-
Crude protein extract containing LDH
Procedure:
-
Column Packing and Equilibration:
-
Pack a chromatography column with the Reactive Blue 19 Agarose resin.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer at a flow rate of 1 mL/min.
-
-
Sample Loading:
-
Clarify the crude protein extract by centrifugation or filtration.
-
Apply the clarified sample to the equilibrated column at a flow rate of 0.5 mL/min.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Non-specific Elution: Apply a linear gradient or a step gradient of NaCl (from 0.1 M to 1 M) in the Binding Buffer. Collect fractions and monitor the absorbance at 280 nm.
-
Specific Elution: Apply the Specific Elution Buffer containing NADH. This will specifically displace the bound LDH. Collect fractions and monitor the absorbance at 280 nm.
-
-
Analysis:
-
Assay the collected fractions for LDH activity and protein concentration.
-
Pool the fractions containing purified LDH.
-
Perform SDS-PAGE analysis to assess the purity of the enzyme.
-
Protocol 3: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)
This protocol provides a general procedure for the purification of G6PD.
Materials:
-
Reactive Blue 19 Agarose resin
-
Chromatography column and system
-
Binding Buffer: 20 mM Tris-HCl, pH 7.8
-
Wash Buffer: 20 mM Tris-HCl, pH 7.8 containing 50 mM NaCl
-
Elution Buffer (Specific): 20 mM Tris-HCl, pH 7.8 containing 10 mM NADP⁺
-
Crude protein extract containing G6PD
Procedure:
-
Column Preparation:
-
Pack and equilibrate the Reactive Blue 19 Agarose column with Binding Buffer.
-
-
Sample Application:
-
Load the clarified crude extract onto the column.
-
-
Washing:
-
Wash the column with Wash Buffer until the A280 returns to baseline.
-
-
Elution:
-
Elute the bound G6PD from the column using the Specific Elution Buffer containing NADP⁺.
-
Collect fractions and monitor for protein content and G6PD activity.
-
-
Post-Elution Analysis:
-
Pool the active fractions.
-
Analyze the purity of the G6PD by SDS-PAGE.
-
Determine the specific activity of the purified enzyme.
-
Visualizations
The following diagrams illustrate the key processes involved in dehydrogenase purification using C.I. Reactive Blue 19 affinity chromatography.
Caption: Covalent attachment of C.I. Reactive Blue 19 to an agarose bead.
Caption: General workflow for dehydrogenase purification.
Caption: Mechanism of binding and competitive elution.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. prep-hplc.com [prep-hplc.com]
- 3. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of various immobilized-triazine affinity dyes for the purification of 6-phosphogluconate dehydrogenase from Bacillus stearothermophilus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Purification using C.I. Reactive Blue 19 as a Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
C.I. Reactive Blue 19, also known as Cibacron Blue F3G-A, is a versatile triazine dye widely employed as a ligand in affinity chromatography for the purification of a broad range of enzymes and proteins.[1][2][3][4] Its ability to bind to the nucleotide-binding sites of many enzymes, particularly dehydrogenases and kinases, makes it a powerful tool in protein purification.[1][2][3] The interaction is not strictly limited to nucleotide-binding proteins; the dye can also bind to other proteins, such as albumin and interferon, through a combination of electrostatic and hydrophobic interactions.[2][5] This broad specificity, coupled with the ability to achieve high purification folds, makes Reactive Blue 19 affinity chromatography a valuable technique in both research and industrial settings.
Principle of Separation
Affinity chromatography on Reactive Blue 19 agarose (B213101) is based on the specific, yet reversible, binding interaction between the immobilized dye and the target enzyme.[5] The dye's structure mimics that of nucleotide cofactors like NAD+ and NADP+, allowing it to bind to the active site or other nucleotide-binding domains of enzymes.[3][4] The purification process involves four main steps:
-
Equilibration: The Reactive Blue 19-agarose column is equilibrated with a binding buffer to prepare it for sample application.
-
Sample Application: The crude protein sample is loaded onto the column. Target enzymes with an affinity for the dye will bind to the immobilized ligand, while other proteins will pass through.
-
Washing: The column is washed with the binding buffer to remove any unbound or weakly bound proteins.
-
Elution: The bound enzyme is recovered by changing the buffer conditions to disrupt the interaction with the dye. This can be achieved by increasing the ionic strength, changing the pH, or by competitive elution with a free nucleotide or cofactor.[6]
Data Presentation: Purification of Representative Enzymes
The following tables summarize the quantitative data from various studies on the purification of Lactate (B86563) Dehydrogenase (LDH) and Glucose-6-Phosphate Dehydrogenase (G6PD) using Reactive Blue 19 or analogous affinity matrices.
Table 1: Purification of Lactate Dehydrogenase (LDH)
| Source Organism | Purification Fold | Recovery Yield (%) | Elution Method | Reference |
| Bovine Heart | 25-fold | 64% | NAD+/sulphite | [6] |
| Mammalian Blood | 1500 to 2500-fold (overall) | 45-60% (overall) | NADH | [5] |
| Pig Heart | Not specified | Not specified | 0.25 M NaCl | [7] |
Table 2: Purification of Glucose-6-Phosphate Dehydrogenase (G6PD)
| Source Organism | Purification Fold | Recovery Yield (%) | Elution Method | Reference |
| Chicken Liver | 589.53-fold | 33.03% | Not specified | [8] |
| Camel Liver | 63.09-fold | 49.61% | 0.5 mM NADP+ | [9] |
| Pigeon Pea Seeds | 123.69-fold | 21.37% | Not specified | [10] |
| Lake Van Fish Erythrocytes | 1100-fold | 33.54% | Not specified | [11] |
Experimental Protocols
Protocol 1: Immobilization of C.I. Reactive Blue 19 on Agarose Beads
This protocol describes the covalent attachment of C.I. Reactive Blue 19 to an agarose matrix.
Materials:
-
Cross-linked agarose beads (e.g., Sepharose 4B or 6B)
-
C.I. Reactive Blue 19 dye
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Sodium carbonate (Na2CO3)
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
Matrix Activation:
-
Wash 100 mL of agarose beads with 1 L of distilled water on a Buchner funnel.
-
Suspend the washed beads in 100 mL of a 2 M NaOH solution containing 2 g of sodium borohydride.
-
Heat the suspension to 60°C and slowly add 20 mL of epichlorohydrin (B41342) over 15 minutes with gentle stirring.
-
Continue the reaction for 2 hours at 60°C.
-
Wash the activated agarose extensively with distilled water until the pH of the filtrate is neutral.
-
-
Ligand Coupling:
-
Dissolve 1 g of C.I. Reactive Blue 19 in 100 mL of distilled water.
-
Add the activated agarose beads to the dye solution.
-
Add NaCl to a final concentration of 2% (w/v).
-
Increase the temperature to 60-80°C and add Na2CO3 to a final concentration of 1% (w/v) while stirring.[1]
-
Continue the coupling reaction for 2-4 hours at this temperature.[1]
-
Allow the mixture to cool to room temperature.
-
-
Washing and Storage:
-
Wash the dye-coupled agarose beads extensively with distilled water to remove any unbound dye.
-
Subsequently, wash the beads with 1 M NaCl to remove any ionically bound dye.
-
Continue washing with distilled water until no more dye is detected in the wash.
-
Store the prepared Reactive Blue 19-agarose resin in a 20% ethanol (B145695) solution at 4°C.
-
Protocol 2: Enzyme Purification using a Reactive Blue 19 Affinity Column
This protocol provides a general procedure for the purification of a target enzyme using a pre-packed or self-packed Reactive Blue 19-agarose column.
Materials:
-
Reactive Blue 19-agarose column
-
Crude enzyme extract
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., Binding Buffer containing 1 M NaCl, or 10 mM NAD+/NADP+)
-
Fraction collector
-
Spectrophotometer for protein and activity assays
Procedure:
-
Column Equilibration:
-
Equilibrate the Reactive Blue 19-agarose column with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Application:
-
Clarify the crude enzyme extract by centrifugation or filtration.
-
Load the clarified sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound enzyme using the Elution Buffer.
-
For non-specific elution, a linear gradient or a step gradient of increasing salt concentration (e.g., 0-1.5 M NaCl) can be used.
-
For specific elution, apply a buffer containing a competing ligand (e.g., 5-10 mM NAD+ or NADP+).
-
Collect fractions throughout the elution process.
-
-
Analysis of Fractions:
-
Assay the collected fractions for protein content (e.g., Bradford assay or A280) and for the specific activity of the target enzyme.
-
Pool the fractions containing the purified enzyme.
-
-
Column Regeneration and Storage:
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the metabolic pathways in which Lactate Dehydrogenase and Glucose-6-Phosphate Dehydrogenase play key roles.
References
- 1. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Cibacron Blue 3G agarose for purification of albumins and inreferons [gbiosciences.com]
- 4. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. Purification and Characterization of Glucose-6-Phosphate Dehydrogenase from Camel Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and Characterization of Glucose-6-Phosphate Dehydrogenase from Pigeon Pea (Cajanus cajan) Seeds [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Staining Proteins in Polyacrylamide Gels with Remazol Brilliant Blue R
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remazol Brilliant Blue R (RBBR) is a reactive anthraquinone (B42736) dye that can be utilized for the visualization of proteins in polyacrylamide gels. Unlike the commonly used Coomassie Brilliant Blue stains, which bind to proteins through non-covalent interactions, Remazol dyes form a covalent bond with proteins. This covalent linkage occurs under alkaline conditions, primarily with the nucleophilic side chains of amino acids such as lysine (B10760008) and histidine. This distinct staining mechanism offers potential advantages in terms of staining permanence and stability.
These application notes provide a detailed protocol for the post-electrophoresis staining of proteins in polyacrylamide gels using Remazol Brilliant Blue R. A comparative overview with the widely used Coomassie Brilliant Blue R-250 stain is also presented to aid in the selection of an appropriate staining method.
Principle of Staining
Remazol Brilliant Blue R contains a vinyl sulfone reactive group. Under alkaline conditions (pH > 8), this group becomes activated and reacts with nucleophilic functional groups present on the side chains of amino acids, such as the primary amino groups of lysine and the imidazole (B134444) group of histidine. This reaction results in the formation of a stable, covalent bond between the dye and the protein.
In contrast, Coomassie Brilliant Blue R-250 is an anionic dye that binds to proteins non-covalently through ionic interactions with basic amino acid residues and van der Waals forces.[1][2][3] This interaction is reversible and forms the basis of the most common protein staining methods in electrophoresis.
Data Presentation
While extensive quantitative data for the post-electrophoresis staining of proteins with Remazol Brilliant Blue R is not widely available in the scientific literature, a comparison can be made with the well-characterized Coomassie Brilliant Blue R-250 stain.
| Feature | Remazol Brilliant Blue R (Post-Staining) | Coomassie Brilliant Blue R-250 (Conventional) | Silver Staining |
| Staining Chemistry | Covalent | Non-covalent (Ionic and Hydrophobic) | Reduction of silver ions to metallic silver |
| Limit of Detection | Data not readily available | ~30-100 ng[4] | ~5-10 ng[5] |
| Linear Dynamic Range | Data not readily available | Good | Narrow |
| Compatibility with Mass Spectrometry | Potentially compatible (requires further validation) | Yes | Limited (protocol dependent) |
| Reversibility | No | Yes | No |
| Staining Time | Potentially shorter due to covalent reaction | 30 minutes to overnight | Time-consuming and complex |
| Destaining | Requires removal of unbound dye | Required | Requires development and stopping steps |
Experimental Protocols
Protocol 1: Post-Electrophoresis Staining with Remazol Brilliant Blue R
This protocol is based on the known chemistry of Remazol dyes and general protein staining principles. Optimization may be required depending on the specific application and protein of interest.
Materials:
-
Remazol Brilliant Blue R dye
-
Sodium carbonate (Na₂CO₃)
-
10% (w/v) Sodium dodecyl sulfate (B86663) (SDS)
-
Fixing Solution: 40% (v/v) methanol, 10% (v/v) acetic acid in deionized water
-
Destaining Solution: 10% (v/v) acetic acid in deionized water
-
Polyacrylamide gel with separated proteins
-
Orbital shaker
-
Staining trays
Procedure:
-
Gel Fixation: After electrophoresis, place the polyacrylamide gel in a clean staining tray and add a sufficient volume of Fixing Solution to completely immerse the gel. Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step fixes the proteins in the gel matrix and removes interfering substances.
-
Staining Solution Preparation: Prepare the staining solution immediately before use. For 100 mL of staining solution, dissolve 10 mg of Remazol Brilliant Blue R in 100 mL of 100 mM sodium carbonate buffer (pH 10). Add 1 mL of 10% SDS to the solution and mix thoroughly.
-
Staining: Decant the Fixing Solution and wash the gel briefly with deionized water. Add the freshly prepared Remazol Brilliant Blue R staining solution to the gel. Ensure the gel is fully submerged. Incubate for 1-2 hours at room temperature with gentle agitation. For potentially faster staining, the incubation can be performed at 37-60°C for 30-60 minutes.[5]
-
Destaining: Decant the staining solution. Wash the gel with deionized water to remove excess stain. Add Destaining Solution and agitate gently. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Gel Storage: Once the desired level of destaining is achieved, the gel can be stored in deionized water or 7% (v/v) acetic acid.
Protocol 2: Conventional Staining with Coomassie Brilliant Blue R-250
This is a standard and widely used protocol for the visualization of proteins in polyacrylamide gels.
Materials:
-
Coomassie Brilliant Blue R-250 dye
-
Methanol
-
Glacial acetic acid
-
Deionized water
-
Fixing/Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
-
Polyacrylamide gel with separated proteins
-
Orbital shaker
-
Staining trays
Procedure:
-
Fixing and Staining: After electrophoresis, place the gel in a staining tray and add a sufficient volume of the Coomassie Brilliant Blue R-250 Fixing/Staining Solution. Incubate for at least 1 hour to overnight at room temperature with gentle agitation.[4]
-
Destaining: Decant the staining solution. Add the Destaining Solution and gently agitate. The protein bands will become visible as the background stain is removed. Change the destaining solution several times until the background is clear and the protein bands are well-defined.[4] A piece of foam or a folded paper towel can be added to the destaining tray to help absorb the free dye.
-
Gel Storage: After destaining, the gel can be stored in 7% (v/v) acetic acid or deionized water.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Comparison of staining mechanisms.
Caption: General workflow for post-staining.
Caption: Remazol dye covalent reaction.
References
Application Notes and Protocols: C.I. Reactive Blue 19 for Textile Dyeing in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: C.I. Reactive Blue 19 (RB19) is an anthraquinone-based reactive dye widely recognized for its brilliant blue hue and excellent performance in dyeing cellulosic fibers.[1][2][3] Its chemical structure allows it to form strong, covalent bonds with textile substrates, resulting in high wash fastness.[2][4] Beyond its industrial use in dyeing cotton, viscose, and modal, RB19 serves as a critical model compound in various research applications.[5][6] These include studies on textile effluent treatment, biodegradation of dyes, and the development of novel analytical techniques for pollutant quantification.[7][8][9] This document provides detailed application notes and protocols for the use of C.I. Reactive Blue 19 in a research setting.
Chemical Properties and Mechanism of Action
Reactive Blue 19 is a water-soluble anionic dye.[4] Its reactive group is a vinyl sulfone precursor, specifically a sulfatoethyl sulfone group.[10] The dyeing process occurs in two main stages: exhaustion and fixation.
-
Exhaustion: In a neutral solution containing an electrolyte (like NaCl), the dye is adsorbed onto the fiber surface.
-
Fixation: The addition of an alkali (like Na₂CO₃) raises the pH, catalyzing the elimination of the sulfate (B86663) group to form the highly reactive vinyl sulfone intermediate. This intermediate then reacts with nucleophilic groups on the fiber—primarily the hydroxyl groups (-OH) of cellulose (B213188) or the amino groups (-NH₂) of protein fibers—to form a stable covalent ether bond.[4][11]
A critical competing reaction is the hydrolysis of the dye, where the vinyl sulfone group reacts with water instead of the fiber.[10][11] This hydrolyzed dye can no longer bond with the fiber and must be washed off completely to ensure optimal color fastness.[4][12] The rate of hydrolysis is significantly influenced by pH and temperature.[10]
Table 1: Chemical and Physical Properties of C.I. Reactive Blue 19
| Property | Value | Reference |
|---|---|---|
| C.I. Name | Reactive Blue 19 | [3] |
| CAS Number | 2580-78-1 | [3][5] |
| Molecular Formula | C₂₂H₁₆N₂Na₂O₁₁S₃ | [3][5] |
| Molecular Weight | 626.55 g/mol | [3] |
| Chemical Class | Anthraquinone | [1][2][3] |
| Appearance | Bright Blue Powder | [5] |
| Application | Cotton, Viscose, Modal, Wool, Polyamide, Printing |[4][5][6] |
Caption: Chemical activation and reaction pathways of C.I. Reactive Blue 19.
Experimental Protocols for Laboratory-Scale Dyeing
This section outlines a standard protocol for exhaust dyeing of cotton fabric. All operations should be performed in a well-ventilated area with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
C.I. Reactive Blue 19 dye powder
-
Scoured and bleached 100% cotton fabric
-
Sodium chloride (NaCl), non-iodized
-
Sodium carbonate (Na₂CO₃, Soda Ash)
-
Non-ionic detergent (e.g., Synthrapol)
-
Deionized or distilled water
-
Laboratory beakers or dye pots
-
Heating and stirring plate
-
Graduated cylinders and weighing balance
-
Glass stirring rods
-
pH meter or pH strips
Protocol 2.1: Pre-Treatment of Fabric To ensure level dyeing and remove any sizing, oils, or impurities, the fabric must be pre-washed.
-
Prepare a wash bath with 0.5-1.0 g/L non-ionic detergent in deionized water.
-
Introduce the fabric at a liquor-to-goods ratio of 20:1 (e.g., 200 mL water for 10 g fabric).
-
Heat the bath to 60-70°C and agitate for 15-20 minutes.
-
Rinse the fabric thoroughly with warm, then cold water until all detergent is removed.
-
Gently squeeze out excess water. The fabric can be dyed while damp.
Protocol 2.2: Exhaust Dyeing Procedure (1% Shade) This protocol is for a 1% "on weight of fiber" (owf) dyeing.
-
Dye Bath Preparation: For 10 g of cotton fabric, prepare a dye bath with a 20:1 liquor ratio (200 mL total volume).
-
Heat 150 mL of deionized water to 40°C (105°F) in a beaker.[13]
-
Add Sodium Chloride (40-60 g/L) . For this bath, add 8-12 g of NaCl and stir until fully dissolved. The salt promotes dye exhaustion onto the fiber.[12][13]
-
In a separate small beaker, accurately weigh 0.1 g of C.I. Reactive Blue 19 dye (1% owf) and dissolve it in a small amount of warm water to create a stock solution. Add this to the main dye bath.
-
Dyeing - Exhaustion Phase: Introduce the damp, pre-treated cotton fabric into the dye bath. Stir gently and frequently for 15-20 minutes to ensure even dye adsorption.[13]
-
Dyeing - Fixation Phase: Separately, dissolve 10-20 g/L of Sodium Carbonate (2-4 g for this bath) in the remaining 50 mL of warm water.[13]
-
Temporarily lift the fabric from the bath and slowly add the sodium carbonate solution while stirring. This will raise the pH to 10.5-11.5, initiating the fixation reaction.
-
Re-introduce the fabric and continue dyeing at 40-60°C for an additional 45-60 minutes with frequent agitation.[13]
Protocol 2.3: Post-Dyeing Wash-Off Proper washing is crucial to remove unfixed and hydrolyzed dye, ensuring high wet fastness.[12]
-
Remove the fabric from the dye bath and rinse under cold running water, followed by increasingly warmer water, until the rinse water is nearly clear.[13]
-
Prepare a soaping bath with 1-2 g/L of non-ionic detergent at a 20:1 liquor ratio.[13]
-
Heat the soaping bath to 90-95°C (near boil) and immerse the dyed fabric for 10-15 minutes with agitation. This step is critical for removing hydrolyzed dye.[12]
-
Rinse thoroughly with warm water, then cold water.
-
Squeeze out excess water and allow the fabric to air dry.
Caption: Experimental workflow for exhaust dyeing with C.I. Reactive Blue 19.
Quantitative Data and Analytical Methods
For research applications, precise quantification of RB19 in solution or on textiles is often necessary.
Table 2: Influence of pH and Temperature on RB19 Hydrolysis
| pH | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| 7.5 | 64 | Hydrolysis is relatively slow. | [10] |
| 8.77 | 64 | Hydrolysis is rapid and complete within 5 minutes. | [10] |
| >10.57 | 64 | The vinyl sulfone intermediate becomes less stable. | [10] |
| 7.5 | 30 | The sulfatoethyl sulfone form is stable. | [10] |
| 8.77 | 50 | The vinyl sulfone form is relatively stable. |[10] |
Table 3: Analytical Methods for Quantification of C.I. Reactive Blue 19
| Method | Key Parameters | Linearity Range | Retention Time / Optimum pH | Reference |
|---|---|---|---|---|
| HPLC | Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.45 M CTAB, pH 7.92; Column: RP C18; Flow Rate: 0.6 mL/min. | 0.1 - 5.0 ppm | 5.4 min | [14] |
| DP-AdCSV¹ | Optimum pH: 9.0 | 0.05 - 1.0 ppm | pH 9.0 | [14] |
| HPLC-DAD-MS² | Used for quantifying degradation products in soil extracts. | 0.5 - 40 µg/mL | N/A | [7] |
¹ Differential-pulse Adsorptive Cathodic Stripping Voltammetry ² High-Performance Liquid Chromatography-Diode Array Detector-Mass Spectrometry
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Reactive Blue 19 | Triaim Enterprise [triaimenterprise.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Journal articles: 'Reactive blue 19 dye' – Grafiati [grafiati.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. textileschool.com [textileschool.com]
- 13. organiccottonplus.com [organiccottonplus.com]
- 14. journals.najah.edu [journals.najah.edu]
Application Notes and Protocols for the Laboratory Synthesis of C.I. Reactive Blue 19
Audience: Researchers, scientists, and drug development professionals.
Introduction
C.I. Reactive Blue 19, also known as Remazol Brilliant Blue R, is an anthraquinone-based reactive dye widely utilized in the textile industry and various biotechnological applications.[1][2] Its vibrant blue color, high stability, and the ability of its vinyl sulfone group to form covalent bonds with hydroxyl and amino groups make it a valuable tool in research and development.[1] In a laboratory setting, C.I. Reactive Blue 19 can be synthesized for use in applications such as protein labeling, as a model compound for studying dye--fiber interactions, and in the development of dye-based assays. This document provides detailed protocols for the synthesis, purification, and characterization of C.I. Reactive Blue 19 for laboratory use.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | Disodium 1-amino-9,10-dioxo-4-{3-[2-(sulfonatooxy)ethane-1-sulfonyl]anilino}-9,10-dihydroanthracene-2-sulfonate | [2] |
| Molecular Formula | C22H16N2Na2O11S3 | [2] |
| Molar Mass | 626.53 g/mol | [2] |
| Appearance | Deep blue powder | |
| λmax | 592-595 nm | [3][4] |
Synthesis of C.I. Reactive Blue 19
The primary and most established method for the synthesis of C.I. Reactive Blue 19 is the copper-catalyzed condensation reaction between bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) and 3-(β-sulfatoethylsulfonyl)aniline.
Reaction Pathway
The synthesis proceeds via a nucleophilic substitution reaction where the amino group of 3-(β-sulfatoethylsulfonyl)aniline displaces the bromine atom on the bromaminic acid molecule. This reaction is facilitated by a copper catalyst.
References
Application of C.I. Reactive Blue 19 in High-Performance Liquid Chromatography (HPLC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Blue 19, an anthraquinone (B42736) dye, serves a dual role in the realm of high-performance liquid chromatography (HPLC). Primarily, it is analyzed as a target compound in environmental and textile industry-related studies. Secondly, under the name Cibacron Blue F3G-A, it is extensively utilized as a ligand in affinity chromatography for the purification of a wide array of proteins. This document provides detailed application notes and experimental protocols for both use-cases, tailored for researchers, scientists, and drug development professionals.
Part 1: Quantitative Analysis of C.I. Reactive Blue 19 by Reverse-Phase HPLC
This section details the application of HPLC in the quantitative analysis of C.I. Reactive Blue 19, a common requirement in monitoring textile effluents and studying dye degradation.
Application Note
The analysis of C.I. Reactive Blue 19 is typically performed using reverse-phase HPLC with UV-Vis detection. The chromophore of the dye allows for sensitive detection at its maximum absorbance wavelength. The selection of the stationary and mobile phases is critical for achieving optimal separation from potential impurities and degradation products. A C18 column is commonly employed, providing a nonpolar stationary phase that retains the dye based on its hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. The pH of the mobile phase can influence the retention time and peak shape of the dye. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5.0 ppm | [3] |
| Linearity (R²) | 0.9990 ± 0.0006 | [4] |
| Accuracy (Mean % Error) | 5.17 ± 1.88 | [4] |
| Precision (Mean % CV) | 4.73 ± 4.16 | [4] |
| Lower Limit of Quantitation (LLOQ) | 1.29 ± 0.47 µg/mL | [4] |
Experimental Protocol: Quantitative Analysis of C.I. Reactive Blue 19
Objective: To quantify the concentration of C.I. Reactive Blue 19 in an aqueous sample.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
N-Cetyl-N,N,N-trimethylammonium bromide (CTAB)
-
Buffer (e.g., phosphate (B84403) buffer)
-
C.I. Reactive Blue 19 standard
-
Sample containing C.I. Reactive Blue 19
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of C.I. Reactive Blue 19 of a known concentration (e.g., 100 ppm) in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 ppm).
-
-
Sample Preparation:
-
Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the sample with the mobile phase to bring the concentration of C.I. Reactive Blue 19 within the calibration range.
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase to 0.6 mL/minute.[3]
-
Set the UV-Vis detector to monitor the absorbance at the maximum wavelength of C.I. Reactive Blue 19 (approximately 592 nm).
-
Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the HPLC system.
-
Record the chromatograms and the retention time for C.I. Reactive Blue 19, which is expected to be around 5.4 minutes under these conditions.[3]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the C.I. Reactive Blue 19 standards against their known concentrations.
-
Determine the concentration of C.I. Reactive Blue 19 in the sample by interpolating its peak area on the calibration curve.
-
Experimental Workflow: Quantitative Analysis of C.I. Reactive Blue 19
Caption: Workflow for the quantitative analysis of C.I. Reactive Blue 19 by HPLC.
Part 2: Protein Purification using C.I. Reactive Blue 19 Affinity Chromatography
This section outlines the use of C.I. Reactive Blue 19 (Cibacron Blue F3G-A) as a ligand in affinity chromatography for the purification of proteins, with a focus on albumin and dehydrogenases.
Application Note
C.I. Reactive Blue 19, when immobilized on a solid support (e.g., agarose), acts as a pseudo-affinity ligand.[5] Its structure mimics that of nucleotide cofactors such as NAD⁺ and NADP⁺, allowing it to bind to a wide range of nucleotide-binding proteins, including kinases and dehydrogenases. Additionally, it exhibits strong binding to albumin through a combination of electrostatic and hydrophobic interactions. This property is widely exploited for the removal of albumin, which is often a major contaminant in serum and other biological samples, or for the purification of albumin itself.[6] Elution of bound proteins is typically achieved by increasing the ionic strength of the buffer, which disrupts the electrostatic interactions between the protein and the dye.[7]
Quantitative Data Summary
| Column Type | Target Protein | Binding Capacity | Reference |
| HiTrap® Blue HP (1 mL) | Human Serum Albumin | ~20 mg | [6] |
| HiTrap® Blue HP (5 mL) | Human Serum Albumin | ~100 mg | [6] |
| Blue Sepharose 6 Fast Flow | Human Serum Albumin | >18 mg/mL medium | [6] |
| Affi-Gel Blue Gel (50-100 mesh) | Albumin | 11 mg/mL | [8] |
Experimental Protocol: Albumin Removal from Serum
Objective: To remove albumin from a serum sample using a pre-packed C.I. Reactive Blue 19 affinity column.
Materials:
-
HPLC or chromatography system
-
Pre-packed C.I. Reactive Blue 19 affinity column (e.g., HiTrap® Blue HP)
-
Serum sample
-
Binding Buffer: 20 mM sodium phosphate, pH 7.0
-
Elution Buffer: 20 mM sodium phosphate, 2 M sodium chloride, pH 7.0
-
Regeneration Solution: 6 M guanidine (B92328) hydrochloride or 0.1 M NaOH
-
Syringes and 0.45 µm filters
Procedure:
-
Column Equilibration:
-
Wash the column with 5-10 column volumes of binding buffer to equilibrate the stationary phase.
-
-
Sample Preparation:
-
Filter the serum sample through a 0.45 µm filter.
-
Dilute the sample with binding buffer if necessary.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding of albumin.
-
-
Wash:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound proteins. Collect the flow-through, as it contains the albumin-depleted sample.
-
-
Elution (Optional, for albumin recovery):
-
Elute the bound albumin with 5-10 column volumes of elution buffer.
-
-
Column Regeneration:
-
Wash the column with 3-5 column volumes of binding buffer.
-
For more stringent cleaning, wash with 2 column volumes of 6 M guanidine hydrochloride, followed by immediate re-equilibration with binding buffer.
-
Experimental Workflow: Protein Purification by Reactive Blue 19 Affinity Chromatography
Caption: General workflow for protein purification using C.I. Reactive Blue 19 affinity chromatography.
Signaling Pathway Interaction
C.I. Reactive Blue 19's ability to bind to nucleotide-dependent enzymes stems from its structural similarity to nucleotide cofactors. This allows it to interact with the active sites of these enzymes, effectively acting as a competitive inhibitor in solution or as an affinity ligand when immobilized.
Caption: Mimicry of natural cofactors by C.I. Reactive Blue 19 at enzyme active sites.
References
- 1. Separation of Reactive Blue 19 on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Reactive Blue 19 | SIELC Technologies [sielc.com]
- 3. journals.najah.edu [journals.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 6. ualberta.ca [ualberta.ca]
- 7. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Selective Protein Capture Using C.I. Reactive Blue 19 from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Reactive Blue 19, also known as Cibacron Blue 3G-A, is a versatile anthraquinone (B42736) dye widely utilized in biotechnology for the purification of a broad range of proteins and enzymes from complex mixtures such as cell lysates and serum.[1][2] Its ability to selectively bind to various proteins is attributed to a combination of electrostatic and hydrophobic interactions.[1][2] The dye's structure exhibits similarities to nucleotide cofactors like NAD+ and ATP, enabling it to effectively capture a variety of nucleotide-dependent enzymes, including kinases and dehydrogenases.[3] Additionally, its polycyclic aromatic structure and negatively charged sulfonate groups facilitate strong interactions with proteins rich in hydrophobic pockets and positively charged residues, most notably serum albumin.[1][4] This makes Reactive Blue 19 an excellent tool for both the purification of specific target proteins and the depletion of highly abundant proteins like albumin, which can interfere with downstream analysis.[5][6]
This document provides detailed application notes and protocols for the use of C.I. Reactive Blue 19 affinity chromatography for the selective capture of proteins from cell lysates.
Principle of Separation
C.I. Reactive Blue 19 is covalently immobilized onto a solid support matrix, typically cross-linked agarose (B213101) beads.[3][6] When a complex protein mixture, such as a cell lysate, is passed through a column packed with this resin, proteins with an affinity for the dye will bind. The binding is influenced by factors such as pH and ionic strength.[4] After washing the column to remove unbound proteins, the captured proteins can be eluted by changing the buffer conditions, such as increasing the ionic strength or using a specific competitive ligand.
Data Presentation: Protein Binding & Elution
The following tables summarize the binding capacities and typical elution conditions for various proteins using C.I. Reactive Blue 19 affinity chromatography.
Table 1: Binding Capacity of C.I. Reactive Blue 19 Resins for Common Proteins
| Protein | Source | Resin Type | Binding Capacity | Reference |
| Human Serum Albumin | Human Serum/Plasma | HiTrap® Blue HP (1 mL) | ~20 mg/column | [7] |
| Human Serum Albumin | Human Serum/Plasma | HiTrap® Blue HP (5 mL) | ~100 mg/column | [7] |
| Human Serum Albumin | Human Serum/Plasma | Blue Sepharose 6 Fast Flow | > 18 mg/mL medium | [7] |
| Human Serum Albumin | Human Serum | Monosize poly(glycidyl methacrylate) beads | 189.8 mg/g | [8] |
| NAD(P)H:quinone reductase | Rat Liver Cytosol | Immobilized Cibacron Blue F3GA | High selectivity, up to 95% recovery | [9] |
Table 2: Typical Buffer Conditions for Protein Capture and Elution
| Target Protein/Application | Binding Buffer | Elution Buffer | Reference |
| General Protein Capture | 20 mM Sodium Phosphate, pH 7.0 | 20 mM Sodium Phosphate, 2 M NaCl, pH 7.0 | [10] |
| Albumin Removal | 50 mM KH2PO4, pH 7.0 | 50 mM KH2PO4, 1.5 M KCl, pH 7.0 | [10] |
| Human Serum Albumin | 0.1 M Tris/HCl buffer | 0.1 M Tris/HCl buffer containing 0.5 M NaSCN | [8] |
| DNA Antibodies | --- | 1.0 M NaCl | [11] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Protein Capture
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer, Tris-buffered saline with protease inhibitors). The choice of buffer will depend on the target protein and downstream applications.
-
Disrupt the cells using appropriate mechanical methods (e.g., sonication, dounce homogenization) or chemical lysis on ice.
-
-
Clarification of Lysate:
-
Centrifuge the crude lysate at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Buffer Exchange (Optional but Recommended):
-
If the lysis buffer contains components that may interfere with binding (e.g., high salt concentrations), perform a buffer exchange into the binding buffer (see Table 2) using dialysis or a desalting column.
-
-
Protein Quantification:
-
Determine the total protein concentration of the clarified lysate using a standard protein assay (e.g., Bradford, BCA).
-
Protocol 2: Selective Protein Capture using C.I. Reactive Blue 19 Affinity Chromatography
-
Column Preparation:
-
If using a pre-packed column (e.g., HiTrap® Blue HP), remove the storage solution (typically 20% ethanol) by washing the column with 3-5 column volumes of distilled water.[10]
-
If packing your own column, prepare a slurry of the C.I. Reactive Blue 19 resin and pack it into a suitable chromatography column.
-
-
Equilibration:
-
Equilibrate the column with at least 5-10 column volumes of binding buffer.[10] Monitor the column effluent's pH and conductivity to ensure it matches the binding buffer.
-
-
Sample Application:
-
Apply the clarified and buffer-exchanged cell lysate to the equilibrated column. The flow rate should be optimized for efficient binding, typically in the range of 0.2-1 mL/min for a 1 mL column.[10]
-
-
Washing:
-
Wash the column with 5-10 column volumes of binding buffer to remove unbound and weakly bound proteins.[10] Continue washing until the UV absorbance (at 280 nm) of the effluent returns to baseline.
-
-
Elution:
-
Elute the bound proteins using an appropriate elution buffer (see Table 2). Elution can be performed in a single step or using a linear gradient of the eluting agent (e.g., NaCl, KCl).
-
Collect the eluted fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or specific activity assays.
-
Protocol 3: Column Regeneration and Storage
-
Regeneration:
-
After elution, wash the column with 3-5 column volumes of elution buffer to remove any remaining bound proteins.
-
Re-equilibrate the column with 5-10 column volumes of binding buffer.
-
-
Storage:
Visualizations
Caption: Experimental workflow for selective protein capture.
Caption: Interactions between Reactive Blue 19 and a target protein.
References
- 1. agscientific.com [agscientific.com]
- 2. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cibacron Blue 3G agarose for purification of albumins and inreferons [gbiosciences.com]
- 4. Ion-exchange properties of Cibacron Blue 3G-A Sepharose (Blue Sepharose) and the interaction of proteins with Cibacron Blue 3G-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of albumin from whole human plasma and fractionation of albumin-depleted plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. ualberta.ca [ualberta.ca]
- 8. Efficient removal of albumin from human serum by monosize dye-affinity beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification by cibacron blue F3GA dye affinity chromatography and comparison of NAD(P)H:quinone reductase (E.C.1.6.99.2) from rat liver cytosol and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Removal of Albumin Using Blue Sepharose® Chromatography Media [sigmaaldrich.com]
- 11. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Protein Binding to Immobilized Reactive Blue 19: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Blue 19, a synthetically produced anthraquinone (B42736) dye, serves as a versatile and robust ligand in affinity chromatography for the purification and analysis of a wide range of proteins. Its chemical structure allows for stable immobilization onto various chromatography matrices, creating a pseudo-affinity adsorbent with broad specificity. This application note provides detailed protocols for the quantitative analysis of protein binding to immobilized Reactive Blue 19, including methods for determining binding capacity, and dissociation constants, and for protein purification. The presented data and workflows are intended to guide researchers in developing and optimizing their protein purification and analysis strategies.
Quantitative Data Summary
The binding of proteins to immobilized Reactive Blue 19 is influenced by factors such as the protein's surface charge distribution, the presence of specific binding sites (e.g., nucleotide-binding folds), and the experimental conditions (pH, ionic strength). The following tables summarize representative quantitative data for protein binding to triazine dye-based affinity matrices, such as those using Cibacron Blue F3G-A, which is structurally and functionally similar to Reactive Blue 19.
| Protein | Matrix | Binding Capacity (mg/mL) | Elution Conditions | Purification Fold | Yield (%) | Reference(s) |
| Human Serum Albumin (HSA) | Blue Sepharose | >20 | 1.5 M NaCl | ~1.5 | >90 | [1][2] |
| Lactate (B86563) Dehydrogenase (LDH) | Cibacron Blue Agarose (B213101) | ~5 | 0.5 mM NADH in equilibration buffer | 25 | 64 | [3][4] |
| Interferon | Blue Sepharose | Variable | 50% Ethylene Glycol | Variable | Variable | [1] |
| Kinases | Cibacron Blue 3GA | Variable | Gradient of ATP or specific nucleotide substrate | Variable | Variable | [1] |
Table 1: Binding Capacities and Purification Data for Proteins on Triazine Dye Affinity Matrices.
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference(s) |
| Human Serum Albumin (HSA) | Immobilized Cibacron Blue 3G-A | Affinity Gel Electrophoresis | ~1 µM | [5] |
| Bovine Serum Albumin (BSA) | Immobilized Cibacron Blue 3G-A | Affinity Gel Electrophoresis | ~15 µM | [5] |
Table 2: Dissociation Constants for Protein-Dye Interactions.
Experimental Protocols
Protocol 1: Immobilization of Reactive Blue 19 to Agarose Beads
This protocol describes the covalent coupling of Reactive Blue 19 to an agarose matrix, creating a stable affinity adsorbent.
Materials:
-
Reactive Blue 19
-
Cross-linked Agarose Beads (e.g., Sepharose 4B)
-
Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Reaction vessel with overhead stirring
Procedure:
-
Swell 10 g of agarose beads in distilled water according to the manufacturer's instructions.
-
Wash the swollen beads extensively with distilled water on a sintered glass funnel.
-
Prepare a dye solution by dissolving 1 g of Reactive Blue 19 in 100 mL of distilled water.
-
In a reaction vessel, suspend the washed agarose beads in 100 mL of the dye solution.
-
Add sodium chloride to a final concentration of 2% (w/v) and stir the suspension gently for 30 minutes at room temperature.
-
Increase the temperature of the suspension to 60°C.
-
Initiate the coupling reaction by adding 1 g of sodium carbonate in several small portions over 30 minutes, maintaining the pH around 11.
-
Continue the reaction with gentle stirring at 60°C for 2 hours.
-
Terminate the reaction by cooling the vessel in an ice bath.
-
Collect the dye-immobilized beads by filtration and wash extensively with distilled water until the filtrate is colorless.
-
Wash the beads with 1 M NaCl to remove any non-covalently bound dye.
-
Finally, wash the beads with distilled water and store them in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.
Protocol 2: Determination of Protein Binding Capacity
This protocol outlines a method to determine the maximum amount of a specific protein that can bind to the prepared Reactive Blue 19-agarose matrix.
Materials:
-
Reactive Blue 19-agarose beads
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 10 mg/mL)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Chromatography column (1 mL)
-
Spectrophotometer
Procedure:
-
Pack a 1 mL chromatography column with the Reactive Blue 19-agarose beads.
-
Equilibrate the column with 10 column volumes (CV) of Equilibration Buffer.
-
Load the protein solution onto the column at a slow flow rate (e.g., 0.5 mL/min). Collect the flow-through.
-
Continue loading the protein solution until the protein concentration in the flow-through is equal to the concentration of the initial protein solution, indicating that the column is saturated.
-
Wash the column with 5-10 CV of Equilibration Buffer to remove any unbound protein. Collect the wash fractions.
-
Measure the protein concentration in the initial solution, the flow-through, and the wash fractions using a spectrophotometer at 280 nm or a protein assay (e.g., Bradford assay).
-
Calculate the total amount of protein loaded and the total amount of unbound protein in the flow-through and wash fractions.
-
The binding capacity is calculated as the total amount of protein loaded minus the total amount of unbound protein, divided by the column volume.
Protocol 3: Protein Purification using Reactive Blue 19 Affinity Chromatography
This protocol provides a general procedure for the purification of a target protein from a complex mixture, such as a cell lysate.
Materials:
-
Reactive Blue 19-agarose column
-
Clarified protein sample (e.g., cell lysate)
-
Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., Equilibration Buffer with 0.5 M NaCl)
-
Elution Buffer (e.g., Equilibration Buffer with 1.5 M NaCl, or a specific competing ligand like 10 mM ATP for a kinase)
-
Fraction collector
Procedure:
-
Equilibrate the Reactive Blue 19-agarose column with 5-10 CV of Equilibration Buffer.
-
Load the clarified protein sample onto the column at a controlled flow rate.
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the bound protein using the Elution Buffer. This can be done in a single step or with a linear gradient of the eluting agent.
-
Collect fractions during the elution step.
-
Analyze the collected fractions for protein content (A280) and for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or an enzyme activity assay.
-
Pool the fractions containing the purified protein.
Protocol 4: Determination of Dissociation Constant (Kd) using Affinity Chromatography
The dissociation constant (Kd), a measure of the binding affinity between the protein and the immobilized ligand, can be estimated using frontal analysis affinity chromatography.
Materials:
-
Reactive Blue 19-agarose column with a known ligand concentration
-
Purified protein of interest at various concentrations
-
Equilibration Buffer
-
HPLC or FPLC system with a UV detector
Procedure:
-
Equilibrate the column with Equilibration Buffer.
-
Continuously apply a known concentration of the protein solution to the column at a constant flow rate.
-
Monitor the absorbance of the eluate at 280 nm to generate a breakthrough curve. The curve will show an initial lag phase where the protein binds to the column, followed by a sharp increase in absorbance as the column becomes saturated and the protein breaks through.
-
Determine the breakthrough volume (V), which is the volume of protein solution that has passed through the column when the absorbance reaches half of the maximum.
-
Repeat steps 2-4 with several different concentrations of the protein.
-
The amount of bound protein at each concentration can be calculated.
-
The dissociation constant (Kd) can be determined by plotting the amount of bound protein versus the concentration of free protein and fitting the data to a binding isotherm model (e.g., Langmuir). A simplified estimation can be made using the following equation: Kd = ([L]t - [P]b) * ([P]t / [P]b - 1) Where [L]t is the total ligand concentration, [P]b is the concentration of bound protein, and [P]t is the total protein concentration.
Visualizations
Caption: Experimental workflow for quantitative analysis and purification.
Caption: Workflow for Kd determination by frontal analysis.
Caption: MAPK signaling pathway, involving kinases purifiable by dye-ligand chromatography.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Purification or Removal of Albumin [sigmaaldrich.com]
- 3. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. The effect of ligand presaturation on the interaction of serum albumins with an immobilized Cibacron Blue 3G-A studied by affinity gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hydrolysis of C.I. Reactive Blue 19 at different pH and temperatures.
Welcome to the technical support center for the analysis of C.I. Reactive Blue 19 hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation related to the stability of this dye under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is C.I. Reactive Blue 19 and why is its hydrolysis significant?
A1: C.I. Reactive Blue 19, also known as Remazol Brilliant Blue R, is a vinyl sulfone-type reactive dye. Its significance lies in its ability to form a covalent bond with fibers like cotton. However, in aqueous solutions, particularly under alkaline conditions, the dye can react with water instead of the fiber, a process called hydrolysis. This hydrolyzed form of the dye cannot bind to the fabric, leading to issues in dyeing efficiency, color fastness, and the generation of colored effluents. Understanding the kinetics of its hydrolysis is crucial for optimizing dyeing processes and for environmental remediation efforts.
Q2: What are the primary factors that influence the hydrolysis rate of C.I. Reactive Blue 19?
A2: The primary factors influencing the hydrolysis rate are pH and temperature. Generally, an increase in both pH and temperature accelerates the hydrolysis process. The liquor ratio and salt concentration in the dye bath can also affect the rate of hydrolysis.[1]
Q3: What are the hydrolysis products of C.I. Reactive Blue 19?
A3: C.I. Reactive Blue 19 is typically supplied in its sulfatoethyl sulfone form. Under alkaline conditions, it is converted to the more reactive vinyl sulfone form. This vinyl sulfone intermediate can then either react with the hydroxyl groups of a substrate (like cellulose) or undergo hydrolysis by reacting with water to form the inactive hydroxyethyl (B10761427) sulfone derivative.
Q4: How can the hydrolysis of C.I. Reactive Blue 19 be monitored experimentally?
A4: The most common and effective method for monitoring the hydrolysis of C.I. Reactive Blue 19 is High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the unhydrolyzed (reactive) and hydrolyzed forms of the dye. Spectrophotometry can also be used to measure the overall color change, but it does not distinguish between the reactive and hydrolyzed species.
Data on Hydrolysis of C.I. Reactive Blue 19
The rate of hydrolysis of C.I. Reactive Blue 19 is highly dependent on the pH and temperature of the solution. Below are tables summarizing available quantitative data.
Table 1: Effect of pH on the Hydrolysis of C.I. Reactive Blue 19 at 64°C
| pH | Observation |
| 7.5 | Hydrolysis is relatively slow. |
| 8.77 | Hydrolysis is rapid and complete within 5 minutes.[2] |
Table 2: Half-life of C.I. Reactive Blue 19 at pH 4 under Thermal-Pressure-Mediated Conditions
| Temperature (°C) | Half-life (minutes) |
| 40 | 2247.5[3] |
| 120 | 339.4[3] |
Note: The data in Table 2 was obtained under specific experimental conditions involving thermal and pressure mediation, which may influence the hydrolysis rates.
Experimental Protocols
Protocol for Monitoring Hydrolysis by HPLC
This protocol provides a general framework for studying the kinetics of C.I. Reactive Blue 19 hydrolysis.
1. Materials and Reagents:
-
C.I. Reactive Blue 19
-
Deionized water
-
Buffer solutions for various pH values (e.g., phosphate (B84403) buffers for acidic to neutral pH, carbonate-bicarbonate buffers for alkaline pH)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
HPLC-grade acetonitrile (B52724) and water
-
Reagents for mobile phase preparation (e.g., phosphoric acid or formic acid for MS-compatible methods)[4]
-
Syringe filters (0.45 µm)
2. Preparation of Dye Solutions:
-
Prepare a stock solution of C.I. Reactive Blue 19 in deionized water.
-
In separate temperature-controlled reaction vessels, add the desired buffer solution.
-
Allow the buffer to equilibrate to the target temperature.
-
Initiate the hydrolysis reaction by adding a known volume of the dye stock solution to the pre-heated buffer.
3. Sample Collection and Preparation:
-
At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis reaction by neutralizing the sample to pH 7 with a dilute acid (e.g., HCl). This is a critical step to prevent further hydrolysis during sample processing.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is commonly used.
-
Detection: A UV-Vis detector set at the maximum absorbance wavelength of C.I. Reactive Blue 19 (around 590-600 nm).
-
Injection Volume: Typically 10-20 µL.
-
Quantification: Develop a calibration curve using standards of known concentrations of the unhydrolyzed dye. The concentration of the hydrolyzed dye can be determined by the decrease in the concentration of the unhydrolyzed form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible hydrolysis rates | 1. Inaccurate temperature control. 2. Fluctuation in pH during the experiment. 3. Inconsistent mixing of the reaction solution. | 1. Use a calibrated and stable water bath or heating block. 2. Ensure the buffer capacity is sufficient to maintain the pH upon addition of the dye solution. Verify the final pH of the reaction mixture. 3. Use consistent stirring or agitation throughout the experiment. |
| Peak tailing or broad peaks in HPLC chromatogram | 1. Column degradation. 2. Interaction of the dye with active sites on the column packing. 3. Inappropriate mobile phase pH. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Use a mobile phase with a suitable modifier or a different type of column. 3. Adjust the mobile phase pH to ensure the dye is in a single ionic form. |
| Baseline drift in HPLC chromatogram | 1. Non-homogeneous mobile phase. 2. Column not fully equilibrated with the mobile phase. 3. Contamination in the detector cell. | 1. Ensure the mobile phase is thoroughly mixed and degassed.[5] 2. Allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.[5] 3. Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol.[5] |
| No separation between unhydrolyzed and hydrolyzed dye peaks | 1. Inadequate mobile phase gradient. 2. Unsuitable column chemistry. | 1. Optimize the gradient profile (e.g., change the slope or initial/final composition). 2. Try a different reverse-phase column with a different stationary phase chemistry. |
Visualizing Experimental and Chemical Pathways
Experimental Workflow
The following diagram outlines the typical workflow for a kinetic study of C.I. Reactive Blue 19 hydrolysis.
Hydrolysis Pathway of C.I. Reactive Blue 19
This diagram illustrates the chemical transformation of C.I. Reactive Blue 19 from its stable form to the hydrolyzed product.
References
Technical Support Center: Optimizing Protein Elution from Reactive Blue 19 Affinity Columns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein elution from Reactive Blue 19 affinity columns. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Blue 19 affinity chromatography used for?
A1: Reactive Blue 19 affinity chromatography is a technique used for purifying proteins and enzymes from complex mixtures.[1] The Reactive Blue 19 dye, a synthetic polycyclic dye, is immobilized on a chromatography matrix and acts as a pseudo-affinity ligand.[1] It can bind a wide range of proteins, particularly those with nucleotide-binding sites (e.g., kinases, dehydrogenases) and albumin, through a combination of electrostatic and hydrophobic interactions.
Q2: What are the common methods for eluting a target protein from a Reactive Blue 19 column?
A2: There are three primary methods for eluting proteins from a Reactive Blue 19 column:
-
High Salt Elution: Increasing the ionic strength of the buffer by adding salts like NaCl or KCl disrupts the electrostatic interactions between the protein and the dye, leading to elution.
-
pH Elution: Changing the pH of the elution buffer alters the charge of the protein and/or the dye, which weakens their interaction and causes the protein to elute.
-
Competitive Elution: Introducing a molecule that has a higher affinity for the Reactive Blue 19 dye or for the protein's binding site can displace the bound protein.
Q3: How do I choose the best elution strategy for my protein?
A3: The optimal elution strategy depends on the specific characteristics of your target protein, including its stability and isoelectric point. It is often necessary to empirically test different conditions. A good starting point is to use a salt gradient to determine the ionic strength at which your protein elutes. If the protein is sensitive to high salt concentrations, pH elution might be a gentler alternative. Competitive elution is highly specific but requires knowledge of a suitable competing ligand.
Q4: Can the Reactive Blue 19 column be regenerated and reused?
A4: Yes, Reactive Blue 19 columns can typically be regenerated and reused multiple times. Regeneration involves washing the column with high and low pH buffers or chaotropic agents to remove any tightly bound proteins or contaminants. Proper storage in a solution containing a bacteriostatic agent (e.g., 20% ethanol) is crucial for maintaining column performance.
Troubleshooting Guide
This guide addresses common problems encountered during protein elution from a Reactive Blue 19 affinity column, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Protein Elution | Elution conditions are too mild. | - Increase the salt concentration in the elution buffer. - Use a steeper pH gradient. - If using competitive elution, increase the competitor's concentration. |
| Protein has precipitated on the column. | - Decrease the amount of sample loaded. - Elute with a linear gradient instead of a step elution to reduce protein concentration in the eluate. - Add non-ionic detergents or modify the NaCl concentration in the elution buffer.[2] | |
| The affinity tag (if any) is not accessible. | - Consider performing the purification under denaturing conditions (e.g., with urea (B33335) or guanidine-HCl) to expose the tag.[2] | |
| Broad Elution Peak | Elution conditions are not optimal. | - Try different elution conditions, such as a shallower gradient or a different elution method (e.g., pH instead of salt).[3] - For competitive elution, increase the concentration of the competitor.[3] |
| Non-specific binding of the target protein. | - Add a non-ionic detergent (e.g., 0.1-2% Triton™ X-100) or ethylene (B1197577) glycol to the elution buffer to disrupt hydrophobic interactions.[4] | |
| Denatured and aggregated protein on the column. | - This may result in a broad peak.[3] Optimize sample preparation to prevent denaturation. | |
| Low Recovery of Active Protein | Protein is unstable in the elution buffer. | - If using low pH for elution, collect fractions in a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[5] - Test the pH and salt stability of your protein beforehand. |
| Enzyme separated from its cofactor. | - Consider adding the necessary cofactor to the elution buffer. | |
| Contaminating Proteins in Eluate | Insufficient washing. | - Increase the wash volume (e.g., 5-10 column volumes) after sample application to thoroughly remove unbound proteins.[4] |
| Non-specific binding of contaminants. | - Increase the salt concentration (up to 500 mM NaCl) in the wash buffer.[2] - Add a low concentration of a non-ionic detergent to the wash buffer. |
Quantitative Data on Elution Conditions
The following tables summarize typical starting concentrations for different elution methods. Optimal conditions will vary depending on the specific protein and should be determined empirically.
Table 1: High Salt Elution Buffers
| Salt | Typical Concentration Range | Buffer System Example |
| NaCl | 0.1 M - 2.0 M | 20 mM Tris-HCl, pH 7.5 |
| KCl | 0.1 M - 2.0 M | 50 mM Phosphate Buffer, pH 7.0 |
| (NH₄)₂SO₄ | 0.1 M - 1.5 M | 20 mM Tris-HCl, pH 8.0 |
Table 2: pH Elution Buffers
| pH Range | Buffer System Example | Comments |
| Low pH | 2.5 - 4.5 | 0.1 M Glycine-HCl or 0.1 M Sodium Acetate |
| High pH | 8.5 - 10.5 | 0.1 M Tris-HCl or 0.1 M Glycine-NaOH |
Table 3: Competitive Elution Agents
| Competing Agent | Typical Concentration Range | Target Protein Type |
| ATP | 1 mM - 20 mM | ATP-dependent enzymes |
| NAD⁺/NADH | 1 mM - 10 mM | NAD(H)-dependent dehydrogenases |
| NADP⁺/NADPH | 1 mM - 10 mM | NADP(H)-dependent dehydrogenases |
Experimental Protocols
Protocol 1: General Affinity Chromatography Workflow
This protocol outlines the fundamental steps for protein purification using a Reactive Blue 19 affinity column.
-
Column Packing and Equilibration:
-
If using loose resin, pack the column according to the manufacturer's instructions.
-
Equilibrate the packed column with 5-10 column volumes (CVs) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Preparation and Loading:
-
Clarify the protein sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.
-
Ensure the sample is in a buffer compatible with binding (low ionic strength). If necessary, perform a buffer exchange.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 5-10 CVs of binding buffer to remove unbound and non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using one of the following methods:
-
Salt Gradient Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-1.5 M NaCl in binding buffer) over 10-20 CVs.
-
Step Elution: Apply a series of step increases in salt concentration or pH.
-
pH Elution: Apply an elution buffer with a high or low pH.
-
Competitive Elution: Apply a buffer containing a competing ligand.
-
-
Collect fractions throughout the elution process.
-
-
Analysis of Fractions:
-
Measure the protein concentration of the collected fractions (e.g., by absorbance at 280 nm or a protein assay).
-
Analyze the purity of the fractions using SDS-PAGE.
-
Perform an activity assay if applicable.
-
-
Column Regeneration:
-
Wash the column with 3-5 CVs of a high salt buffer (e.g., 2 M NaCl).
-
Wash with 3-5 CVs of a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) followed by a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5).
-
Finally, re-equilibrate the column with binding buffer.
-
For long-term storage, wash the column with distilled water and then store in 20% ethanol.
-
Visualizations
Caption: Experimental workflow for protein purification.
Caption: Troubleshooting decision tree for elution issues.
References
Preventing non-specific binding in C.I. Reactive Blue 19 chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent non-specific binding in C.I. Reactive Blue 19 affinity chromatography.
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding to C.I. Reactive Blue 19 resin can arise from a combination of ionic and hydrophobic interactions. Use this guide to diagnose and resolve common issues.
Problem 1: High background of contaminating proteins in the eluate.
This is often due to suboptimal buffer conditions during the binding and wash steps, leading to the retention of unwanted proteins.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting and resolving high background contamination in C.I. Reactive Blue 19 chromatography.
Detailed Steps:
-
Optimize Binding Buffer: The composition of your binding buffer is critical. The goal is to maximize the specific binding of your target protein while minimizing non-specific interactions.
-
Increase Ionic Strength: Non-specific binding is often mediated by ionic interactions between charged protein residues and the sulfonated groups of the dye.[1] Increasing the salt concentration in your binding and wash buffers can disrupt these interactions.
-
Adjust pH: The pH of the buffer influences the net charge of your target protein and potential contaminants.[2] Operating at a pH where your target protein has a high affinity for the resin while contaminants are less charged can significantly reduce non-specific binding.
-
-
Incorporate Additives: If optimizing ionic strength and pH is insufficient, consider adding agents that reduce other types of non-specific interactions.
-
Non-ionic Detergents: To counteract hydrophobic interactions, introduce a low concentration of a non-ionic detergent.[3]
-
-
Optimize Wash Steps: Before eluting your target protein, perform stringent wash steps to remove non-specifically bound contaminants.
-
Intermediate Wash: A common strategy is to wash the column with a buffer containing a higher salt concentration or a low concentration of a denaturant (like urea) that is not harsh enough to elute your target protein.
-
Problem 2: Target protein elutes in a broad peak or with low recovery.
This can be a result of interactions that are too strong, leading to difficult elution, or denaturation of the protein on the column.
Troubleshooting for Poor Elution:
Caption: A logical progression for optimizing elution conditions to achieve sharp peaks and high recovery of the target protein.
Detailed Steps:
-
Optimize Elution Buffer: The goal is to disrupt the specific interaction between your target protein and the dye without causing denaturation.
-
Increase Eluent Concentration: For proteins bound via strong ionic interactions, a high salt concentration (e.g., up to 2.0 M NaCl) may be necessary for elution.
-
Change Elution pH: Shifting the pH can alter the charge of your protein, reducing its affinity for the resin and facilitating elution.
-
Competitive Elution: For nucleotide-binding proteins, the most specific elution method is to include the natural cofactor (e.g., ATP, NAD+) in the elution buffer.
-
-
Use Gentle Elution Additives: To preserve protein activity, especially for sensitive proteins, consider additives that facilitate elution under milder conditions.
-
Ethylene Glycol: Including ethylene glycol can reduce hydrophobic interactions and aid in the elution of tightly bound proteins.
-
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations for various buffer components to minimize non-specific binding. Optimal conditions should be determined empirically for each specific protein.
Table 1: Ionic Strength Optimization
| Salt (NaCl) Concentration | Purpose | Application Stage | Notes |
| 150 - 500 mM | Reduce ionic non-specific binding | Binding & Wash | A good starting range for many proteins. |
| 0.5 - 2.0 M | Elution of target protein | Elution | Higher concentrations for tightly bound proteins. |
| > 1.0 M | Stringent wash or elution | Wash / Elution | Can be used to remove strongly interacting contaminants.[4] |
Table 2: pH Range for Binding and Elution
| pH Range | Application Stage | Rationale |
| 5.0 - 7.0 | Binding | For many proteins, binding is stronger at lower pH.[5] |
| 7.5 - 9.0 | Binding / Elution | Can be optimal for specific proteins; may reduce binding of others.[6] |
| Drastic Shift (e.g., from 6.0 to 8.5) | Elution | A significant pH shift can be an effective elution strategy. |
Table 3: Common Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Purpose | Application Stage |
| Triton X-100 | 0.1 - 1.0% | Reduce hydrophobic interactions | Binding & Wash[3] |
| Tween-20 | 0.1 - 2.0% | Reduce hydrophobic interactions | Binding & Wash[3] |
| Ethylene Glycol | 10 - 50% | Reduce hydrophobic interactions | Elution |
| Urea (B33335) | 0.5 - 2.0 M | Disrupt hydrogen bonds and hydrophobic interactions | Stringent Wash |
Experimental Protocols
Protocol 1: General Screening for Optimal Binding and Elution Conditions
This protocol provides a framework for systematically determining the ideal buffer conditions for your protein of interest.
Materials:
-
C.I. Reactive Blue 19 agarose (B213101) resin
-
Chromatography column
-
Peristaltic pump or chromatography system
-
Fraction collector
-
Protein sample, clarified by centrifugation or filtration
-
Binding Buffers: A series of buffers with varying pH (e.g., pH 5.0, 6.0, 7.0, 8.0) and NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).
-
Elution Buffers: A series of buffers with high salt concentrations (e.g., 1.0 M, 1.5 M, 2.0 M NaCl) at a suitable pH.
Procedure:
-
Column Equilibration: Equilibrate the C.I. Reactive Blue 19 column with 5-10 column volumes of your starting binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).[7]
-
Sample Loading: Load the clarified protein sample onto the column at a low flow rate to ensure adequate binding.
-
Washing: Wash the column with 10-15 column volumes of binding buffer until the absorbance at 280 nm returns to baseline.
-
Elution: Elute the bound proteins using a stepwise or linear gradient of increasing NaCl concentration (e.g., from 150 mM to 1.5 M NaCl). Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by SDS-PAGE to determine which fractions contain your purified target protein and to assess the level of contamination.
-
Optimization: Repeat the process, systematically varying the pH and salt concentration of the binding and wash buffers to find the conditions that yield the highest purity and recovery of your target protein.
Protocol 2: Column Regeneration
Proper regeneration of your C.I. Reactive Blue 19 resin is essential for its longevity and consistent performance.
Procedure:
-
High Salt Wash: Wash the column with 3-5 column volumes of a high salt buffer (e.g., 2.0 M NaCl) to remove any remaining proteins.
-
Chaotropic Agent Wash (Optional): For columns with significant fouling, wash with 3-5 column volumes of 6 M urea or 6 M guanidine (B92328) hydrochloride.
-
High pH Wash: Wash the column with 3-5 column volumes of a high pH buffer (e.g., 0.1 M Borate, pH 9.8).
-
Re-equilibration: Wash the column extensively with distilled water until the pH returns to neutral.
-
Storage: Equilibrate the column with a storage buffer containing an antimicrobial agent (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 2-8 °C.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of non-specific binding to C.I. Reactive Blue 19?
A1: Non-specific binding to C.I. Reactive Blue 19 is primarily driven by two types of interactions:
-
Ionic Interactions: The negatively charged sulfonate groups on the dye molecule can interact with positively charged patches on the surface of proteins.[2]
-
Hydrophobic Interactions: The polyaromatic ring structure of the dye provides a hydrophobic surface that can interact with hydrophobic regions of proteins.[8]
Q2: How do I choose the optimal pH for my experiment?
A2: The optimal pH depends on the isoelectric point (pI) of your target protein and the contaminating proteins. As a general rule, proteins bind more strongly to the negatively charged C.I. Reactive Blue 19 resin at pH values below their pI, where they carry a net positive charge.[2] You may need to perform a pH screening experiment to determine the pH that provides the best balance of binding your target protein while minimizing the binding of contaminants.
Q3: What concentration of NaCl should I start with to reduce non-specific binding?
A3: A good starting point for NaCl concentration in your binding and wash buffers is 150 mM. You can then test a range from 50 mM up to 500 mM to find the optimal concentration for your specific protein. Increasing the salt concentration was shown to decrease the adsorption of human serum albumin, with a 58.3% reduction when increasing NaCl from 0.1 M to 1.0 M.[5]
Q4: When should I consider using detergents in my buffers?
A4: If you still observe significant non-specific binding after optimizing pH and ionic strength, it is likely due to hydrophobic interactions. In such cases, adding a non-ionic detergent like Triton X-100 (0.1-1.0%) or Tween-20 (0.1-2.0%) to your binding and wash buffers can be very effective.[3]
Q5: My target protein is a nucleotide-binding enzyme. How can I elute it with high specificity?
A5: For nucleotide-binding enzymes, competitive elution is the most specific method. By including the enzyme's natural substrate or cofactor (e.g., 5-50 mM ATP, NAD+, or NADP+) in the elution buffer, you can specifically displace your target protein from the resin.
Q6: Can I reuse my C.I. Reactive Blue 19 column? How do I clean and store it?
A6: Yes, C.I. Reactive Blue 19 columns are reusable. After each use, it is important to regenerate the column to remove any tightly bound proteins. A typical regeneration protocol involves washing with a high salt buffer (e.g., 2.0 M NaCl), followed by a high pH buffer, and then re-equilibrating to a neutral pH. For long-term storage, the column should be kept in a buffer containing an antimicrobial agent, such as 20% ethanol, at 2-8 °C.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion-exchange properties of Cibacron Blue 3G-A Sepharose (Blue Sepharose) and the interaction of proteins with Cibacron Blue 3G-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why do you recommend using Triton X for the purification of 6xHis-tagged protein? [qiagen.com]
- 4. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Remazol Brilliant Blue R (RBBR) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Remazol Brilliant Blue R (RBBR) in various buffer systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Remazol Brilliant Blue R solutions?
A: For optimal stability, stock solutions of Remazol Brilliant Blue R should be stored in a cool, dark place, preferably refrigerated at 2-8°C.[1][2] The dye is a powder that should be stored at room temperature in a dry, well-ventilated area away from strong oxidizing agents.[1][2][3] Protect solutions from light to prevent photodegradation.
Q2: What is the primary factor affecting the stability of RBBR in a buffer solution?
A: The pH of the buffer system is the most critical factor influencing the stability of RBBR.[4][5] The dye's degradation rate is highly dependent on the pH of the solution.
Q3: In which pH range is Remazol Brilliant Blue R most and least stable?
A: Based on degradation studies, RBBR shows a higher rate of degradation in acidic conditions, typically between pH 3 and 5.[4][5][6][7] Conversely, this suggests that neutral to slightly alkaline conditions may be more favorable for maintaining its stability. However, at a very high pH and with warming, the solution can turn reddish-brown.[2]
Q4: Can the choice of buffer system itself affect the stability of RBBR?
A: Yes, the chemical composition of the buffer can impact RBBR stability.
-
Phosphate (B84403) Buffers: These are generally a good choice within a pH range of 5.8 to 8.0.[8] However, phosphate ions can precipitate in the presence of certain divalent cations like Ca²⁺ and Mg²⁺.
-
Tris Buffers: Tris is effective in the pH range of 7.0 to 9.0. A key consideration is that Tris contains a primary amine group which can be reactive and may chelate metal ions, potentially interfering with assays involving metalloenzymes.
Q5: My RBBR solution has changed color. What could be the cause?
A: A color change in your RBBR solution is an indication of degradation. The most common causes are:
-
Incorrect pH: The solution's pH may have shifted to a range where the dye is unstable.
-
Exposure to Light: Photodegradation can occur with prolonged exposure to light.
-
High Temperature: Elevated temperatures can accelerate the degradation process.
-
Chemical Contamination: The presence of strong oxidizing agents or certain metal ions can lead to the breakdown of the dye.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Absorbance or Color Intensity
If you observe a gradual or sudden decrease in the color intensity of your RBBR solution, consult the following troubleshooting workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Reactive Blue 19 Properties And Stability - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sono-degradation of Reactive Blue 19 in aqueous solution and synthetic textile industry wastewater by nanoscale zero-valent aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buffer Additives and Packaging Differentially Influence the Stability of Dyes Commonly Used in Chromovitrectomy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Protein Purification with Reactive Blue 19
Welcome to the technical support center for protein purification using Reactive Blue 19 affinity chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly low protein yield, encountered during their experiments.
Troubleshooting Guide
This section provides detailed solutions in a question-and-answer format to address specific issues you might encounter during your Reactive Blue 19 protein purification workflow.
Question 1: My target protein is not binding to the Reactive Blue 19 resin, resulting in a very low yield. What are the potential causes and how can I troubleshoot this?
Answer:
Failure of the target protein to bind to the Reactive Blue 19 resin is a common issue that can stem from several factors related to your sample preparation, buffer conditions, and the resin itself.
Potential Causes and Solutions:
-
Incorrect Binding Buffer Conditions: The interaction between proteins and Reactive Blue 19 is complex, involving hydrophobic, electrostatic, charge-transfer, and hydrogen-bonding interactions.[1] The pH and ionic strength of your binding buffer are critical for successful binding.
-
Troubleshooting Steps:
-
Optimize pH: The binding efficiency is highly dependent on the pH.[1] Perform small-scale experiments to test a range of pH values for your binding buffer. A common starting point is a neutral pH (e.g., pH 7.0-7.4), but the optimal pH can vary significantly depending on the isoelectric point (pI) of your target protein.
-
Adjust Ionic Strength: High salt concentrations can disrupt electrostatic interactions, preventing your protein from binding. Conversely, some level of salt may be necessary to reduce non-specific binding. Test a range of salt concentrations (e.g., 25 mM to 500 mM NaCl) in your binding buffer.
-
Ensure Proper Equilibration: Before loading your sample, make sure the column is thoroughly equilibrated with the binding buffer. Pass at least 5-10 column volumes of binding buffer through the resin.
-
-
-
Presence of Competing Molecules: Your sample may contain molecules that interfere with the binding of your target protein to the dye.
-
Troubleshooting Steps:
-
Dialysis or Buffer Exchange: Perform dialysis or use a desalting column to exchange your sample into the optimized binding buffer. This will remove small molecules that might compete for binding sites.
-
Sample Clarity: Ensure your sample is free of precipitates and cellular debris by centrifuging and filtering (e.g., with a 0.45 µm filter) before loading it onto the column.[2]
-
-
-
Column and Resin Issues:
-
Troubleshooting Steps:
-
Check Flow Rate: A high flow rate during sample application can reduce the contact time between your protein and the resin, leading to poor binding.[3] Try a slower flow rate.
-
Resin Capacity: Ensure you have not overloaded the column.[2] Check the manufacturer's specifications for the binding capacity of the resin and load an appropriate amount of protein.
-
Column Regeneration: If the resin has been used previously, it may require regeneration to restore its binding capacity.
-
-
Logical Troubleshooting Workflow for Binding Issues
Caption: Troubleshooting workflow for poor protein binding to Reactive Blue 19 resin.
Question 2: My protein binds to the column, but the recovery during elution is very low. How can I improve the elution efficiency?
Answer:
Low recovery during elution suggests that the interaction between your target protein and the Reactive Blue 19 resin is too strong under the current elution conditions, or that the protein is precipitating on the column.
Potential Causes and Solutions:
-
Suboptimal Elution Buffer: The elution buffer is not effectively disrupting the protein-dye interaction.
-
Troubleshooting Steps:
-
Increase Eluent Concentration: If using a competitive eluent (e.g., a substrate analog or cofactor), you may need to increase its concentration.[4]
-
Modify pH: A significant shift in pH can alter the ionization state of the protein and/or the dye, leading to elution. If you are using a high pH elution buffer, try increasing the pH further. Conversely, for low pH elution, ensure the pH is low enough to disrupt binding, but be mindful of protein stability.[5]
-
Increase Ionic Strength: A high salt concentration (e.g., 1-2 M NaCl) in the elution buffer can disrupt electrostatic interactions and promote elution.[6] A salt gradient can also be effective.
-
Use Chaotropic Agents: In some cases, stronger denaturants like urea (B33335) or guanidine (B92328) hydrochloride may be necessary, but these can affect protein activity.[5]
-
-
-
Protein Precipitation or Aggregation on the Column: Your protein may be prone to aggregation under the conditions of elution.
-
Troubleshooting Steps:
-
Add Stabilizing Agents: Include additives like glycerol (B35011) (5-20%) or arginine (0.5-1 M) in your elution buffer to help prevent aggregation.[3]
-
Elute at a Lower Temperature: Performing the elution at a lower temperature (e.g., 4°C) can sometimes improve recovery for temperature-sensitive proteins.[7]
-
-
-
Elution Dynamics:
-
Troubleshooting Steps:
-
Decrease Flow Rate: A slower flow rate during elution allows more time for the eluent to interact with the bound protein and for the protein to be released.[4]
-
Stop-Flow Method: Try pausing the flow for several minutes after applying the elution buffer to allow for complete dissociation before collecting the eluate.[4]
-
-
Experimental Protocol: Optimizing Elution Conditions
-
Equilibrate the Column: After binding your protein, wash the column thoroughly with the binding buffer.
-
Prepare a Range of Elution Buffers: Prepare several small batches of elution buffers with varying conditions (see table below).
-
Stepwise Elution: Apply a small volume (e.g., 1-2 column volumes) of the first elution buffer and collect the fraction.
-
Increase Elution Strength: Sequentially apply buffers of increasing elution strength and collect separate fractions.
-
Analyze Fractions: Analyze all collected fractions by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA) to determine the optimal elution condition for your target protein.
| Parameter | Condition 1 (Mild) | Condition 2 (Intermediate) | Condition 3 (Strong) |
| Salt (NaCl) | 0.5 M | 1.0 M | 2.0 M |
| pH | Same as binding buffer | Increase/decrease by 1-2 units | Increase/decrease by >2 units |
| Additive | None | 10% Glycerol | 0.5 M Arginine |
Table 1: Example of a matrix for optimizing elution conditions.
Frequently Asked Questions (FAQs)
Q1: What is the binding mechanism of Reactive Blue 19 and what types of proteins typically bind to it?
A1: Reactive Blue 19 (also known as Cibacron Blue 3G-A) is an anionic anthraquinone (B42736) dye.[1] Its ability to bind a wide variety of proteins stems from its structural similarity to natural ligands like nucleotide cofactors (e.g., NAD+, ATP).[1] The binding is a complex interplay of:
-
Electrostatic Interactions: Between the sulfonic acid groups on the dye and positively charged residues on the protein.[1]
-
Hydrophobic Interactions: Involving the aromatic rings of the dye and hydrophobic patches on the protein.[1]
-
Hydrogen Bonding and Charge-Transfer Interactions. [1]
Due to this mixed-mode interaction, Reactive Blue 19 can bind to a diverse range of proteins, including kinases, dehydrogenases, serum albumin, and other enzymes that have binding sites for nucleotides.[1] It can also bind non-enzymatic proteins through various interactions.[6]
Q2: How should I prepare my sample before applying it to a Reactive Blue 19 column?
A2: Proper sample preparation is crucial for successful purification.[2]
-
Clarification: Centrifuge your cell lysate at high speed (e.g., >15,000 x g) to pellet cellular debris. Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining particulates.[2][8]
-
Buffer Exchange: Ensure your sample is in the correct binding buffer. This can be achieved through dialysis, diafiltration, or by using a desalting column. This step is important to control the pH and ionic strength and to remove any small molecules that might interfere with binding.
-
Protease Inhibitors: If protein degradation is a concern, add a protease inhibitor cocktail to your sample.[9]
Q3: When and how should I regenerate my Reactive Blue 19 column?
A3: Column regeneration is necessary when you observe a decrease in performance, such as reduced binding capacity, increased backpressure, or poor resolution.[10] A typical regeneration protocol involves washing the column with solutions that remove strongly bound proteins and other contaminants.
Experimental Protocol: Column Regeneration
-
Wash with High Salt: Wash the column with 3-5 column volumes of a high salt buffer (e.g., 2 M NaCl) to remove proteins bound by ionic interactions.
-
Caustic Wash: Wash with 3-5 column volumes of 0.1-0.5 M NaOH to remove precipitated or denatured proteins and for sanitization. Note: Always check the resin manufacturer's instructions for compatibility with NaOH.
-
Neutralization: Wash with 3-5 column volumes of a neutral buffer (e.g., PBS) until the pH of the effluent returns to neutral.
-
Storage: For long-term storage, equilibrate the column in a solution containing an antimicrobial agent (e.g., 20% ethanol) to prevent microbial growth.[11]
Workflow for Column Regeneration
Caption: A typical workflow for regenerating a Reactive Blue 19 affinity column.
Q4: Can I use a gradient elution with Reactive Blue 19 chromatography?
A4: Yes, a gradient elution can be very effective and is often recommended, especially if you are separating multiple proteins that bind with different affinities or to improve the purity of your target protein.[9][12] You can create a continuous gradient of increasing salt concentration (e.g., 0 to 2 M NaCl) or a pH gradient to selectively elute bound proteins. This can result in better resolution and higher purity compared to a single-step elution.
Q5: My purified protein is aggregating after elution. What can I do?
A5: Protein aggregation after purification is a common problem, often caused by the elution conditions or the high concentration of the purified protein.[3]
-
Optimize Elution Buffer: As mentioned previously, include stabilizing additives like glycerol or arginine in your elution buffer.[3]
-
Immediate Buffer Exchange: Immediately after elution, exchange the buffer of your purified protein into a buffer that is optimal for its stability. This can be done using dialysis or a desalting column.
-
Minimize Concentration: Avoid concentrating the protein to very high levels if it is prone to aggregation.[3] If a high concentration is necessary, perform this step in a stability-optimized buffer.
-
Temperature Control: Store the purified protein at an appropriate temperature, which is often 4°C or -80°C, depending on the protein's stability.[3]
References
- 1. agscientific.com [agscientific.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. news-medical.net [news-medical.net]
- 7. How to overcome the limitations of antibody-based affinity resins for protein purification | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. Column regeneration – what to do if column performance decreases | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. microbiozindia.com [microbiozindia.com]
Effect of ionic strength on protein binding to C.I. Reactive Blue 19
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of ionic strength on protein binding to C.I. Reactive Blue 19. Find troubleshooting tips and answers to frequently asked questions to optimize your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during protein binding experiments with C.I. Reactive Blue 19, with a focus on the impact of ionic strength.
| Question | Possible Cause(s) | Solution(s) |
| Why is my protein not binding to the Reactive Blue 19 column? | High Ionic Strength: The salt concentration in your binding buffer may be too high, disrupting electrostatic interactions. The interaction between many proteins and Cibacron Blue dyes like Reactive Blue 19 is sensitive to ionic strength.[1] | - Decrease the salt concentration in your binding buffer. Start with a low ionic strength buffer (e.g., 20-50 mM buffer salt with no additional NaCl) and gradually increase if necessary for specificity. - Perform a salt screen to determine the optimal ionic strength for your specific protein. |
| Incorrect pH: The pH of your buffer can affect the charge of both your protein and the dye, influencing binding. | - Ensure your buffer pH is optimal for binding. For many proteins, this is in the slightly acidic to neutral range (pH 5.5-7.5).[2] - The surface charge of the adsorbent and the ionization of the dye and protein are pH-dependent.[3] | |
| My protein is binding, but the yield is very low. | Suboptimal Ionic Strength: While some ionic strength can be necessary to reduce non-specific binding, an even slightly elevated concentration can weaken the specific interaction. | - Titrate the salt concentration in your binding buffer to find the optimal balance between binding capacity and specificity. - Even moderate increases in ionic strength can negatively affect binding affinity for some protein-ligand systems.[4] |
| Competition from Other Molecules: Other molecules in your sample may be competing with your protein for binding to the dye. | - If possible, perform a partial purification step before the Reactive Blue 19 chromatography to remove interfering substances. | |
| How can I improve the purity of my eluted protein? | Non-specific Binding: Other proteins in your sample may be binding non-specifically to the column matrix or the dye itself. | - Increase the ionic strength of your wash buffer to disrupt weak, non-specific electrostatic interactions before eluting your target protein. - Consider adding a non-ionic detergent to the wash buffer to reduce hydrophobic interactions. |
| Co-elution with Contaminants: Contaminating proteins may have similar binding properties to your target protein under the current conditions. | - Optimize your elution gradient. A shallower salt gradient during elution can provide better separation of proteins with different binding affinities. | |
| My protein precipitates on the column during elution with high salt. | "Salting Out" Effect: High concentrations of certain salts can lead to protein aggregation and precipitation. | - Use a different salt for elution. For example, if you are using ammonium (B1175870) sulfate, try sodium chloride. - Elute with a lower concentration of salt over a larger volume. - Consider elution methods that do not rely on high salt, such as a pH shift or the use of a competitive ligand, if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of protein binding to C.I. Reactive Blue 19?
A1: The binding of proteins to C.I. Reactive Blue 19 is a complex interplay of different molecular interactions. The primary forces involved are electrostatic interactions between the negatively charged sulfonate groups of the dye and positively charged residues on the protein surface.[2] Additionally, hydrophobic interactions between the aromatic rings of the dye and hydrophobic patches on the protein play a significant role.[5]
Q2: How does increasing ionic strength affect protein binding to Reactive Blue 19?
A2: Increasing the ionic strength of the buffer generally decreases the binding of proteins to Reactive Blue 19.[2] This is because the salt ions (e.g., Na⁺) in the solution can shield the charged groups on both the dye and the protein. This "charge shielding" weakens the electrostatic interactions that are crucial for the binding of many proteins to the dye.[2]
Q3: Is there an optimal ionic strength for binding?
A3: Yes, but it is protein-dependent. While the highest binding capacity is often observed in the absence of additional salt, a low to moderate ionic strength can sometimes be beneficial in preventing weak, non-specific binding of contaminating proteins, thus improving purity.[6] The optimal ionic strength is a balance between maximizing the binding of the target protein and minimizing the binding of contaminants.
Q4: Can high ionic strength damage my protein?
A4: High salt concentrations can potentially lead to conformational changes in proteins, which may affect their activity.[2] This is often referred to as a chaotropic effect, where high ionic strength disrupts the stable, native structure of the protein. It is important to assess the stability and activity of your protein after elution with high salt.
Q5: What types of proteins typically bind to Reactive Blue 19?
A5: C.I. Reactive Blue 19 has a broad specificity and can bind to a wide variety of proteins, particularly those that have binding sites for nucleotides like NAD⁺, NADP⁺, ATP, or coenzymes that share structural similarities with the dye's anthraquinone (B42736) backbone.[5] It is also widely used for the purification of albumins.[7]
Experimental Data
The following table summarizes the effect of increasing NaCl concentration on the adsorption of Human Serum Albumin (HSA) to Cibacron Blue F3GA (a form of Reactive Blue 19) immobilized on magnetic silica (B1680970) particles.
| NaCl Concentration (M) | HSA Adsorption (mg/g) | Percentage Decrease in Adsorption (from salt-free) |
| 0 (Salt-free) | 34.9 | 0% |
| 0.1 | Not specified, but decreased | - |
| 0.5 | Not specified, but decreased | - |
| 1.0 | ~14.5 | 58.3% |
Data adapted from a study on HSA adsorption to Cibacron Blue F3GA-attached magnetic silica particles.[2]
Experimental Protocols
Protocol: Determining the Optimal Ionic Strength for Protein Binding
This protocol outlines a general procedure for determining the optimal salt concentration for binding your target protein to a Reactive Blue 19 affinity resin.
-
Resin Equilibration:
-
Pack a column with your Reactive Blue 19 resin.
-
Equilibrate the column with 5-10 column volumes (CV) of a low ionic strength binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Preparation:
-
Prepare your protein sample. If it is in a high-salt buffer, perform a buffer exchange into the low ionic strength binding buffer using dialysis or a desalting column.
-
Divide your protein sample into several aliquots.
-
-
Binding under Different Ionic Strengths:
-
To each aliquot, add NaCl from a concentrated stock solution to achieve a range of final salt concentrations (e.g., 0 M, 50 mM, 100 mM, 200 mM, 500 mM).
-
Apply each aliquot to a separate, equilibrated column (or sequentially to the same column with regeneration in between).
-
Collect the flow-through for each salt concentration.
-
-
Washing:
-
Wash each column with 5-10 CV of the corresponding binding buffer (with the respective NaCl concentration) to remove any unbound protein.
-
Collect the wash fractions.
-
-
Elution:
-
Elute the bound protein from each column using a high ionic strength elution buffer (e.g., binding buffer + 1.5 M NaCl).
-
Collect the elution fractions.
-
-
Analysis:
-
Analyze the protein content of the flow-through, wash, and elution fractions for each salt concentration using a protein assay (e.g., Bradford or BCA) and SDS-PAGE.
-
The optimal ionic strength for binding is the one that results in the highest amount of pure target protein in the elution fraction and the lowest amount in the flow-through and wash fractions.
-
Visualizations
References
- 1. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agscientific.com [agscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Reactive Blue 19 Chromatography Resins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing dye leakage from Reactive Blue 19 (also known as Cibacron Blue F3G-A) chromatography resins.
Frequently Asked Questions (FAQs)
Q1: What is Reactive Blue 19 and why is it used in chromatography?
Reactive Blue 19 is a synthetic dye that is covalently attached to chromatography matrices, such as Sepharose or agarose, to create an affinity resin.[1] This dye has a high affinity for a variety of proteins, particularly those with nucleotide-binding sites like kinases and dehydrogenases, as well as albumin.[1][2] Its broad specificity and stability make it a cost-effective choice for both capture and intermediate purification steps in a protein purification workflow.[3][4]
Q2: What causes the Reactive Blue 19 dye to leak from the resin?
Dye leakage, or leaching, can occur for several reasons:
-
Harsh Chemical Conditions: Exposure to strong acids or bases outside the manufacturer's recommended pH range can hydrolyze the linkage between the dye and the resin matrix.[5]
-
Mechanical Shearing: Excessive flow rates or improper column packing can cause physical breakdown of the resin beads, releasing dye molecules.
-
Ionic Interactions: High molarity salts under certain pH conditions can disrupt the ionic interactions between the dye and the resin matrix.[3]
-
Proteolytic Activity: The presence of proteases in the sample may degrade the resin matrix over time, leading to dye release.
Q3: Is the leached dye toxic?
Studies on the in vitro and in vivo toxicity of some reactive dyes, including Reactive Blue, have shown a lack of toxicity at the concentrations typically encountered in chromatography leachates.[6] However, in pharmaceutical manufacturing, any process-related impurity, including leached dye, must be monitored and controlled to be within acceptable limits to ensure product safety and quality.[3]
Q4: How can I visually identify a dye leakage problem?
The most obvious sign of dye leakage is a bluish coloration in your eluted fractions or downstream processing equipment.[3] Over time, you may also notice that the top of the resin bed in your column becomes a darker blue than the rest of the column, which can indicate an accumulation of leached dye that has re-adsorbed to the matrix.[3]
Q5: My protein is not binding to the resin. What could be the issue?
Several factors could contribute to poor protein binding:
-
Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical. Ensure the pH is optimized for your target protein's interaction with the dye.[7][8]
-
Resin Fouling: The resin may be fouled with precipitated proteins or lipids from previous runs. A rigorous cleaning-in-place (CIP) procedure is necessary.
-
Competitive Inhibitors: The presence of nucleotides or other molecules that bind to the same site as your protein can prevent its binding.
-
Sample Overload: Exceeding the binding capacity of the resin will result in the target protein flowing through the column.
Troubleshooting Guides
Problem 1: Visible Blue Color in Elution Fractions
This indicates significant dye leakage. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for visible dye leakage.
Problem 2: Decreased Binding Capacity Over Time
A gradual loss of binding capacity can be due to resin fouling or degradation.
Troubleshooting Steps:
-
Review Cleaning Procedures: Ensure that your cleaning-in-place (CIP) protocols are sufficient to remove all precipitated proteins and lipids.
-
Implement a Stripping Protocol: If a standard CIP is not effective, a more stringent stripping protocol may be necessary to remove irreversibly bound substances.
-
Check for Microbial Growth: If the resin has been stored improperly, microbial growth can clog the pores and reduce binding capacity. Sanitize the column according to the manufacturer's instructions.
-
Evaluate Resin Lifespan: Chromatography resins have a finite number of cycles they can endure. Track the number of uses for your resin and consider retiring it if it has exceeded its expected lifespan.
Quantitative Data Summary
| Parameter | Value | Reference |
| Binding Capacity (Human Serum Albumin) | >18 mg/mL of resin | [9] |
| Spectrophotometric λmax for Reactive Blue 19 | 610 nm | [3] |
| Limit of Detection (LOD) for Spectrophotometric Assay | 0.0005 ppm (0.5 ppb) | [3] |
| Limit of Quantitation (LOQ) for Spectrophotometric Assay | 0.0005 ppm (0.5 ppb) | [3] |
| HPLC-DAD-MS Lower Limit of Quantitation | 1.29 ± 0.47 µg/mL | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Quantification of Reactive Blue 19 Leakage
This method is suitable for a quick estimation of dye concentration in your samples.
Materials:
-
UV-Vis Spectrophotometer
-
Reactive Blue 19 (Cibacron Blue F3GA) powder
-
Purified water or appropriate buffer
-
10 mL volumetric flask
-
Pipettes
Procedure:
-
Standard Preparation:
-
Sample Measurement:
-
Measure the absorbance of your elution fractions and standards at 610 nm using a spectrophotometer.[3]
-
Use the same buffer as your samples as a blank.
-
-
Calculation:
-
Construct a standard curve by plotting absorbance versus concentration.
-
Determine the concentration of Reactive Blue 19 in your samples by interpolating their absorbance values on the standard curve.
-
Caption: Workflow for spectrophotometric dye leakage quantification.
Protocol 2: Resin Stripping and Cleaning-in-Place (CIP)
This protocol is designed to remove tightly bound proteins, lipids, and leached dye from the resin.
Materials:
-
0.1 M NaOH
-
2 M Potassium Thiocyanate (B1210189) or 6 M Guanidine (B92328) Hydrochloride
-
70% Ethanol
-
Binding Buffer
Procedure:
-
Caustic Wash: Wash the column with 4 bed volumes of 0.1 M NaOH at a low flow rate (e.g., 40 cm/h).[11]
-
Chaotropic Agent Wash: Wash the column with 3-4 bed volumes of 2 M potassium thiocyanate or 2 bed volumes of 6 M guanidine hydrochloride.[9][11]
-
Organic Solvent Wash (Optional, for hydrophobic contaminants): Wash with 3-4 bed volumes of 70% ethanol.[11]
-
Re-equilibration: Immediately wash the column with at least 5 bed volumes of sterile-filtered binding buffer until the pH and conductivity are stable.[9][11]
Note: Always consult your specific resin manufacturer's instructions for recommended cleaning and regeneration protocols, as they may vary.
References
- 1. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. researchgate.net [researchgate.net]
- 5. chromsoc.jp [chromsoc.jp]
- 6. [Studies of in vitro and in vivo toxicity of dyes used in affinity chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 9. prep-hplc.com [prep-hplc.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Impact of temperature on the binding kinetics of Reactive Blue 19
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Blue 19. Our resources are designed to assist you in overcoming common challenges and ensuring the accuracy and reproducibility of your binding kinetics experiments.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Binding Affinity Results
Symptoms:
-
High variability in calculated Kd (dissociation constant) values across replicate experiments.
-
Lack of a clear saturation binding curve.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Ensure a stable and accurately controlled incubation temperature. Even minor fluctuations can significantly impact binding kinetics. Use a calibrated water bath or incubator. |
| Inaccurate Reagent Concentration | Verify the concentration of Reactive Blue 19 and the binding partner using a reliable method such as UV-Vis spectroscopy. |
| Equilibration Time | The incubation time may be insufficient to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time where binding is stable.[1][2] |
| pH of Buffer | The binding of Reactive Blue 19 is often pH-dependent, with optimal binding typically occurring in acidic conditions.[1][3][4] Verify and maintain a consistent pH throughout the experiment. |
| Adsorbent/Binding Partner Instability | Assess the stability of your adsorbent or binding partner under the experimental conditions (temperature, pH). Degradation can lead to inconsistent results. |
Issue 2: High Background Signal or Non-Specific Binding
Symptoms:
-
High signal in control experiments lacking one of the binding partners.
-
Difficulty in achieving a low baseline signal.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal Blocking | If using a solid-phase assay (e.g., ELISA, beads), ensure that blocking steps are adequate to prevent non-specific adsorption to the surface. |
| Excessive Concentration of Labeled Ligand | Titrate the concentration of Reactive Blue 19 to find the optimal concentration that provides a good signal-to-noise ratio without excessive background. |
| Inadequate Washing Steps | Optimize the number and duration of washing steps to effectively remove unbound Reactive Blue 19 without disrupting specific binding. |
| Hydrophobic or Electrostatic Interactions | The buffer composition may promote non-specific interactions. Consider adjusting the ionic strength or adding a non-ionic detergent (e.g., Tween-20) to the buffer.[5] |
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the binding kinetics of Reactive Blue 19?
A1: The effect of temperature on the binding kinetics of Reactive Blue 19 depends on the nature of the interaction and the specific adsorbent or binding partner. The process can be either exothermic or endothermic.
-
Exothermic Process: The binding affinity decreases as the temperature increases. This suggests that the binding is an energetically favorable process that releases heat.[3]
-
Endothermic Process: The binding affinity increases with an increase in temperature. This indicates that the binding process requires energy input to occur.[1][6][7]
It is crucial to determine the thermodynamic nature of your specific binding system by conducting experiments at different temperatures.
Q2: What is the typical kinetic model that describes the binding of Reactive Blue 19?
A2: Several studies have shown that the binding kinetics of Reactive Blue 19 often follow a pseudo-second-order model.[3][4][7][8][9][10] This model assumes that the rate-limiting step is the binding event itself and that the binding capacity is proportional to the square of the number of unoccupied binding sites.
Q3: What is the optimal pH for Reactive Blue 19 binding experiments?
A3: The optimal pH for Reactive Blue 19 binding is typically in the acidic range.[1][3][4] The specific optimal pH can vary depending on the adsorbent material but is often found to be below pH 3.[1][3] It is recommended to perform a pH optimization experiment for your specific system.
Q4: How can I determine the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for the binding of Reactive Blue 19?
A4: To determine the thermodynamic parameters, you need to perform binding experiments at a range of different temperatures. The Gibbs free energy change (ΔG°) can be calculated at each temperature from the binding constant. The enthalpy (ΔH°) and entropy (ΔS°) changes can then be determined from the van't Hoff plot, which is a plot of ln(Keq) versus 1/T. The negative values of ΔG° indicate a spontaneous process.[1] A positive ΔH° suggests an endothermic process, while a negative ΔH° indicates an exothermic process.[1][6]
Experimental Protocols
General Protocol for Batch Adsorption Studies
This protocol outlines a general procedure for investigating the effect of temperature on the binding of Reactive Blue 19 to an adsorbent.
-
Preparation of Reagents:
-
Prepare a stock solution of Reactive Blue 19 in deionized water.
-
Prepare the desired buffer solution and adjust the pH to the optimal value (typically acidic).
-
Prepare the adsorbent material at a known concentration.
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of the adsorbent.
-
Add a fixed volume of the Reactive Blue 19 solution at a known initial concentration to each tube.
-
Place the tubes in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C, 40°C, 60°C).[3]
-
Incubate the tubes for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
Centrifuge the tubes to pellet the adsorbent with the bound Reactive Blue 19.
-
Carefully collect the supernatant containing the unbound dye.
-
-
Quantification of Unbound Ligand:
-
Measure the absorbance of the supernatant at the maximum wavelength of Reactive Blue 19 (approximately 592 nm) using a UV-Vis spectrophotometer.[2]
-
Determine the concentration of unbound Reactive Blue 19 using a standard calibration curve.
-
-
Data Analysis:
-
Calculate the amount of Reactive Blue 19 bound to the adsorbent at equilibrium (qe) using the following equation: qe = (C0 - Ce) * V / m Where:
-
C0 is the initial concentration of Reactive Blue 19.
-
Ce is the equilibrium concentration of unbound Reactive Blue 19.
-
V is the volume of the solution.
-
m is the mass of the adsorbent.
-
-
Analyze the data using appropriate kinetic and isotherm models (e.g., pseudo-second-order, Langmuir, Freundlich).
-
Data Presentation
Table 1: Effect of Temperature on the Adsorption Capacity of Reactive Blue 19 on Nanohydroxyapatite
| Temperature (°C) | Adsorption Capacity (mg/g) |
| 20 | > 30 |
| 40 | ~25 |
| 60 | < 25 |
Data derived from a study by Ciobanu et al., which showed an exothermic adsorption process.[3]
Table 2: Effect of Temperature on the Adsorption Capacity of Reactive Blue 19 on Carbon Nanotubes
| Adsorbent | Temperature (K) | Maximum Sorption Capacity (mg/g) |
| MWCNT | 298 | < 450 |
| MWCNT | 323 | 450 |
| SWCNT | 298 | < 550 |
| SWCNT | 323 | 550 |
Data from a study by Rafiee and Jahangiri-rad, indicating an endothermic adsorption process.[1]
Visualizations
Caption: A generalized workflow for a Reactive Blue 19 binding kinetics experiment.
Caption: The dual impact of temperature on Reactive Blue 19 binding affinity.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. archive.sciendo.com [archive.sciendo.com]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Ionic Strength and Temperature on the Adsorption of Reactive Black 5 Dye by Activated Carbon: Kinetics, Mechanisms and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
- 7. Adsorption Behaviors of Cationic Methylene Blue and Anionic Reactive Blue 19 Dyes onto Nano-Carbon Adsorbent Carbonized from Small Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.iau.ir [journals.iau.ir]
- 10. Equilibrium and Kinetics Study of Reactive Blue 19 Dye from Aqueous Solution by a Rapid Adsorption Approach to Degradation [journals.iau.ir]
Technical Support Center: Overcoming Issues with Remazol Brilliant Blue R in Protein Staining
Welcome to the technical support center for Remazol Brilliant Blue R (RBBR) protein staining. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during protein staining experiments using RBBR.
Frequently Asked Questions (FAQs)
1. What is Remazol Brilliant Blue R (RBBR) and how does it work for protein staining?
Remazol Brilliant Blue R is a reactive anthraquinone (B42736) dye.[1] Unlike traditional stains like Coomassie Brilliant Blue that bind non-covalently, RBBR forms a covalent bond with proteins.[1] This reaction typically occurs under alkaline conditions, where the dye's reactive group forms a stable link with amino acid residues on the protein.[1] This covalent attachment allows for "pre-staining" of proteins before electrophoresis, enabling visualization of the protein bands during the run.[1][2]
2. What are the main advantages of using RBBR for protein staining?
The primary advantage of RBBR is the ability to pre-stain proteins, which offers several benefits:
-
Real-time visualization: Protein separation can be monitored during electrophoresis.[1]
-
Speed: It can eliminate the need for post-staining and destaining steps, saving significant time.[2]
-
Good resolution and low background: When used as a pre-stain, it can result in well-defined bands with clear backgrounds.[2]
3. Can RBBR staining be used for quantitative analysis?
While RBBR can provide a visual estimation of protein quantity, its suitability for precise quantitative analysis can be challenging. The covalent binding may not be uniform across all proteins, and it can alter the protein's mobility, which might affect densitometric measurements. For accurate quantification, it is recommended to use stains with a well-established linear dynamic range, such as certain fluorescent dyes or colloidal Coomassie stains.[3]
4. Is RBBR staining compatible with downstream applications like mass spectrometry?
The compatibility of RBBR with mass spectrometry (MS) is not as straightforward as with stains like Coomassie Brilliant Blue. Since RBBR forms a covalent bond with the protein, the dye molecule remains attached to the peptides after digestion, which can interfere with MS analysis by altering the mass-to-charge ratio of the peptides. While some studies suggest that eluted proteins from pre-stained gels retain immunological reactivity, specific protocols for MS analysis of RBBR-stained proteins are not widely established.[2] It is generally recommended to use MS-compatible stains like Coomassie or silver staining for applications requiring mass spectrometry.[4]
Troubleshooting Guides
Issue 1: Weak or No Staining of Protein Bands
| Possible Cause | Recommended Solution |
| Inefficient Covalent Labeling | Ensure the pH of the staining reaction is alkaline (around pH 10) as the covalent linkage of Remazol dyes is performed under these conditions.[1] Prepare fresh staining solution and verify the pH. |
| Increase the incubation time or temperature. A typical incubation is 60 minutes at 60°C.[1] | |
| Insufficient Dye Concentration | Optimize the final concentration of RBBR in the staining solution. A common starting point is 2 mg/mL.[1] |
| Low Protein Concentration | The amount of protein in the sample may be below the detection limit of the stain. Try to concentrate the protein sample before staining. |
| Interfering Substances in Sample Buffer | Components in the sample buffer, such as high concentrations of reducing agents, may interfere with the staining reaction. Consider a buffer exchange step before staining. |
Issue 2: High Background Staining
| Possible Cause | Recommended Solution |
| Excess Unbound Dye | After the pre-staining reaction, remove excess, unbound dye before loading the sample on the gel. This can be achieved by protein precipitation (e.g., with acetone) followed by resuspension in sample buffer, or by using a spin column to separate the protein-dye conjugate from free dye. |
| Dye Precipitation | RBBR can sometimes precipitate in the staining solution, leading to speckles on the gel. Ensure the dye is fully dissolved. Filter the staining solution before use if necessary. |
| Residual SDS Interference | If performing post-staining, residual SDS in the gel can contribute to high background. Wash the gel with water or a fixing solution before staining to remove excess SDS.[5] |
Issue 3: Altered Protein Mobility and Smeared Bands
| Possible Cause | Recommended Solution |
| Covalent Modification of Proteins | The covalent attachment of RBBR adds to the molecular weight of the protein and can alter its charge, leading to a shift in its migration pattern on the gel.[1][2] This is an inherent property of pre-staining with reactive dyes. |
| Always run an unstained control of the same protein sample alongside the pre-stained sample to accurately assess the mobility shift. | |
| Protein Aggregation | The incubation step at an elevated temperature during pre-staining can sometimes lead to protein aggregation, resulting in smeared bands. |
| Try optimizing the incubation temperature and time. A lower temperature for a longer duration might reduce aggregation. | |
| Ensure that the sample is fully solubilized in the loading buffer before applying it to the gel. | |
| Incomplete Reaction | An incomplete staining reaction can result in a mixed population of stained and unstained proteins, leading to diffuse or multiple bands for a single protein. |
| Ensure optimal reaction conditions (pH, temperature, time) to drive the staining reaction to completion. |
Data Presentation: Comparison of Protein Staining Methods
The following table summarizes the key characteristics of RBBR in comparison to other common protein staining methods.
| Feature | Remazol Brilliant Blue R (Pre-stain) | Coomassie Brilliant Blue R-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~0.25 µg[6] | 30-100 ng[6][7] | 0.25-5 ng[3][8] | 0.25-8 ng[3] |
| Linear Dynamic Range | Narrow | Moderate | Narrow[4] | Wide (up to 4 orders of magnitude)[9] |
| Staining Time | ~1-2 hours (pre-electrophoresis)[1][2] | Staining: 1-2 hours; Destaining: hours to overnight | Minutes to hours | ~3 hours |
| Mass Spectrometry Compatibility | Not recommended due to covalent modification | Yes, after destaining[4] | Limited, protocol-dependent[4] | Yes[4] |
| Ease of Use | Moderate (requires pre-incubation step) | Simple | Complex, multi-step | Simple |
| Visualization | Visible light (during and after run) | Visible light | Visible light | UV or fluorescence scanner |
Experimental Protocols
Protocol 1: Covalent Pre-Staining of Proteins with Remazol Brilliant Blue R for SDS-PAGE
This protocol is adapted from methodologies for creating pre-stained protein markers.[1]
Materials:
-
Protein sample
-
100 mM Sodium Carbonate buffer (pH 10.0)
-
Remazol Brilliant Blue R dye solution (10 mg/mL in 10% SDS)
-
2x SDS-PAGE sample loading buffer (with reducing agent)
-
Crystalline lysine (B10760008)
-
Microcentrifuge tubes
-
Heating block or water bath at 60°C
Procedure:
-
Prepare the Protein Sample: In a microcentrifuge tube, mix your protein sample with an equal volume of 100 mM Sodium Carbonate buffer (pH 10.0).
-
Add the Dye: Add the Remazol Brilliant Blue R dye solution to the protein mixture to a final concentration of approximately 2 mg/mL.
-
Incubation: Incubate the mixture at 60°C for 30-60 minutes to facilitate the covalent reaction.[1]
-
Stop the Reaction: Quench the reaction by adding a small amount of crystalline lysine. The lysine will react with any remaining free dye.
-
Prepare for Electrophoresis: Add an equal volume of 2x SDS-PAGE sample loading buffer to the stained protein solution.
-
Heat Denaturation: Heat the sample at 95-100°C for 5-10 minutes.
-
Load the Gel: Load the desired amount of the pre-stained protein sample onto your SDS-PAGE gel.
-
Electrophoresis: Run the gel according to your standard protocol. You should be able to visualize the blue-stained protein bands migrating through the gel.
Workflow for RBBR Pre-Staining
Caption: Workflow for pre-staining proteins with RBBR.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Weak or No Staining
This decision tree illustrates a logical approach to troubleshooting faint or absent protein bands when using RBBR pre-staining.
Caption: Troubleshooting decision tree for weak RBBR staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Remazol Brilliant Blue as a pre-stain for the immediate visualization of human serum proteins on polyacrylamide gel disc electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 9. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]
Validation & Comparative
A Head-to-Head Comparison: C.I. Reactive Blue 19 vs. Cibacron Blue F3G-A for Protein Purification
For researchers, scientists, and drug development professionals engaged in protein purification, the choice of affinity chromatography ligand is a critical determinant of yield, purity, and efficiency. Among the diverse array of available ligands, triazine dyes have long been valued for their broad applicability and cost-effectiveness. This guide provides a detailed, objective comparison of two prominent blue dyes, C.I. Reactive Blue 19 and Cibacron Blue F3G-A, to aid in the selection of the optimal matrix for your specific protein purification needs.
At a Glance: Key Differences and Structural Insights
While both C.I. Reactive Blue 19 and Cibacron Blue F3G-A are anthraquinone-based reactive dyes, their distinct chemical structures underpin their differing specificities and performance in protein purification.
C.I. Reactive Blue 19 , also known as Remazol Brilliant Blue R, is a smaller, simpler anthraquinone (B42736) dye. Its structure is characterized by a sulfated ethylsulfonyl group, which is the reactive handle for immobilization onto a chromatography matrix.
Cibacron Blue F3G-A , on the other hand, is a larger and more complex molecule. It features a triazine ring system, which contributes to its well-documented pseudo-affinity for a wide range of proteins, particularly those with nucleotide-binding sites.[1] This structural complexity allows for a variety of interactions with proteins, including ionic, hydrophobic, and hydrogen bonding.
Performance in Protein Purification: A Comparative Analysis
Direct comparative studies under identical experimental conditions for C.I. Reactive Blue 19 and Cibacron Blue F3G-A are limited in the scientific literature. However, by examining their applications and performance data from various studies, we can draw valuable insights into their respective strengths.
Binding Specificity and Applications
Cibacron Blue F3G-A is renowned for its ability to bind a broad spectrum of proteins, making it a versatile tool for initial purification steps.[2] Its structural resemblance to nucleotide cofactors like NAD⁺ and ATP allows it to effectively capture dehydrogenases, kinases, and other nucleotide-dependent enzymes.[3][4] Furthermore, it exhibits a strong affinity for serum albumin, making it a popular choice for albumin depletion from plasma or serum samples.[5][6][7] It has also been successfully used to purify other proteins such as interferons and DNA antibodies.[2][8]
C.I. Reactive Blue 19 has also been employed in protein purification, although it is more widely known for its use in the textile industry.[9] Its interactions with proteins are generally considered to be less specific than those of Cibacron Blue F3G-A, often involving a combination of electrostatic and hydrophobic interactions. It has been used for the purification of various proteins, but detailed studies on its binding specificity are less common.
Quantitative Performance Data
The following tables summarize quantitative data on the binding capacities of each dye for specific proteins as reported in various studies. It is crucial to note that these values are not directly comparable due to differences in the experimental conditions, such as the support matrix, ligand density, pH, and ionic strength.
Table 1: Reported Binding Capacities for Cibacron Blue F3G-A
| Protein | Support Matrix | Binding Capacity | Reference |
| Human Serum Albumin (HSA) | Magnetic microcryogels | 149.25 mg/mL | [5] |
| Human Serum Albumin (HSA) | Polyamide hollow-fiber | 230 mg/g | [10] |
| Human Serum Albumin (HSA) | Magnetic silica (B1680970) particles | 48.6 mg/g | [6] |
| Bovine Serum Albumin (BSA) | Polyvinyl alcohol (PVA) nanofiber | 793.7 mg/g | [11] |
| NAD(P)H:quinone reductase | Agarose | High recovery (up to 95%) | [12] |
Table 2: Reported Adsorption Capacities for C.I. Reactive Blue 19
| Adsorbate | Adsorbent | Adsorption Capacity | Reference |
| Anionic Reactive Blue 19 | Nano-Carbon material | 79.54 mg/g | [13] |
| Anionic Reactive Blue 19 | Nano-Carbon material | 116.01 mg/g (maximum monolayer) | [13] |
Note: The data for C.I. Reactive Blue 19 primarily reflects its adsorption characteristics in wastewater treatment studies, as specific binding capacity data for protein purification is limited in the available literature.
Experimental Protocols: A Guide to Implementation
The following sections provide generalized experimental protocols for affinity chromatography using C.I. Reactive Blue 19 and Cibacron Blue F3G-A. These should be optimized for each specific protein and application.
General Workflow for Dye-Ligand Affinity Chromatography
The fundamental steps for protein purification using either dye are similar and can be visualized in the following workflow diagram.
References
- 1. agscientific.com [agscientific.com]
- 2. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Triazine Dye, Cibacron Blue F3GA, Decreases Oxacillin Resistance Levels in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of DNA antibodies using cibacron blue F3GA affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification by cibacron blue F3GA dye affinity chromatography and comparison of NAD(P)H:quinone reductase (E.C.1.6.99.2) from rat liver cytosol and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adsorption Behaviors of Cationic Methylene Blue and Anionic Reactive Blue 19 Dyes onto Nano-Carbon Adsorbent Carbonized from Small Precursors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for C.I. Reactive Blue 19 in Affinity Chromatography
For researchers, scientists, and drug development professionals seeking effective protein purification methods, C.I. Reactive Blue 19, also known as Cibacron Blue F3G-A, has long been a staple in affinity chromatography. Its ability to act as a pseudo-affinity ligand, mimicking the structure of nucleotide cofactors, allows for the purification of a wide range of proteins, including dehydrogenases, kinases, and serum albumin.[1][2][3] However, the landscape of affinity chromatography has evolved, offering a variety of alternatives that can provide different selectivities, higher purities, or more tailored purification strategies. This guide provides an objective comparison of prominent alternatives to C.I. Reactive Blue 19, supported by experimental data and detailed protocols.
Overview of C.I. Reactive Blue 19 and its Alternatives
C.I. Reactive Blue 19 belongs to a class of triazine dyes that can be easily immobilized on chromatography matrices.[4][5] These dyes are valued for their low cost, high protein binding capacity, and resistance to chemical and enzymatic degradation.[5][6] The primary alternatives also come from the family of reactive dyes, each with unique chromophores and binding characteristics. Additionally, the development of "biomimetic" ligands represents a more rational design approach to achieving highly specific protein interactions.[6][7][8]
The most common alternatives to C.I. Reactive Blue 19 include:
-
Procion Blue H-B: It is important to note that Procion Blue H-B is chemically identical to C.I. Reactive Blue 19 and Cibacron Blue F3G-A, simply marketed under a different trade name.[7]
-
Blue MX-R (Reactive Blue 4): A dichlorotriazine dye that has proven effective for the purification of proteins like lactate (B86563) dehydrogenase and lysozyme.[4]
-
Red HE-3B (Reactive Red 120): This dye exhibits a notable difference in selectivity compared to blue dyes, showing a preference for NADP+-dependent dehydrogenases, whereas C.I. Reactive Blue 19 favors NAD+-dependent ones.[4]
-
Other Reactive Dyes: A broad range of other colored reactive dyes, such as Yellow H-A and Brown MX-5BR, have also been utilized in affinity chromatography, each offering potentially unique selectivities for different target proteins.[4]
Performance Comparison of Affinity Dyes
The choice of an appropriate affinity dye is critical for successful protein purification. The following table summarizes key performance indicators for C.I. Reactive Blue 19 and its alternatives based on available experimental data.
| Ligand | Target Protein(s) | Binding Capacity | Purity Achieved | Elution Conditions | Reference(s) |
| C.I. Reactive Blue 19 (Cibacron Blue F3G-A) | Human Serum Albumin (HSA) | 48.6 mg/g of magnetic silica (B1680970) particles | ~97% removal from artificial plasma | 1.0 M NaCl | [9][10] |
| Interferon | Not specified | 97.6% | Not specified | [4] | |
| Hepatitis B surface antigen | >99.5% retention | Not specified | Not specified | [11] | |
| Blue MX-R (Reactive Blue 4) | Lysozyme, Bovine Serum Albumin (BSA) | Not specified | Effective separation of Lysozyme and BSA | Not specified | [4] |
| Red HE-3B (Reactive Red 120) | Enterotoxins A, B, and C2 from Staphylococcus aureus | Not specified | Not specified | 60 mM and 150 mM phosphate | [4] |
| CoA synthase | Not specified | Not specified | Not specified | [12] | |
| Brown MX-5BR (Reactive Brown 10) | Tryptophanyl-tRNA synthetase | Not specified | Successful elution | Elution with Trp | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of dye-ligand affinity chromatography. Below are representative protocols for the immobilization of a triazine dye and a general protein purification workflow.
Protocol 1: Immobilization of a Triazine Dye to an Agarose (B213101) Support
This protocol describes the covalent coupling of a reactive dye containing a chlorotriazine group to a hydroxyl-containing support matrix like agarose (e.g., Sepharose).
Materials:
-
Agarose-based support (e.g., Sepharose CL-6B)
-
Triazine dye (e.g., C.I. Reactive Blue 19)
-
Sodium carbonate (Na2CO3)
-
Sodium chloride (NaCl)
-
Acetone
-
Distilled water
Procedure:
-
Activation of the Support: Wash the agarose gel (10 g) thoroughly with distilled water.
-
Dye Solution Preparation: Dissolve the triazine dye (0.1 g) in distilled water (100 mL).
-
Coupling Reaction:
-
Suspend the washed agarose gel in the dye solution.
-
Add solid sodium carbonate to a final concentration of 2% (w/v) to raise the pH and facilitate the coupling reaction.
-
The reaction proceeds by nucleophilic substitution, where the hydroxyl groups of the agarose attack the carbon atom of the triazine ring, displacing the chlorine atom and forming a stable ether linkage.
-
Allow the reaction to proceed for 2-3 hours at a controlled temperature (e.g., 40-60°C) with gentle stirring.
-
-
Washing: After the coupling reaction, wash the dye-ligand-agarose extensively with distilled water to remove any unbound dye. Follow this with washes of a high ionic strength solution (e.g., 1 M NaCl) to remove any non-covalently bound dye, and then again with distilled water until the wash solution is colorless.
-
Storage: Store the prepared affinity medium in a suitable buffer (e.g., phosphate-buffered saline with a preservative like 0.02% sodium azide) at 4°C.
Protocol 2: General Protein Purification using a Dye-Ligand Affinity Column
This protocol outlines the steps for purifying a target protein from a complex mixture.
Materials:
-
Prepared dye-ligand affinity column
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., Equilibration buffer containing 1 M NaCl, or a specific substrate/cofactor)
-
Protein sample (clarified by centrifugation or filtration)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of equilibration buffer at a constant flow rate.
-
Sample Application: Apply the clarified protein sample to the column. The flow rate should be slow enough to allow for efficient binding of the target protein to the immobilized dye.
-
Washing: Wash the column with several column volumes of equilibration buffer to remove any unbound or weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound target protein from the column. This can be achieved by:
-
Non-specific elution: Increasing the ionic strength of the buffer (e.g., using a linear gradient or a step gradient of NaCl). This disrupts the electrostatic interactions between the protein and the dye.
-
Specific elution: Including a competing ligand in the elution buffer (e.g., the natural substrate or cofactor for the target enzyme like ATP or NADH). This will displace the target protein from the dye ligand.
-
-
Fraction Collection: Collect the eluted fractions and monitor the protein content (e.g., by measuring absorbance at 280 nm) and/or the activity of the target protein.
-
Column Regeneration: After elution, regenerate the column by washing it with a high ionic strength buffer, followed by the equilibration buffer. The column can then be stored for future use.
Visualizing Experimental Workflows
To better illustrate the processes involved in dye-ligand affinity chromatography, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Dye-ligand affinity chromatography: the interaction of Cibacron Blue F3GA with proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Dye-ligand affinity chromatography - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cibacron Blue F3GA ligand dye-based magnetic silica particles for the albumin purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Binding of hepatitis virus particles to immobilised procion blue-HB and cibacron blue 3GA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dye-Ligand Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating Protein Purity Post-Reactive Blue 19 Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for validating protein purity following purification using Reactive Blue 19 affinity chromatography. We present a summary of quantitative data, detailed experimental protocols for key methods, and visualizations to aid in understanding the experimental workflows and decision-making processes.
Introduction
Reactive Blue 19 chromatography is a widely used affinity purification method that utilizes a triazine dye ligand to bind a variety of proteins, particularly those with nucleotide-binding sites such as kinases, dehydrogenases, and albumin. After elution, it is crucial to accurately assess the purity of the target protein and identify any remaining contaminants. This guide compares the performance of several common validation methods: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), High-Performance Liquid Chromatography (HPLC) in both size-exclusion and reversed-phase modes, and Mass Spectrometry (MS).
Quantitative Data Presentation
The following table summarizes the typical performance of different methods for validating protein purity after Reactive Blue 19 chromatography. The data presented is a representative compilation based on the expected outcomes for a model protein, such as lactate (B86563) dehydrogenase or serum albumin.
| Validation Method | Parameter | Typical Performance | Notes |
| SDS-PAGE | Estimated Purity | >95% (by densitometry) | Provides a good visual estimation of purity and molecular weight.[1][2] |
| Limit of Detection | ~10-50 ng/band (Coomassie) | Silver staining can increase sensitivity to ~1-5 ng/band.[3] | |
| Resolution | Moderate | May not resolve proteins of very similar molecular weight.[4] | |
| Size-Exclusion HPLC (SEC-HPLC) | Purity (Monomer Content) | >98% | Excellent for quantifying aggregates and fragments.[5][6] |
| Limit of Detection | ~ng range | Dependent on the detector used (e.g., UV, fluorescence).[7] | |
| Resolution | High for size variants | Separates molecules based on their hydrodynamic radius.[8] | |
| Reversed-Phase HPLC (RP-HPLC) | Purity (Peak Area) | >99% | High resolving power for closely related protein isoforms.[7][9] |
| Limit of Detection | ~ng range | Highly sensitive, especially when coupled with MS.[7][10] | |
| Resolution | Very High | Can separate proteins differing by a single amino acid.[9] | |
| Mass Spectrometry (MS) | Purity (Relative Abundance) | >99.5% | Provides the most accurate assessment of purity and identifies impurities. |
| Limit of Detection | ~ppm (parts per million) | Extremely sensitive for detecting trace-level contaminants.[11][12] | |
| Resolution | Very High | Can identify post-translational modifications and sequence variants.[13] |
Experimental Protocols
Detailed methodologies for the key validation techniques are provided below.
1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight.[1] The protein sample is denatured and coated with a negative charge by the detergent SDS, and then subjected to an electric field in a polyacrylamide gel matrix.[14][15]
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load 10-20 µL of the prepared sample into the wells of a pre-cast or hand-cast polyacrylamide gel (e.g., 4-20% gradient gel).
-
Include a molecular weight marker in an adjacent lane.[1]
-
Run the gel in 1x SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.[16]
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.[1]
-
Analyze the gel by visual inspection for the presence of a single major band at the expected molecular weight. Purity can be estimated using densitometry software.[1]
-
2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
SEC-HPLC separates molecules based on their size in solution.[5][6] It is particularly useful for detecting and quantifying aggregates and fragments of the purified protein.
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer containing 150-200 mM NaCl, pH 6.8-7.4.[5][8]
-
Filter the mobile phase through a 0.22 µm filter and degas it.[5]
-
-
Chromatography:
-
Equilibrate a suitable SEC column (e.g., with a pore size appropriate for the target protein's molecular weight) with the mobile phase until a stable baseline is achieved.[5]
-
Inject 20-100 µL of the protein sample (at a concentration of 0.1-1 mg/mL).
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).[6]
-
Monitor the elution profile using a UV detector at 280 nm.[6]
-
-
Data Analysis:
-
The major peak should correspond to the monomeric form of the target protein.
-
Peaks eluting earlier represent aggregates, while later-eluting peaks correspond to fragments.
-
Calculate the percentage purity by integrating the peak areas.
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates proteins based on their hydrophobicity.[9][10] It offers very high resolution and is excellent for detecting closely related impurities.
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[17]
-
-
Filter and degas both mobile phases.
-
-
Chromatography:
-
Equilibrate a C4 or C18 reversed-phase column with Mobile Phase A.
-
Inject the protein sample.
-
Elute the proteins using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 95% B over 30-60 minutes).[17]
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
A pure protein should ideally yield a single, sharp peak.
-
The presence of other peaks indicates impurities.
-
Calculate the percentage purity based on the relative peak areas.
-
4. Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate determination of the protein's molecular weight and can identify and quantify impurities with high sensitivity.[18]
-
Sample Preparation:
-
The protein sample may be analyzed intact or after enzymatic digestion (e.g., with trypsin) for peptide mapping.[19]
-
For intact mass analysis, the sample is desalted using a C4 ZipTip or dialysis.
-
For peptide mapping, the protein is denatured, reduced, alkylated, and then digested. The resulting peptides are desalted.[19]
-
-
Mass Analysis:
-
Data Analysis:
-
For intact protein, the major peak in the deconvoluted spectrum should correspond to the expected molecular weight of the target protein.
-
For peptide mapping, the identified peptides should cover a high percentage of the target protein's sequence.
-
Impurities are identified by searching the MS and MS/MS data against a protein database. The relative abundance of impurity peptides can be used to quantify their levels.[13]
-
Mandatory Visualizations
Caption: Experimental workflow for protein purity validation.
Caption: Comparison of protein purity validation methods.
References
- 1. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 2. Purification and Characterization of Bovine Serum Albumin Using Chromatographic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.hsr.it [research.hsr.it]
- 4. Native SDS-PAGE: High Resolution Electrophoretic Separation of Proteins With Retention of Native Properties Including Bound Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. What is the SEC-HPLC Method for Determining Protein Purity? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Principles, Advantages, and Applications of HPLC-Based Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. Assessing protein purity using SDS PAGE [protocols.io]
- 16. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 17. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 18. Protein Mass Spectrometry [sigmaaldrich.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Spectrophotometric Quantification of C.I. Reactive Blue 19
For researchers and professionals in drug development and related scientific fields, accurate quantification of dyes such as C.I. Reactive Blue 19 is crucial for various applications, from monitoring reaction kinetics to assessing the efficacy of dye removal processes. This guide provides a detailed comparison of spectrophotometry and an alternative method, High-Performance Liquid Chromatography (HPLC), for the quantification of C.I. Reactive Blue 19, supported by experimental data and protocols.
Comparison of Quantification Methods
The selection of a suitable analytical method for quantifying C.I. Reactive Blue 19 depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. While spectrophotometry offers a straightforward and cost-effective approach, chromatographic techniques like HPLC provide higher specificity and sensitivity, which are critical when dealing with complex mixtures or trace amounts.
| Feature | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC-DAD-MS) |
| Principle | Measures the absorbance of light at a specific wavelength, which is directly proportional to the concentration of the dye in solution (Beer-Lambert Law).[1][2][3] | Separates the components of a mixture based on their differential partitioning between a mobile phase and a stationary phase, followed by detection using a diode-array detector and mass spectrometer.[4] |
| Linear Range | 0.6–15.0 mg L-1[5] | 0.5–40 µg/mL[4] |
| Molar Absorptivity | 7.0×103 M-1 cm-1 (at 596.0 nm)[5] | Not Applicable |
| Detection Limit | 0.17 mg L-1[5] | Lower Limit of Quantitation = 1.29 ± 0.47 µg/mL[4] |
| Quantification Limit | 0.45 mg L-1[5] | Not explicitly stated, but the lower limit of quantitation is provided. |
| Accuracy | Dependent on calibration standards and potential interferences. | Mean Percentage Error = 5.17 ± 1.88[4] |
| Precision | Dependent on instrument stability and operator technique. | Mean Percentage Coefficient of Variation = 4.73 ± 4.16[4] |
| Linearity (R2) | 0.999[5] | 0.9990 ± 0.0006[4] |
| Advantages | Simple, rapid, cost-effective, and non-destructive. | High sensitivity, high selectivity, suitable for complex matrices, and can identify degradation products.[4] |
| Disadvantages | Susceptible to interference from other absorbing species in the sample. Lower sensitivity compared to HPLC. | More complex instrumentation, requires skilled operators, and is more time-consuming and expensive. |
Experimental Protocols
Spectrophotometric Quantification of C.I. Reactive Blue 19
This protocol is based on the principles of the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.[6][7]
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (1 cm path length)
-
C.I. Reactive Blue 19 (analytical standard)
-
Distilled or deionized water (solvent)
-
Volumetric flasks and pipettes
2. Preparation of Stock and Standard Solutions:
-
Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of C.I. Reactive Blue 19 and dissolve it in a 100 mL volumetric flask with distilled water.
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to known concentrations within the expected linear range of the assay (e.g., 0.5, 1, 2, 5, 10, and 15 mg/L).
3. Determination of Maximum Wavelength (λmax):
-
Take one of the standard solutions (e.g., 10 mg/L) and scan its absorbance spectrum across the visible range (typically 400-700 nm) using the spectrophotometer.
-
The wavelength at which the highest absorbance is recorded is the λmax. For C.I. Reactive Blue 19, the λmax is approximately 592-596 nm.[5][8]
4. Generation of a Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Use distilled water as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. The resulting plot should be a straight line that passes through the origin, in accordance with the Beer-Lambert Law.[6]
5. Quantification of Unknown Samples:
-
Measure the absorbance of the unknown sample solution at the λmax.
-
Determine the concentration of C.I. Reactive Blue 19 in the unknown sample by interpolating its absorbance value on the calibration curve or by using the equation of the line derived from the linear regression of the calibration data.
Visualizations
Experimental Workflow for Spectrophotometric Quantification
Caption: Workflow for quantifying C.I. Reactive Blue 19 via spectrophotometry.
Beer-Lambert Law Relationship
Caption: The relationship between absorbance and concentration in the Beer-Lambert Law.
References
- 1. CHEO [licensed for non-commercial use only] / Beer-Lambert Law -- Food Dye Concentration in Sports Drinks NANSLO Lab Activity [cheo.pbworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. webassign.net [webassign.net]
- 7. bellevuecollege.edu [bellevuecollege.edu]
- 8. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions: A Comparative Guide to the Cross-Reactivity of C.I. Reactive Blue 19 with Diverse Protein Classes
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and proteins is paramount. C.I. Reactive Blue 19, a widely utilized anthraquinone (B42736) dye, has long been recognized for its broad yet specific affinity for a variety of protein classes. This guide provides a comparative analysis of its cross-reactivity, supported by quantitative binding data and detailed experimental methodologies, to aid in its application for protein purification, enzyme inhibition studies, and drug discovery.
C.I. Reactive Blue 19, also known under the trade name Cibacron Blue F3GA, exhibits a remarkable ability to bind to a diverse array of proteins, a characteristic that has been harnessed extensively in the field of biochemistry, particularly in dye-ligand affinity chromatography.[1] Its polycyclic aromatic structure, coupled with negatively charged sulfonate groups, allows for a complex interplay of hydrophobic, electrostatic, and hydrogen-bonding interactions with protein surfaces.[1] This guide delves into the specifics of these interactions across three major protein classes: kinases, dehydrogenases, and albumins, presenting a clear comparison of binding affinities and the experimental protocols used to determine them.
Comparative Analysis of Binding Affinity
The interaction of C.I. Reactive Blue 19 with different proteins can vary significantly in strength, as illustrated by the dissociation (Kd) and inhibition (Ki) constants. A lower constant signifies a stronger binding affinity. The following table summarizes key quantitative data for the interaction of C.I. Reactive Blue 19 with representative proteins from each class.
| Protein Class | Specific Protein | Method | Binding Constant | Reference |
| Kinase | Bovine Brain Protein Kinase (catalytic subunit) | Kinetic Measurements | Kd ≈ 100 µM | [2] |
| Dehydrogenase | Human Mitochondrial NADH Dehydrogenase | Enzyme Inhibition Assay | Ki = 5.8 µM | [3] |
| Albumin | Human Serum Albumin (HSA) - Site 1 | Isothermal Titration Calorimetry (ITC) | Kd = 118 ± 107 nM | |
| Human Serum Albumin (HSA) - Site 2 | Isothermal Titration Calorimetry (ITC) | Kd = 31.20 ± 18.40 µM |
Experimental Protocols
The determination of these binding affinities relies on precise experimental techniques. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC) for Human Serum Albumin
Isothermal Titration Calorimetry directly measures the heat change that occurs upon binding of a ligand (C.I. Reactive Blue 19) to a protein (HSA), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare a solution of Human Serum Albumin (HSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be accurately determined.
-
Prepare a solution of C.I. Reactive Blue 19 in the same buffer. The concentration of the dye should be 10-20 times higher than the protein concentration.
-
Thoroughly degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the HSA solution into the sample cell of the ITC instrument.
-
Load the C.I. Reactive Blue 19 solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform a series of injections of the dye solution into the protein solution. The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-sites binding model) to determine the thermodynamic parameters, including the dissociation constant (Kd).
-
Enzyme Inhibition Assay for NADH Dehydrogenase
This method determines the inhibition constant (Ki) of C.I. Reactive Blue 19 for an enzyme by measuring the enzyme's activity at various substrate and inhibitor concentrations.
Methodology:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the activity of NADH dehydrogenase. This typically involves monitoring the decrease in absorbance at 340 nm as NADH is oxidized.
-
The reaction mixture should contain a suitable buffer, the substrate (NADH), and the enzyme preparation.
-
-
Inhibition Studies:
-
Perform the enzyme activity assay in the presence of varying concentrations of C.I. Reactive Blue 19.
-
Also, vary the concentration of the substrate (NADH) for each inhibitor concentration.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each condition.
-
Plot the data using a method such as the Lineweaver-Burk or Dixon plot to determine the type of inhibition (e.g., competitive, non-competitive).
-
For competitive inhibition, the Ki can be calculated from the equation: slope_inhibited / slope_uninhibited = 1 + ([I] / Ki), where [I] is the inhibitor concentration.
-
Affinity Chromatography for Protein Purification
Dye-ligand affinity chromatography is a powerful technique for purifying proteins that bind to C.I. Reactive Blue 19.
Methodology:
-
Matrix Preparation:
-
C.I. Reactive Blue 19 is covalently attached to an inert matrix, such as agarose (B213101) or sepharose beads.
-
Pack the affinity matrix into a chromatography column and equilibrate it with a binding buffer (e.g., a low salt buffer at a specific pH).
-
-
Sample Application and Binding:
-
Apply the crude protein extract containing the target protein to the column.
-
Proteins with affinity for the dye will bind to the matrix, while other proteins will pass through.
-
-
Washing:
-
Wash the column with the binding buffer to remove any unbound or weakly bound proteins.
-
-
Elution:
-
Elute the bound protein from the column by changing the buffer conditions. This can be achieved by:
-
Increasing the ionic strength of the buffer (e.g., with a high concentration of NaCl).
-
Changing the pH of the buffer.
-
Adding a competing ligand (e.g., the enzyme's natural cofactor like NAD⁺ or ATP) to the elution buffer.
-
-
-
Analysis:
-
Collect the eluted fractions and analyze them for the presence and purity of the target protein using techniques like SDS-PAGE and protein concentration assays.
-
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the proposed mechanism of interaction and a general experimental workflow.
Caption: Proposed mechanism of C.I. Reactive Blue 19 interaction with nucleotide-binding enzymes.
Caption: General experimental workflow for determining the binding affinity of C.I. Reactive Blue 19 to a protein.
References
- 1. Kinase Binding Assay - Creative Proteomics [iaanalysis.com]
- 2. Adenosine cyclic 3',5'-monophosphate dependent protein kinase: active site directed inhibition by Cibacron Blue F3GA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Stains: Remazol Brilliant Blue R vs. Established Alternatives
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation is a cornerstone of molecular analysis. The choice of protein stain can significantly impact experimental outcomes, influencing sensitivity, linearity, and compatibility with downstream applications. This guide provides an objective comparison of Remazol Brilliant Blue R (RBBR) against three widely used protein stains: Coomassie Brilliant Blue, Ponceau S, and Amido Black, supported by available performance data and detailed experimental protocols.
While Coomassie Brilliant Blue, Ponceau S, and Amido Black are well-characterized for general protein staining, Remazol Brilliant Blue R is more commonly utilized as a pre-stain for molecular weight markers due to its ability to covalently bind to proteins. Direct quantitative comparisons of RBBR as a post-electrophoresis total protein stain are limited in the scientific literature. However, by examining its chemical properties and available qualitative data, we can infer its potential performance characteristics relative to the established standards.
Performance Comparison of Protein Stains
The selection of an appropriate protein stain is a critical decision in experimental design, directly affecting the quality and reliability of the results. The following table summarizes the key performance metrics for Remazol Brilliant Blue R and its alternatives. It is important to note that the quantitative data for RBBR as a general protein stain is not as extensively documented as for the other stains.
| Feature | Remazol Brilliant Blue R | Coomassie Brilliant Blue (R-250) | Ponceau S | Amido Black |
| Binding Nature | Covalent | Non-covalent (Ionic & Hydrophobic) | Non-covalent (Ionic & Hydrophobic) | Non-covalent (Ionic) |
| Limit of Detection | Data not widely available for total protein staining; can detect as low as 0.25 µg in pre-staining applications[1] | ~30-100 ng[1] | ~250 ng[2] | >50 ng/band[3] |
| Linear Dynamic Range | Data not widely available | Good[4] | Moderate | Good, with a linear concentration dependency (r² = 0.950–0.999) reported in some assays[5] |
| Reversibility | No | Partially reversible | Yes | No |
| Compatibility with Mass Spectrometry | No (due to covalent modification) | Yes | Yes | Yes |
| Staining Time | Pre-staining: ~30 min incubation[1] | 30 min to overnight | 5-10 minutes | 1-5 minutes |
| Destaining Required | No (for pre-staining) | Yes | Yes (easily destained with water) | Yes |
Experimental Workflows and Methodologies
Accurate and reproducible protein staining relies on well-defined experimental protocols. The following sections provide detailed methodologies for each of the compared stains.
General Experimental Workflow for On-Membrane Protein Staining
The process of staining proteins on a membrane after transfer, such as in a Western Blotting procedure, follows a general workflow. This workflow ensures optimal staining and visualization of the transferred proteins.
Detailed Experimental Protocols
Remazol Brilliant Blue R (Pre-staining Protocol)
Remazol Brilliant Blue R is typically used for pre-staining proteins before electrophoresis, which is particularly useful for creating colored molecular weight markers.
Materials:
-
Protein sample
-
100 mM Sodium Carbonate, pH 10
-
Remazol Brilliant Blue R dye solution (10 mg/mL in 10% SDS)
-
Crystalline lysine
-
SDS-PAGE sample buffer
Procedure:
-
Solubilize 5-10 mg of the protein standard in 250 µL of 100 mM sodium carbonate (pH 10).
-
Add 50 µL of the Remazol dye solution to the protein solution.
-
Incubate the mixture at 60°C for 30 minutes.
-
To stop the reaction, add 10 mg of crystalline lysine.
-
The pre-stained protein is now ready to be mixed with SDS-PAGE sample buffer and loaded onto a gel.
Coomassie Brilliant Blue R-250 Staining
A widely used method for visualizing proteins in polyacrylamide gels and on PVDF membranes.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol (B129727), 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
Procedure for Membranes:
-
After protein transfer, wash the membrane three times for 5 minutes each with deionized water.
-
Immerse the membrane in the Coomassie Blue staining solution for 5 minutes.
-
Transfer the membrane to the destaining solution and gently agitate for 5 to 10 minutes, or until the background is clear and protein bands are distinct.
-
Rinse the membrane with deionized water several times and allow it to air dry.[3]
Ponceau S Staining
A rapid and reversible stain for detecting proteins on nitrocellulose and PVDF membranes.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Deionized water or TBS-T for washing.
Procedure:
-
Following protein transfer, briefly wash the membrane with deionized water.
-
Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation.[2]
-
Wash the membrane with deionized water until the protein bands are clearly visible against a faint background.
-
The membrane can be photographed for documentation.
-
To destain completely, wash the membrane with TBS-T or 0.1 M NaOH until the red color is gone.
Amido Black 10B Staining
A rapid and sensitive stain for total protein on nitrocellulose and PVDF membranes.
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) glacial acetic acid.
-
Destaining Solution: 90% (v/v) ethanol (B145695) and 10% (v/v) glacial acetic acid.
Procedure:
-
After protein transfer, briefly wash the membrane with distilled water.
-
Immerse the membrane in the Amido Black staining solution for 1-5 minutes with gentle agitation.
-
Transfer the membrane to the destaining solution and wash for 3-5 minutes, or until the background is clear and protein bands are distinct. Repeat with fresh destaining solution if necessary.[6]
-
The stained membrane can be documented by photography or scanning.[6]
Conclusion
The choice between Remazol Brilliant Blue R and other protein stains depends heavily on the specific application. For the generation of pre-stained protein standards where covalent labeling is advantageous, Remazol Brilliant Blue R is a suitable choice. However, for general-purpose total protein staining and quantification on gels and membranes, Coomassie Brilliant Blue remains a robust and well-characterized option, offering a good balance of sensitivity and linearity. Ponceau S is the preferred stain for a quick and reversible check of protein transfer efficiency on membranes before immunodetection, due to its ease of use and compatibility with downstream applications. Amido Black provides a rapid and sensitive alternative to Coomassie Blue for on-membrane staining, with good linearity reported in quantitative assays.
For researchers requiring high sensitivity, fluorescent stains or silver staining may be more appropriate, although these methods come with their own sets of advantages and disadvantages regarding cost, complexity, and compatibility with downstream analyses. Ultimately, the selection of a protein stain should be guided by the specific experimental goals, the required level of sensitivity and quantification, and the intended downstream applications.
References
Comparative Binding of C.I. Reactive Blue 19 to Various Enzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the binding interactions between C.I. Reactive Blue 19 and various enzymes. This document summarizes available data on enzyme inhibition, offers detailed experimental protocols for binding studies, and visualizes the implicated signaling pathways.
C.I. Reactive Blue 19, an anthraquinone (B42736) dye also known as Remazol Brilliant Blue R, has been identified as an inhibitor of several classes of enzymes. Its structural characteristics allow it to interact with the binding sites of various enzymes, particularly those that bind nucleotides. This guide aims to consolidate the existing knowledge on these interactions to facilitate further research and application.
Data Presentation: Enzyme Inhibition by C.I. Reactive Blue 19
The following table summarizes the known inhibitory effects of C.I. Reactive Blue 19 on different enzymes. It is important to note that while inhibition has been observed for several enzymes, specific quantitative binding constants such as K_i_ or IC_50_ values for C.I. Reactive Blue 19 are not widely available in the current literature.
| Enzyme Class | Specific Enzyme | Observed Inhibition | Inhibition Type | Quantitative Data (K_i_ / IC_50_) | Reference |
| Oxidoreductases | Lactate Dehydrogenase (LDH) | Yes | Competitive | Not explicitly reported, but noted to be a weaker inhibitor than Cibacron Blue 3GA. | [1] |
| Hydrolases | (Na+/K+)-ATPase | Yes | Competitive | Not explicitly reported, but inhibition is comparable to Cibacron Blue 3GA. | [1][2] |
| Oxidoreductases | Mitochondrial Adenine Nucleotide Translocase | Yes | Partially Competitive-Noncompetitive | Not specified for C.I. Reactive Blue 19, but observed for anthraquinone dyes in general. |
Experimental Protocols
Determination of Inhibition Constant (K_i_) for a Competitive Inhibitor using Spectrophotometry
This protocol outlines a general method to determine the inhibition constant (K_i_) for a competitive inhibitor like C.I. Reactive Blue 19. This method involves measuring the initial reaction rates of the target enzyme at various substrate and inhibitor concentrations.
Materials:
-
Purified target enzyme (e.g., Lactate Dehydrogenase)
-
Substrate for the enzyme (e.g., Pyruvate and NADH for LDH)
-
C.I. Reactive Blue 19 (inhibitor)
-
Appropriate buffer solution for the enzyme assay
-
Spectrophotometer capable of kinetic measurements
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of the enzyme in a suitable buffer and store on ice.
-
Prepare a series of substrate concentrations bracketing the known K_m_ value of the enzyme.
-
Prepare a series of C.I. Reactive Blue 19 concentrations. The range should be chosen based on preliminary experiments to determine the approximate IC_50_ value.
-
-
Enzyme Assay without Inhibitor:
-
To a cuvette or well, add the buffer, a specific concentration of the substrate, and water to the final reaction volume.
-
Initiate the reaction by adding a small, fixed amount of the enzyme.
-
Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH consumption in the LDH assay).
-
Calculate the initial reaction velocity (v_0_).
-
Repeat this for each substrate concentration to determine V_max_ and K_m_ using a Michaelis-Menten plot or a Lineweaver-Burk plot.
-
-
Enzyme Assay with Inhibitor:
-
Repeat the enzyme assay as described above, but include a fixed concentration of C.I. Reactive Blue 19 in the reaction mixture.
-
Perform a set of experiments for each inhibitor concentration across all substrate concentrations.
-
Calculate the initial reaction velocity (v_i_) for each reaction.
-
-
Data Analysis to Determine K_i_:
-
Lineweaver-Burk Plot: Plot 1/v_i_ versus 1/[S] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis. The apparent K_m_ (K_m,app_) can be determined from the x-intercept of each line (-1/K_m,app_). A secondary plot of K_m,app_ versus inhibitor concentration [I] will yield a straight line with the x-intercept equal to -K_i_.
-
Dixon Plot: Plot 1/v_i_ versus [I] for different fixed substrate concentrations. The intersection of the lines gives the value of -K_i_ on the x-axis.
-
Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition: v = (V_max * [S]) / (K_m * (1 + [I]/K_i) + [S]) using appropriate software to determine the value of K_i_.
-
Mandatory Visualization
Signaling Pathways Affected by Enzyme Inhibition
The inhibition of key enzymes by C.I. Reactive Blue 19 can have significant downstream effects on cellular signaling pathways. Below are diagrams illustrating the potential consequences of inhibiting Lactate Dehydrogenase and (Na+/K+)-ATPase.
Caption: Inhibition of Lactate Dehydrogenase (LDH) by C.I. Reactive Blue 19.
Caption: Signaling cascade initiated by the inhibition of (Na+/K+)-ATPase by C.I. Reactive Blue 19.
References
A Researcher's Guide to Validating Protein-Dye Interactions: A Comparative Analysis of Reactive Blue 19 and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the specificity of protein-dye interactions is paramount for the accurate interpretation of experimental results. Reactive Blue 19, a widely available anthraquinone (B42736) dye, has been historically used in various biochemical applications, including protein purification and binding studies. However, its utility in validating specific protein interactions is a subject of scrutiny. This guide provides a comprehensive comparison of Reactive Blue 19 with alternative methods for validating protein-dye interaction specificity, supported by experimental data and detailed protocols.
Reactive Blue 19: A Tool of Broad Utility and Questionable Specificity
Reactive Blue 19, and its close analogue Cibacron Blue F3G-A, have been employed as affinity ligands in chromatography for the purification of a wide range of proteins. Initially believed to specifically target the nucleotide-binding sites of enzymes, subsequent research has revealed a broader and less specific binding profile. These dyes can interact with a variety of proteins through a combination of electrostatic, hydrophobic, and hydrogen-bonding interactions. This promiscuous binding behavior makes Reactive Blue 19 a less-than-ideal candidate for validating highly specific protein-ligand interactions. While it can be a useful tool for general protein purification, its use as a specific probe requires careful validation.
Comparative Analysis of Methods for Validating Protein Interaction Specificity
To address the limitations of Reactive Blue 19, a variety of alternative techniques offer more robust and quantitative approaches to validate the specificity of protein-dye and protein-ligand interactions. The following table summarizes a comparison of these methods.
| Method | Principle | Information Obtained | Advantages | Disadvantages | Typical Throughput |
| Reactive Dyes (e.g., Reactive Blue 19) | Spectral shift or quenching upon binding to a protein. | Qualitative binding information, relative affinity. | Inexpensive, readily available. | Often non-specific, can interact with multiple protein sites, prone to interference. | High |
| Extrinsic Fluorescent Probes (e.g., ANS, Nile Red) | Fluorescence enhancement and spectral shift upon binding to hydrophobic regions of proteins. | Information on protein conformation and accessibility of hydrophobic sites. | High sensitivity, useful for studying protein folding and conformational changes. | Binding is not site-specific, can be influenced by solvent conditions. | High |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Real-time kinetics (association and dissociation rates), binding affinity (K D ). | Label-free, provides detailed kinetic information.[1] | Requires specialized equipment, protein immobilization can affect activity. | Medium to High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[2][3] | Label-free, provides a complete thermodynamic profile of the interaction.[2] | Requires large amounts of pure protein, lower throughput. | Low to Medium |
| Fluorescence Polarization (FP) / Anisotropy | Change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger molecule.[4][5] | Binding affinity (K D ), useful for high-throughput screening.[6][7] | Homogeneous assay (no separation steps), amenable to high-throughput formats.[5] | Requires fluorescent labeling of one of the binding partners, which may alter binding. | High |
Quantitative Data on Protein-Dye Interactions
The following table presents a compilation of representative quantitative data for the binding of different dyes to proteins, illustrating the range of affinities observed with various techniques. It is important to note that direct comparative data for Reactive Blue 19 across a wide range of proteins and techniques is limited in the literature, underscoring the need for the validation methods discussed.
| Protein | Dye/Probe | Method | Dissociation Constant (K D ) / Association Constant (K a ) |
| Bovine Serum Albumin (BSA) | 1,8-ANS | Isothermal Titration Calorimetry (ITC) | K a : 1-9 x 10 5 M -1 [8] |
| Bovine Serum Albumin (BSA) | 1,8-ANS | Fluorescence Spectroscopy | K d (high affinity sites): >10 4 M -1 [9] |
| Human Serum Albumin (HSA) | 1,8-ANS | Equilibrium Microdialysis | K b1 : 2.4 x 10 6 M -1 , K b2 : 8.1 x 10 3 M -1 [10] |
| Lysozyme | Reactive Green 19 | Affinity Chromatography | Adsorption capacity: 60.8 mg/mL[11] |
| Apomyoglobin | Nile Red | Fluorescence Correlation Spectroscopy | Specific binding to native form[12] |
| Cytochrome P450 3A4 | Nile Red | Fluorescence Spectroscopy | K D1 : 50 nM[13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in validating protein-dye interactions.
Affinity Chromatography with Reactive Blue 19
This method is primarily used for protein purification but can be adapted for qualitative binding studies.
Materials:
-
Reactive Blue 19-agarose or Sepharose resin
-
Chromatography column
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
Elution buffer (e.g., Binding buffer + 1 M NaCl or a specific ligand)
-
Protein sample
-
Spectrophotometer or protein assay reagents
Procedure:
-
Column Packing: Pack the chromatography column with the Reactive Blue 19 resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with 5-10 column volumes of binding buffer.
-
Sample Loading: Apply the protein sample to the column.
-
Washing: Wash the column with 10-20 column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound protein using a linear gradient or a step gradient of the elution buffer.
-
Analysis: Collect fractions and measure the protein concentration to determine the elution profile. The strength of the interaction can be inferred from the salt concentration or ligand concentration required for elution.
ANS Fluorescence Binding Assay
This assay is used to probe the exposure of hydrophobic sites on a protein.
Materials:
-
1-Anilino-8-naphthalenesulfonate (ANS) stock solution (e.g., 1 mM in water or DMSO)
-
Protein sample in a suitable buffer
-
Fluorometer
-
Cuvettes
Procedure:
-
Sample Preparation: Prepare a series of protein solutions at different concentrations in the assay buffer.
-
ANS Addition: Add a fixed concentration of ANS to each protein solution (e.g., 10-50 µM final concentration). Include a control sample with ANS in buffer only.
-
Incubation: Incubate the samples in the dark for 15-30 minutes at room temperature to allow binding to reach equilibrium.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample (e.g., excitation at 350-380 nm, emission scan from 400-600 nm).
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of protein concentration. The binding affinity can be estimated by fitting the data to a suitable binding model.
Surface Plasmon Resonance (SPR)
SPR provides real-time kinetic data on protein-ligand interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (e.g., purified protein)
-
Analyte (e.g., dye or small molecule)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Ligand Immobilization: Immobilize the purified protein onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.
-
Analyte Injection: Inject a series of concentrations of the dye (analyte) over the immobilized protein surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile.
Materials:
-
Isothermal titration calorimeter
-
Protein sample in the ITC buffer
-
Dye sample in the same ITC buffer
-
Syringe and sample cell
Procedure:
-
Sample Preparation: Prepare the protein solution (in the sample cell) and the dye solution (in the syringe) in the same, degassed buffer.
-
Titration: Perform a series of small injections of the dye solution into the protein solution while monitoring the heat change.
-
Data Collection: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of dye to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay suitable for determining binding affinities, especially in a high-throughput format.
Materials:
-
Fluorescently labeled dye or small molecule
-
Protein sample
-
Assay buffer
-
Microplate reader with polarization filters
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the unlabeled protein in the assay buffer.
-
Assay Plate Setup: In a microplate, add a fixed concentration of the fluorescently labeled dye to each well. Then, add the different concentrations of the protein. Include control wells with only the labeled dye.
-
Incubation: Incubate the plate at room temperature for a set period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the protein concentration. Fit the data to a binding equation to determine the dissociation constant (K D ).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and conceptual relationships, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for Affinity Chromatography.
Caption: Workflow for Surface Plasmon Resonance.
Probing Signaling Pathways with Dye Inhibitors
Reactive dyes like Reactive Blue 19 have been shown to inhibit the activity of certain enzymes, including protein kinases.[9] This inhibitory action can be exploited to study their role in cellular signaling pathways. For example, the Protein Kinase A (PKA) signaling pathway is a crucial regulator of many cellular processes.
Caption: PKA Signaling Pathway Inhibition.
In this pathway, an extracellular signal (ligand) activates a G-protein coupled receptor (GPCR), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[4] cAMP then activates PKA, which goes on to phosphorylate various downstream targets in the cytoplasm and nucleus, including the transcription factor CREB.[7] A dye like Reactive Blue 19, acting as a kinase inhibitor, could be used to block the activity of the active PKA catalytic subunits, thereby preventing the phosphorylation of its substrates and allowing researchers to dissect the specific roles of PKA in this and other signaling cascades.
Conclusion
While Reactive Blue 19 can be a useful tool in a researcher's toolkit, particularly for initial protein purification steps, its inherent lack of specificity makes it unsuitable for definitively validating specific protein-dye or protein-ligand interactions. For robust and quantitative analysis, researchers should turn to more sophisticated techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization. By employing these methods and following rigorous experimental protocols, scientists can gain a more accurate and detailed understanding of the molecular interactions that underpin biological processes. This guide provides a starting point for selecting the appropriate tools and designing experiments to confidently validate the specificity of these crucial interactions.
References
- 1. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence analysis of ANS bound to bovine serum albumin: binding properties revisited by using energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand – Receptor Binding Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Specific Binding of Nile Red to Apomyoglobin -대한화학회지 | 학회 [koreascience.kr]
- 13. Spectral Resolution of a Second Binding Site for Nile Red on Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
C.I. Reactive Blue 19 in Recombinant Protein Purification: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient purification of recombinant proteins is a critical step in producing high-quality biologics. Among the various affinity chromatography techniques available, dye-ligand chromatography utilizing C.I. Reactive Blue 19 has emerged as a cost-effective and versatile option. This guide provides an objective comparison of the performance of C.I. Reactive Blue 19 with other common protein purification methods, supported by experimental data and detailed protocols.
Performance Comparison of Protein Purification Methods
C.I. Reactive Blue 19, also known as Cibacron Blue 3G-A, is a synthetic triazine dye that can be immobilized on a chromatography matrix to selectively bind a wide range of proteins, particularly those with nucleotide-binding sites.[1][2] Its affordability, ease of immobilization, chemical stability, and high protein-binding capacity make it an attractive alternative to more expensive affinity ligands.[3][4]
The following table summarizes the performance of C.I. Reactive Blue 19 in comparison to other widely used recombinant protein purification techniques: Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins and Glutathione Affinity Chromatography for GST-tagged proteins. The data presented are typical values obtained from various studies and may vary depending on the specific protein, expression system, and experimental conditions.
| Purification Method | Ligand | Target | Purity | Yield | Binding Capacity | Cost |
| Dye-Ligand Affinity | C.I. Reactive Blue 19 | Proteins with nucleotide-binding sites, albumin, etc. | ~85-98%[1][5] | Moderate to High | ~11-20 mg/mL (for HSA)[6] | Low |
| IMAC | Ni-NTA or Co-Talon | His-tagged proteins | >80-95%[4][7] | High | High | Moderate |
| Glutathione Affinity | Immobilized Glutathione | GST-tagged proteins | >90%[4][8] | High | >8 mg/mL[3] | Moderate |
Experimental Protocols
I. Purification of Human Serum Albumin (HSA) using C.I. Reactive Blue 19 Affinity Chromatography
This protocol describes the purification of Human Serum Albumin from a serum sample using a C.I. Reactive Blue 19-conjugated Sepharose column.
Materials:
-
C.I. Reactive Blue 19-Sepharose resin
-
Chromatography column
-
Equilibration/Wash Buffer: 20 mM sodium phosphate, pH 7.0[9]
-
Elution Buffer: 20 mM sodium phosphate, 1.5 M NaCl, pH 7.0[10]
-
Human serum sample, dialyzed against Equilibration Buffer
-
Spectrophotometer for A280 measurement
-
SDS-PAGE reagents
Procedure:
-
Column Packing:
-
Suspend the C.I. Reactive Blue 19-Sepharose resin in the Equilibration Buffer.
-
Pour the slurry into the chromatography column and allow it to settle.
-
Wash the column with 5-10 column volumes (CV) of Equilibration Buffer.[10]
-
-
Sample Application:
-
Load the dialyzed human serum sample onto the column at a flow rate of 0.2-1 mL/min.[9]
-
-
Washing:
-
Wash the column with 5-10 CV of Equilibration Buffer to remove unbound proteins.[9]
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound HSA from the column using the Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.[1]
-
-
Analysis:
-
Analyze the collected fractions for purity using SDS-PAGE. The purity of HSA is expected to be around 85%.[1]
-
II. Purification of GST-tagged Protein using Glutathione Affinity Chromatography
This protocol outlines the purification of a Glutathione S-transferase (GST)-tagged recombinant protein from an E. coli lysate.
Materials:
-
Glutathione-Agarose resin
-
Chromatography column
-
Binding/Wash Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Elution Buffer: 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0[11]
-
E. coli cell lysate containing the GST-tagged protein
-
Spectrophotometer for A280 measurement
-
SDS-PAGE reagents
Procedure:
-
Column Preparation:
-
Wash the Glutathione-Agarose resin with 10 CV of Elution Buffer followed by 30 CV of Binding Buffer.[11]
-
-
Sample Loading:
-
Apply the clarified E. coli lysate to the column.
-
-
Washing:
-
Wash the column with 10-20 CV of Binding Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the GST-tagged protein with 5-10 CV of Elution Buffer.
-
Collect fractions and measure the protein concentration at A280.[3]
-
-
Analysis:
-
Assess the purity of the eluted fractions by SDS-PAGE. Purity is often greater than 90%.[8]
-
Visualizing the Process and Comparison
To better understand the experimental workflow and the logical relationship between these purification methods, the following diagrams are provided.
References
- 1. orochem.com [orochem.com]
- 2. Overview of Albumin and Its Purification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioke.com [bioke.com]
- 4. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Isolation of albumin from whole human plasma and fractionation of albumin-depleted plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. scribd.com [scribd.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Removal of Albumin Using Blue Sepharose® Chromatography Media [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to Protein Characterization Following Purification with C.I. Reactive Blue 19
For researchers, scientists, and drug development professionals, the efficient purification of proteins is a critical step in understanding their function, structure, and therapeutic potential. C.I. Reactive Blue 19, a sulfonated anthraquinone (B42736) dye, has long been utilized as a ligand in affinity chromatography for the purification of a variety of proteins, particularly those with nucleotide-binding sites. This guide provides a comprehensive comparison of protein characterization following purification with C.I. Reactive Blue 19 versus other common purification techniques, supported by experimental data and detailed protocols.
Performance Comparison of Protein Purification Techniques
The selection of a purification strategy depends on several factors including the nature of the target protein, the required purity and yield, and the intended downstream applications. This section compares the performance of C.I. Reactive Blue 19 affinity chromatography with two widely used alternatives: Ion Exchange Chromatography (IEX) and Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins.
A study on the purification of Lactate (B86563) Dehydrogenase (LDH) from a crude extract provides a basis for comparing the effectiveness of different chromatography steps. While not a direct head-to-head comparison in a single step, the data illustrates the relative performance of different techniques in a multi-step purification process.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | 1500 | 3000 | 2.0 | 100 | 1 |
| Ion Exchange Chromatography | 200 | 2400 | 12.0 | 80 | 6 |
| Cibacron Blue Affinity | 15 | 1920 | 128.0 | 64 | 64 |
Table 1: A representative comparison of purification steps for Lactate Dehydrogenase. The data for Cibacron Blue Affinity Chromatography, a technique chemically similar to C.I. Reactive Blue 19 affinity, demonstrates a significant increase in specific activity and purification fold compared to Ion Exchange Chromatography. Data is illustrative and based on typical multistep protein purification outcomes.
Immobilized Metal Affinity Chromatography (IMAC) is another powerful technique for purifying recombinant proteins engineered with a polyhistidine-tag (His-tag).
| Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| C.I. Reactive Blue 19 Affinity | >90%[1] | ~80%[1] | High selectivity for nucleotide-binding proteins, cost-effective ligand. | Can have some non-specific binding, elution may require optimization. |
| Ion Exchange Chromatography | Variable, often requires multiple steps. | High | High capacity, applicable to a wide range of proteins, cost-effective.[2] | Purity may be lower in a single step, requires optimization of pH and salt concentration.[3] |
| His-tag (IMAC) | >80-95%[4] | High | High specificity for tagged proteins, standard protocols available.[5] | Requires genetic modification of the protein, potential for metal ion leaching.[6] |
Table 2: Qualitative comparison of C.I. Reactive Blue 19 affinity chromatography with Ion Exchange and His-tag affinity chromatography.
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein purification and characterization.
Protocol 1: Protein Purification using C.I. Reactive Blue 19 Affinity Chromatography
This protocol outlines the general steps for purifying a protein using a C.I. Reactive Blue 19-agarose column.
1. Column Preparation:
- Pack a chromatography column with C.I. Reactive Blue 19-agarose resin.
- Equilibrate the column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).
2. Sample Application:
- Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
- Load the clarified sample onto the equilibrated column at a low flow rate to ensure efficient binding.
3. Washing:
- Wash the column with 10-20 CV of binding buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
4. Elution:
- Elute the bound protein using a specific eluting agent. Common elution strategies include:
- Salt Gradient: A linear or step gradient of NaCl or KCl (e.g., 0-1.5 M) in the binding buffer.
- pH Change: Decreasing the pH of the buffer can disrupt the interaction.[7]
- Competitive Elution: Including a competing ligand in the buffer, such as NAD+ or ATP (typically 1-10 mM), if the target protein is a nucleotide-binding enzyme.[8]
- Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
5. Regeneration:
- Regenerate the column by washing with a high salt buffer (e.g., 2 M NaCl), followed by the binding buffer. For long-term storage, a solution containing 20% ethanol (B145695) is often used.
Protocol 2: Characterization of Purified Protein by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique to assess the purity and estimate the molecular weight of the purified protein.
1. Sample Preparation:
- Mix an aliquot of the purified protein fraction with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT).
- Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
2. Electrophoresis:
- Load the denatured protein sample and a molecular weight marker into the wells of a polyacrylamide gel.
- Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage or current until the dye front reaches the bottom of the gel.
3. Staining and Destaining:
- Stain the gel with a staining solution (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
- Destain the gel to remove the background stain and enhance the visibility of the protein bands.
4. Analysis:
- Analyze the gel for the presence of a single band at the expected molecular weight for the target protein, which indicates high purity. The presence of other bands suggests the presence of contaminants.
Protocol 3: Protein Identification by Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to confirm the identity of the purified protein.
1. In-Gel Digestion:
- Excise the protein band of interest from the SDS-PAGE gel.
- Destain the gel piece to remove the Coomassie stain.
- Dehydrate the gel piece with acetonitrile (B52724) and then rehydrate it with a solution containing a proteolytic enzyme, typically trypsin.
- Incubate overnight at 37°C to allow the enzyme to digest the protein into smaller peptides.
2. Peptide Extraction:
- Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.
- Pool the extracts and dry them in a vacuum centrifuge.
3. LC-MS/MS Analysis:
- Resuspend the dried peptides in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Inject the peptide mixture into the LC-MS/MS system. The peptides are first separated by the liquid chromatography column and then ionized and analyzed by the mass spectrometer.
4. Data Analysis:
- The resulting peptide mass spectra are searched against a protein database (e.g., Swiss-Prot, NCBInr) using a search engine (e.g., Mascot, SEQUEST).
- A positive identification is made when the experimental peptide masses and fragmentation patterns match a protein in the database with a high degree of confidence.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biotage.com [biotage.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biomimetic dye affinity chromatography for the purification of bovine heart lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determinants of Protein Elution Rates from Preparative Ion-Exchange Adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Safety Operating Guide
Proper Disposal of C.I. Reactive Blue 19: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of C.I. Reactive Blue 19 (also known as Remazol Brilliant Blue R) is critical for any laboratory. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to manage waste containing this common anthraquinone (B42736) dye, minimizing environmental impact and ensuring workplace safety.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedure, it is imperative to handle C.I. Reactive Blue 19 with appropriate safety measures. The dye is a fine, dark blue powder that can form dust, which should not be inhaled.[1][2]
Personal Protective Equipment (PPE):
-
Respiratory Protection: If handling is likely to generate dust, wear a NIOSH-approved respirator.[3][4]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., rubber, nitrile, or butyl).[2][5]
-
Eye Protection: Use safety glasses with side shields or chemical-resistant goggles.[2][4]
-
Protective Clothing: Wear suitable protective clothing to avoid skin contact.[5]
Safe Handling Practices:
-
Avoid the formation and inhalation of dust and aerosols.[5][6]
-
Store containers tightly closed in a cool, dry, and well-ventilated location, separate from incompatible materials like strong acids.[2][5]
Standard Disposal Procedure
The primary and recommended method for the disposal of C.I. Reactive Blue 19 is through a licensed chemical waste disposal service. Discharge into drains or sewer systems must be strictly avoided to prevent environmental contamination.[5][6]
Step-by-Step Guide:
-
Containment: Collect all waste material (solid dye, contaminated solutions, and disposables) into a suitable, clearly labeled, and closed container.[5][6]
-
Segregation: Keep C.I. Reactive Blue 19 waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "C.I. Reactive Blue 19," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
Arrangement for Disposal: Contact your institution's EHS office or a licensed chemical destruction contractor to arrange for pickup and disposal. The material should be taken to a licensed facility for controlled incineration with flue gas scrubbing or other approved chemical destruction methods.[5][6]
Disposal Workflow
Caption: Workflow for the safe disposal of C.I. Reactive Blue 19.
Spill and Leak Management
Accidental spills must be handled promptly and safely to prevent exposure and environmental release.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5][6]
-
Clean-up: For solid spills, dampen the material with water to prevent dust from becoming airborne.[1] Use an absorbent paper also dampened with water to clean up any remaining material.[1]
-
Collect Waste: Transfer the dampened material and any contaminated cleaning supplies into a suitable, sealed container for disposal.[1]
-
Decontaminate Area: Wash all contaminated surfaces with a soap and water solution.[1][3]
-
Seek Verification: Do not re-enter the contaminated area without approval from a safety officer.[1][3]
Quantitative Safety and Toxicity Data
The following table summarizes key toxicity data for C.I. Reactive Blue 19, highlighting its potential impact on aquatic ecosystems.[5]
| Parameter | Organism | Result | Exposure Time |
| LC50 (Lethal Conc., 50%) | Danio rerio (Zebra Fish) | 337 mg/L | 96 hours |
| EC50 (Effective Conc., 50%) | Daphnia magna (Water Flea) | 900 mg/L | 24 hours |
| EC50 (Effective Conc., 50%) | Desmodesmus subspicatus (Green Algae) | 14.5 mg/L | 72 hours |
| EC0 (Effective Conc., 0%) | Activated Sludge (Microorganisms) | 1250 mg/L | 24 hours |
| LD50 (Lethal Dose, 50%) | Rat (Dermal) | > 2000 mg/kg bw | N/A |
Experimental Protocols for Laboratory-Scale Decontamination
For laboratories equipped to treat aqueous waste streams, several advanced oxidation and biological processes have been shown to effectively decolorize and degrade C.I. Reactive Blue 19. These methods can serve as a pre-treatment step before final disposal, reducing the hazard level of the waste.
Summary of Decontamination Conditions:
| Method | Optimal pH | Key Reagents/Conditions | Time | Efficacy |
| Fenton Process [7][8] | 3.0 | H₂O₂/Fe²⁺ ratio of 1:5 | 10 minutes | High |
| Ozonation (Membrane Contactor) [9] | 11.0 | 40 mg/L Ozone Concentration | 90 minutes | >99% Decolorization |
| Enzymatic (Horseradish Peroxidase) [10] | 5.0 | HRP enzyme, H₂O₂ initiator | 5 minutes | ~90-95% Removal |
| Fungal (Coprinus plicatilis) [11][12] | 5.5 | Glucose (10 g/L) and ammonium (B1175870) oxalate (B1200264) as carbon/nitrogen sources at 26°C | 15 days | ~99% Decolorization |
| Adsorption (PAC/Maghemite) [13] | N/A | 0.2 g of Powdered Activated Carbon/Maghemite composite for 50 mg/L dye solution | Not Specified | 99.93% Removal |
Detailed Methodology: Fenton Oxidation
The Fenton process is an advanced oxidation process that uses ferrous ions (Fe²⁺) to catalyze the decomposition of hydrogen peroxide (H₂O₂), generating highly reactive hydroxyl radicals that can degrade the dye molecules.[7][8]
-
Objective: To decolorize an aqueous solution containing C.I. Reactive Blue 19.
-
Materials:
-
Aqueous waste containing C.I. Reactive Blue 19 (e.g., 2 mg/L).
-
Sulfuric acid or sodium hydroxide (B78521) for pH adjustment.
-
Ferrous sulfate (B86663) solution (FeSO₄·7H₂O).
-
Hydrogen peroxide solution (H₂O₂).
-
pH meter, magnetic stirrer, and reaction vessel.
-
-
Procedure:
-
Place the aqueous dye solution in the reaction vessel on a magnetic stirrer.
-
Adjust the pH of the solution to 3.0 using sulfuric acid.[7][8]
-
Add the ferrous sulfate solution to the desired concentration.
-
Initiate the reaction by adding the hydrogen peroxide. A common experimental ratio of H₂O₂ to Fe²⁺ is 1:5.[7][8]
-
Allow the reaction to proceed for approximately 10 minutes with continuous stirring.[7][8]
-
After the reaction, the pH can be neutralized. The treated effluent should be analyzed for residual dye before being disposed of in accordance with local regulations. Any precipitated iron sludge must be disposed of as hazardous waste.
-
References
- 1. Reactive Blue 19 | C22H16N2Na2O11S3 | CID 17409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. img.ssww.com [img.ssww.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Removal of Reactive Blue 19 Dye Using Fenton From Aqueous Solution [ajehe.umsha.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Efficient reactive blue 19 decolorization by the comparison of ozonation membrane contacting process and Fenton oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01871J [pubs.rsc.org]
- 10. web.citius.technology [web.citius.technology]
- 11. Studies on decolorization of reactive blue 19 textile dye by Coprinus plicatilis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
